molecular formula C24H39NO12 B610277 Propargyl-PEG8-NHS ester CAS No. 2182601-74-5

Propargyl-PEG8-NHS ester

Cat. No.: B610277
CAS No.: 2182601-74-5
M. Wt: 533.6 g/mol
InChI Key: PFFLYBWAOVXONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG8-NHS ester is a heterobifunctional reagent that is essential for facile and specific bioconjugation in modern chemical biology and drug discovery research. Its utility stems from two distinct functional groups: a terminal alkyne and an NHS ester. The NHS ester group is highly reactive towards primary amines, enabling stable amide bond formation with biomolecules such as peptides, antibodies, or amine-functionalized surfaces . The opposing terminal alkyne group is designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," where it selectively reacts with azide-containing compounds to form a stable triazole linkage . This dual functionality allows researchers to effectively bridge amine- and azide-bearing entities. A key feature of this compound is the incorporation of a hydrophilic PEG8 spacer, which significantly enhances the solubility of conjugated molecules in aqueous environments, a critical factor for working with biological systems . Furthermore, the PEG spacer creates a stealth effect, which can improve the pharmacokinetic profile of conjugated therapeutics by reducing immunogenicity and extending circulation time . This makes this compound a valuable tool in constructing sophisticated drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics where precise linkage and maintained bioactivity are paramount. Its application is fundamental in creating well-defined bioconjugates for probing biological mechanisms and developing novel diagnostic and therapeutic agents.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO12/c1-2-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-24(28)37-25-22(26)3-4-23(25)27/h1H,3-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFLYBWAOVXONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131588
Record name 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182601-74-5
Record name 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2182601-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propargyl-PEG8-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, applications, and handling of Propargyl-PEG8-NHS ester, a heterobifunctional linker critical for advancements in bioconjugation, drug delivery, and proteomics.

This compound is a versatile chemical tool extensively utilized in the fields of bioconjugation and drug development. This heterobifunctional linker incorporates three key chemical features: a propargyl group, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the covalent attachment of a terminal alkyne to proteins, antibodies, and other amine-containing biomolecules, paving the way for subsequent modification through highly efficient click chemistry reactions. Its role as a cleavable ADC (Antibody-Drug Conjugate) linker further underscores its importance in the development of targeted therapeutics.[1][2]

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers. These values are consistently reported across various chemical suppliers.

PropertyValueReferences
Chemical Formula C24H39NO12[3]
Molecular Weight 533.57 g/mol [3]
CAS Number 2182601-74-5[3]
Appearance White to off-white solid or oil
Purity Typically ≥95%[4]
Solubility Soluble in DCM (Dichloromethane), DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide). The hydrophilic PEG spacer enhances solubility in aqueous media.[3][5]

Reactivity and Functional Group Chemistry

The utility of this compound lies in the distinct reactivity of its two terminal functional groups.

1. N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that specifically targets primary and secondary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction, which proceeds efficiently at a pH range of 7-9, results in the formation of a stable and irreversible amide bond.[6] It is crucial to perform this reaction in amine-free buffers, such as phosphate-buffered saline (PBS), to avoid competing reactions. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided.[7][8]

2. Propargyl Group: The terminal alkyne of the propargyl group is poised for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction forms a stable triazole linkage with an azide-functionalized molecule.[9] This highly efficient and bioorthogonal reaction allows for the specific attachment of a wide array of molecules, including fluorophores, biotin, or cytotoxic drugs for ADC applications.

The overall workflow for utilizing this compound in a two-step bioconjugation process is depicted in the diagram below.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry Propargyl_PEG8_NHS_ester This compound Propargylated_Biomolecule Propargylated Biomolecule Propargyl_PEG8_NHS_ester->Propargylated_Biomolecule pH 7-9 Biomolecule_NH2 Biomolecule with primary amine (e.g., Protein) Biomolecule_NH2->Propargylated_Biomolecule Final_Conjugate Final Bioconjugate Propargylated_Biomolecule->Final_Conjugate Cu(I) catalyst Azide_Molecule Azide-functionalized molecule (e.g., Drug, Dye) Azide_Molecule->Final_Conjugate

A two-step bioconjugation workflow using this compound.

Stability and Storage

Proper handling and storage of this compound are critical to maintain its reactivity. The NHS ester moiety is susceptible to hydrolysis, a competing reaction that becomes more pronounced with increasing pH and in aqueous environments. Therefore, the compound should be stored at -20°C in a desiccated environment.[3][7] When preparing for an experiment, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8] Stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh and used immediately, as the NHS ester's stability is significantly reduced in solution.[7]

The half-life of NHS esters is highly dependent on pH. At pH 7 and 4°C, the half-life is several hours, but it can decrease to mere minutes at pH 8.6.

Experimental Protocols

While specific protocols should be optimized for individual applications, the following provides a general framework for the use of this compound in protein labeling.

General Protocol for Protein Labeling with this compound

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS at pH 7.2-8.0).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing is recommended.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

  • Purification: Remove excess reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

The logical flow of this experimental procedure is outlined below.

G start Start protein_prep Prepare protein in amine-free buffer start->protein_prep reagent_prep Prepare fresh Propargyl-PEG8-NHS ester solution in DMSO/DMF protein_prep->reagent_prep conjugation Add NHS ester to protein solution (10-20x molar excess) reagent_prep->conjugation incubation Incubate at RT or on ice conjugation->incubation quenching Quench with Tris buffer incubation->quenching purification Purify conjugate (dialysis/SEC) quenching->purification end End purification->end

Workflow for protein labeling with this compound.

Safety and Handling

This compound is intended for research use only. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling.[10] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, lab coat, and eye protection. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.[10]

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combining a stable amine-reactive group with a click-ready alkyne, facilitates the straightforward and efficient labeling of biomolecules. The inclusion of a hydrophilic PEG spacer enhances solubility and can reduce non-specific interactions, making it an ideal linker for a wide range of applications, from fundamental research in proteomics to the development of next-generation antibody-drug conjugates. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount to its successful implementation in the laboratory.

References

An In-depth Technical Guide to Propargyl-PEG8-NHS Ester: Structure, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-PEG8-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure, mechanism of action, and provide detailed protocols for its application, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool that features two distinct reactive moieties connected by a polyethylene (B3416737) glycol (PEG) spacer.[1] The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[2] The terminal propargyl group enables covalent modification with azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] The eight-unit PEG linker enhances aqueous solubility and can reduce aggregation of the resulting conjugate.[2][4]

Physicochemical Properties and Structure

The structure of this compound consists of a terminal alkyne, a hydrophilic 8-unit polyethylene glycol chain, and an amine-reactive N-hydroxysuccinimide ester. This unique combination of functional groups allows for a two-step, orthogonal conjugation strategy.

Quantitative Data
PropertyValueReference(s)
Chemical Formula C24H39NO12[3][4]
Molecular Weight 533.57 g/mol [4]
Purity Typically >95%[3]
Appearance White to off-white solid or oilN/A
Solubility Soluble in DCM, DMSO, DMF[3]
Storage Conditions -20°C, desiccated[3][4]
Chemical Structure

The structure of this compound is depicted below.

C1 C C2 C C1->C2 C3 CH2 C1->C3 H1 H C2->H1 O1 O C3->O1 PEG (CH2CH2O)7 O1->PEG C4 CH2 PEG->C4 C5 CH2 C4->C5 C6 C=O C5->C6 O2 O C6->O2 O5 C6->O5 =O N1 N O2->N1 C7 C=O N1->C7 C10 C=O N1->C10 C8 CH2 C7->C8 O3 C7->O3 =O C9 CH2 C8->C9 C9->C10 O4 C10->O4 =O linker This compound protein Protein-NH2 conjugate Propargyl-PEG8-Protein linker->conjugate + Protein-NH2 (pH 7.2-8.5) nhs N-hydroxysuccinimide propargyl_conjugate Propargyl-PEG8-Protein azide_molecule Azide-Molecule final_conjugate Protein-PEG8-Triazole-Molecule propargyl_conjugate->final_conjugate + Azide-Molecule (Cu(I) catalyst) mAb Monoclonal Antibody (mAb) propargyl_mAb Propargyl-modified mAb mAb->propargyl_mAb + Linker (NHS ester reaction) linker This compound purification1 Purification propargyl_mAb->purification1 azide_drug Azide-functionalized Drug adc Antibody-Drug Conjugate (ADC) purification2 Purification adc->purification2 purification1->adc + Azide-Drug (Click Chemistry) target_ligand Target Protein Ligand (with amine) intermediate Target Ligand-Linker Conjugate target_ligand->intermediate NHS ester reaction e3_ligand E3 Ligase Ligand (with azide) protac PROTAC e3_ligand->protac linker This compound linker->intermediate intermediate->protac Click Chemistry

References

Propargyl-PEG8-NHS Ester: An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An introductory guide to the structure, function, and application of Propargyl-PEG8-NHS ester, a versatile heterobifunctional linker critical in the advancement of bioconjugation, drug delivery, and targeted therapeutics.

Introduction

This compound is a chemical tool of significant interest in the fields of bioconjugation and drug development. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with other molecules. This dual functionality allows for the precise and stable connection of different molecular entities, a cornerstone of modern therapeutic and diagnostic strategies.

This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its applications in cutting-edge areas such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Structure and Reactivity

This compound is comprised of three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][2] The reaction between an NHS ester and an amine forms a stable and irreversible amide bond.[1] This reaction is typically carried out in aqueous buffers at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic.[] However, the NHS ester is susceptible to hydrolysis, a competing reaction that is also favored at higher pH.[]

  • Polyethylene Glycol (PEG) Spacer: The PEG portion of the linker consists of eight repeating ethylene (B1197577) glycol units. This hydrophilic spacer offers several advantages in bioconjugation.[4][5] It increases the overall water solubility of the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[5] The PEG chain also provides flexibility and can help to reduce steric hindrance between the conjugated molecules.[4] Furthermore, PEGylation is known to reduce the immunogenicity and improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius and reducing renal clearance.[4][6]

  • Propargyl Group: This terminal alkyne is one of the key components for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with native biological processes.[7] The propargyl group reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related reactions. It is important to note that optimal reaction conditions can vary depending on the specific biomolecules and reagents used.

ParameterValueConditionsReference(s)
This compound Properties
Molecular Weight533.57 g/mol -[8]
Purity>90%As shipped, may degrade over time.[8]
Storage-20°C, desiccatedProtect from moisture.[9]
SolubilityDMSO, DMF, DCM-[]
NHS Ester Reaction
Optimal pH7.2 - 8.5Aqueous buffer[]
Hydrolysis Half-life~1-2 hoursNeutral pH, aqueous solution[]
Aminolysis vs. Hydrolysis RateAminolysis is significantly slowerOn NHS-activated monolayers[10]
Click Chemistry (CuAAC)
Reaction Time30 - 60 minutesRoom temperature[11]
CatalystCopper(I)Typically from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).
Ligand (optional)THPTA, TBTACan improve reaction efficiency and reduce cytotoxicity.[11]

Experimental Protocols

Protocol for Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein, such as an antibody, via its primary amines.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified first. This can be achieved by dialysis or using a desalting column, exchanging the buffer to an amine-free buffer like PBS.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This solution should be prepared fresh and any unused portion discarded.[9]

  • Reaction Setup:

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

    • Calculate the required amount of this compound. A molar excess of the NHS ester to the protein is typically used. The optimal ratio needs to be determined empirically but can range from 5- to 20-fold molar excess.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours. The reaction should be protected from light if any of the components are light-sensitive.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.

  • Characterization:

    • The degree of labeling (DOL), which is the average number of linker molecules per protein, can be determined using various methods, including mass spectrometry.[12][13]

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for performing a click chemistry reaction between a propargyl-functionalized biomolecule and an azide-containing molecule.

Materials:

  • Propargyl-functionalized biomolecule (from section 4.1)

  • Azide-containing molecule (e.g., a drug, a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 300 mM in water, prepared fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand (optional, but recommended)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the propargyl-functionalized biomolecule and the azide-containing molecule in the reaction buffer. A slight molar excess of the azide (B81097) molecule is often used.

  • Catalyst Preparation (if using a ligand):

    • In a separate tube, mix the CuSO₄ solution with the THPTA or TBTA ligand solution. This pre-complexation can improve the reaction efficiency.

  • Click Reaction:

    • Add the CuSO₄ (or the pre-complexed catalyst) to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction can be monitored by techniques such as LC-MS.

  • Purification:

    • Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Applications and Workflows

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells.[9] this compound is a valuable tool in the construction of ADCs. The NHS ester allows for the conjugation of the linker to the antibody, while the propargyl group provides a handle for the subsequent attachment of an azide-modified drug via click chemistry.[9] The PEG spacer in the linker can improve the solubility and pharmacokinetic profile of the final ADC.[4][5]

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation (Click Chemistry) Antibody Antibody (with primary amines) Propargyl_Antibody Propargyl-PEG8-Antibody Antibody->Propargyl_Antibody NHS Ester Reaction (pH 7.2-8.5) Propargyl_PEG8_NHS This compound Propargyl_PEG8_NHS->Propargyl_Antibody Azide_Drug Azide-Modified Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Propargyl_Antibody->ADC CuAAC (Cu(I) catalyst) Azide_Drug->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11][14] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[14] this compound can be used as a component of the linker in PROTAC synthesis. For example, the NHS ester can be used to attach the linker to one of the ligands, and the propargyl group can then be used to click the other ligand into place.[15]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Surface Functionalization of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles for various biomedical applications, including drug delivery and imaging.[16][17] The NHS ester can react with amine groups on the nanoparticle surface, while the propargyl group can be used to attach targeting ligands, imaging agents, or therapeutic molecules via click chemistry.[18] The PEG spacer helps to improve the stability and biocompatibility of the nanoparticles in biological fluids.[19][20]

Nanoparticle_Functionalization NP_amine Amine-functionalized Nanoparticle + this compound NP_propargyl Propargyl-functionalized Nanoparticle + Azide-Targeting Ligand NP_amine->NP_propargyl NHS Ester Reaction NP_targeted Targeted Nanoparticle NP_propargyl->NP_targeted Click Chemistry (CuAAC)

Caption: Experimental workflow for the surface functionalization of nanoparticles.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unique combination of an amine-reactive NHS ester, a biocompatible PEG spacer, and a click-ready propargyl group enables the precise and efficient construction of complex bioconjugates. From the development of next-generation antibody-drug conjugates and PROTACs to the functionalization of nanoparticles, this compound is playing a crucial role in advancing the frontiers of medicine and biotechnology. This guide has provided a foundational understanding of its properties and applications, along with detailed protocols to facilitate its use in the laboratory. As the demand for more sophisticated and targeted therapies continues to grow, the importance of versatile linkers like this compound will undoubtedly increase.

References

An In-depth Technical Guide to Propargyl-PEG8-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-PEG8-NHS ester, a versatile heterobifunctional linker, and its application in bioconjugation. We will delve into its chemical properties, reaction mechanisms, and practical applications, with a focus on providing actionable data and protocols for laboratory use.

Introduction to this compound

This compound is a chemical tool that facilitates the covalent linkage of molecules to biomolecules such as proteins, antibodies, and peptides.[1][2][3] It is a heterobifunctional linker, meaning it possesses two different reactive groups at either end of a spacer molecule.[4] In this case, a propargyl group and an N-hydroxysuccinimide (NHS) ester are connected by an 8-unit polyethylene (B3416737) glycol (PEG) chain.[5]

The NHS ester provides reactivity towards primary amines, commonly found on the surface of proteins in the form of lysine (B10760008) residues and the N-terminus.[4] The propargyl group, containing a terminal alkyne, is poised for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule of interest that has been functionalized with an azide (B81097) group.[6] The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, a critical feature for biological applications.[4]

This dual functionality makes this compound a valuable reagent in the development of complex biomolecular constructs, most notably in the field of Antibody-Drug Conjugates (ADCs).[1][2][3]

Core Bioconjugation Chemistry

The utility of this compound lies in its two distinct chemical reactivities, which can be employed in a sequential manner.

Amine-Reactive NHS Ester Conjugation

The first step in a typical workflow involves the reaction of the NHS ester with primary amines on a biomolecule. This reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.0-9.0.[7] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[8][9][10]

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are essential to avoid competition with the target biomolecule.[7]

  • Temperature and Time: The reaction can be carried out at room temperature for 1-2 hours or at 4°C overnight.[11]

Quantitative Data on NHS Ester Stability and Reactivity:

The following tables provide illustrative data on the general behavior of NHS esters, which is critical for optimizing conjugation reactions.

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours
8.0Room Temperature~1 hour
8.6410 minutes
9.0Room Temperature<10 minutes

Table 1: Effect of pH on the stability of NHS esters. As the pH increases, the rate of hydrolysis significantly increases, reducing the amount of active reagent available for conjugation.[8][9][10]

Molar Ratio of NHS Ester to ProteinExpected Degree of Labeling (DOL)
5:1Low
10:1Moderate
20:1High

Table 2: General relationship between the molar excess of the NHS ester and the resulting Degree of Labeling (DOL) on a typical protein. The optimal ratio is protein-dependent and should be determined empirically.[12]

Bioorthogonal Click Chemistry

Once the biomolecule is functionalized with the propargyl group, a second molecule of interest, bearing an azide functional group, can be attached using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is highly specific and efficient, forming a stable triazole linkage.

Key Reaction Components:

  • Copper(I) Catalyst: Cu(I) is the active catalyst. It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[13]

  • Ligand: A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and protect the biomolecule from oxidative damage.[13][14]

  • Solvent: The reaction is typically performed in aqueous buffers.[14]

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for the labeling of a protein with this compound. The optimal conditions may vary depending on the specific protein and should be optimized.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or by using a dye-labeled azide in a subsequent click reaction and measuring the absorbance.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between a propargyl-labeled protein and an azide-containing molecule.

Materials:

  • Propargyl-labeled protein in a compatible buffer (e.g., PBS, pH 7.4).

  • Azide-containing molecule of interest.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).

  • Ligand (e.g., TBTA or THPTA) stock solution (e.g., 50 mM in DMSO or water).

  • Purification equipment (e.g., desalting column, HPLC).

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the propargyl-labeled protein and a 2- to 10-fold molar excess of the azide-containing molecule.

  • Add Ligand and Copper: Add the ligand to the reaction mixture to a final concentration of 100-500 µM. Then, add the CuSO₄ solution to a final concentration of 50-100 µM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the final conjugate using a desalting column, dialysis, or chromatography to remove the copper catalyst, excess reagents, and byproducts.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_0 NHS Ester Conjugation Protein-NH2 Protein with Primary Amine Propargyl-PEG8-Protein Propargyl-PEG8-Protein Conjugate Protein-NH2->Propargyl-PEG8-Protein Reaction at pH 8.0-9.0 Propargyl-PEG8-NHS This compound Propargyl-PEG8-NHS->Propargyl-PEG8-Protein NHS N-hydroxysuccinimide (byproduct) Propargyl-PEG8-Protein->NHS

Caption: Reaction scheme of NHS ester conjugation.

G cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl-PEG8-Protein Propargyl-PEG8-Protein Final_Conjugate Final Bioconjugate Propargyl-PEG8-Protein->Final_Conjugate Azide-Molecule Azide-functionalized Molecule Azide-Molecule->Final_Conjugate Cu(I) Cu(I) Catalyst (from CuSO4 + NaAsc) Cu(I)->Final_Conjugate Click Reaction

Caption: The CuAAC "click" reaction mechanism.

G Start Start: Protein of Interest Buffer_Exchange Buffer Exchange (if needed) to amine-free buffer Start->Buffer_Exchange Add_Reagent Add this compound Buffer_Exchange->Add_Reagent Incubate_NHS Incubate (RT or 4°C) Add_Reagent->Incubate_NHS Quench_NHS Quench Reaction Incubate_NHS->Quench_NHS Purify_1 Purification 1 (Desalting/Dialysis) Quench_NHS->Purify_1 Propargyl_Protein Propargyl-labeled Protein Purify_1->Propargyl_Protein Add_Click_Reagents Add Azide-Molecule, CuSO4, Ligand, Sodium Ascorbate Propargyl_Protein->Add_Click_Reagents Incubate_Click Incubate (RT) Add_Click_Reagents->Incubate_Click Purify_2 Purification 2 (Desalting/HPLC) Incubate_Click->Purify_2 Final_Product Final Bioconjugate Purify_2->Final_Product

Caption: A typical experimental workflow.

Applications in Drug Development

The unique properties of this compound make it a powerful tool in drug development, particularly for the construction of:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where a cytotoxic drug, functionalized with an azide, is conjugated to an antibody that has been modified with this compound.[1] This approach allows for the targeted delivery of potent drugs to cancer cells, minimizing off-target toxicity.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • PEGylation: The introduction of the PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic radius, which can reduce renal clearance and extend their circulating half-life.[4]

  • Biomolecule Immobilization: The propargyl group can be used to immobilize proteins onto azide-functionalized surfaces for applications in diagnostics and biocatalysis.

Conclusion

This compound is a versatile and powerful reagent for the bioconjugation of proteins and other biomolecules. Its dual functionality, combining robust amine-reactive chemistry with highly specific click chemistry, provides a reliable method for the construction of complex and well-defined bioconjugates. The inclusion of a hydrophilic PEG spacer further enhances its utility in biological systems. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize this tool to advance their work in drug discovery and development.

References

Navigating the Challenges of Aqueous Applications with Propargyl-PEG8-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Propargyl-PEG8-NHS ester in aqueous buffers, a critical factor for researchers, scientists, and drug development professionals engaged in bioconjugation and click chemistry. While the polyethylene (B3416737) glycol (PEG) spacer in this compound enhances its hydrophilicity, the inherent properties of the N-hydroxysuccinimide (NHS) ester group present significant challenges to its direct dissolution and stability in aqueous media. This document offers a comprehensive overview of these challenges and provides detailed protocols for the effective use of this versatile crosslinker.

Core Concepts: Understanding Solubility and Stability

This compound is a heterobifunctional crosslinker featuring a terminal alkyne group for click chemistry and an amine-reactive NHS ester. The eight-unit PEG spacer is designed to improve the water solubility of molecules to which it is conjugated. However, the NHS ester itself is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired conjugation to primary amines.

The rate of this hydrolysis is highly dependent on the pH of the aqueous buffer. Higher pH levels significantly accelerate the hydrolysis of the NHS ester, reducing the efficiency of the conjugation reaction. This interplay between solubility and stability is a pivotal consideration in experimental design.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published by manufacturers, the general behavior of NHS esters provides a strong indication of its characteristics. Non-sulfonated NHS esters are known to have low direct solubility in aqueous solutions.

To address the critical issue of stability, the following table summarizes the hydrolysis half-life of NHS esters at different pH values, providing a crucial reference for planning conjugation reactions.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.4Not Specified>120 minutes
8.6410 minutes
9.0Not Specified<9 minutes

Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Buffers. Data compiled from various sources on the stability of N-hydroxysuccinimide esters. The rate of hydrolysis is significantly accelerated at higher pH.

Due to the limited direct aqueous solubility, this compound is typically first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction buffer.

Buffer TypeRecommendation
Phosphate-Buffered Saline (PBS)Recommended (pH 7.2-7.4)
HEPESRecommended (pH 7-8)
MESCan be used (pH 5.5-6.7), but less optimal for NHS ester reaction with amines
BorateRecommended (pH 8-9), be mindful of accelerated hydrolysis
TrisNot Recommended (contains primary amines that compete with the reaction)
GlycineNot Recommended (contains primary amines that compete with the reaction)

Table 2: Recommended Aqueous Buffers for this compound Reactions. The choice of buffer is critical to avoid competition with the NHS ester reaction.

Experimental Protocols

General Protocol for Bioconjugation in an Aqueous Buffer

This protocol outlines the standard procedure for labeling a protein with this compound.

  • Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solution Preparation : Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL. Do not store the stock solution, as the NHS ester will degrade over time, even in an organic solvent if moisture is present.

  • Protein Preparation : Dissolve the protein to be labeled in a suitable amine-free aqueous buffer (e.g., PBS at pH 7.4) at a concentration of 1-10 mg/mL.

  • Reaction Initiation : Add a calculated molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume to minimize potential protein denaturation.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically for each specific application.

  • Quenching : Stop the reaction by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. This will quench any unreacted NHS ester.

  • Purification : Remove the excess, unreacted this compound and the quenched byproducts from the labeled protein using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

Protocol for Determining the Aqueous Solubility of this compound
  • Materials :

    • This compound

    • Anhydrous DMSO or DMF

    • Selected amine-free aqueous buffer (e.g., PBS, pH 7.4)

    • UV-Vis Spectrophotometer and quartz cuvettes

  • Procedure :

    • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mg/mL).

    • Add small, incremental amounts of the stock solution to a known volume of the aqueous buffer at a controlled temperature. Vortex after each addition.

    • Observe the solution for the formation of a persistent precipitate. The point at which the precipitate no longer dissolves with vigorous mixing represents the approximate saturation point.

    • To quantify, prepare a series of dilutions of the stock solution in the aqueous buffer, starting from a concentration expected to be soluble and increasing to the point of precipitation.

    • For each dilution, immediately after mixing, transfer a sample to a quartz cuvette and measure the absorbance at 260 nm. The released N-hydroxysuccinimide has a characteristic absorbance at this wavelength.

    • A non-linear increase in absorbance with increasing concentration, or a plateau, will indicate the limit of solubility. Due to the rapid hydrolysis, this measurement provides an estimation rather than a precise value.

Visualizing Key Processes

To further clarify the chemical reactions and experimental procedures, the following diagrams are provided.

G cluster_reaction Competitive Reactions in Aqueous Buffer reagent This compound product Stable Amide Bond (Conjugated Product) reagent->product Desired Reaction (Amidation) byproduct Unreactive Carboxylic Acid + N-hydroxysuccinimide reagent->byproduct Competing Reaction (Hydrolysis) amine Primary Amine (e.g., on a protein) amine->product water Water (H₂O) water->byproduct G start Start prep_reagent Equilibrate and dissolve This compound in anhydrous DMSO/DMF start->prep_reagent prep_protein Prepare protein solution in amine-free buffer (e.g., PBS, pH 7.4) start->prep_protein reaction Add NHS ester stock to protein solution (mix and incubate) prep_reagent->reaction prep_protein->reaction quench Quench reaction with Tris or Glycine buffer reaction->quench purify Purify the conjugate (Dialysis, SEC, etc.) quench->purify end End purify->end

An In-depth Technical Guide to the Reactivity of Propargyl-PEG8-NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Propargyl-PEG8-N-hydroxysuccinimidyl (NHS) ester with primary amines. This bifunctional linker is a cornerstone in modern bioconjugation, enabling the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group to proteins, antibodies, and other biomolecules. The propargyl group serves as a handle for subsequent "click chemistry" reactions, offering a versatile platform for drug development, proteomics, and diagnostic applications.

Introduction to Propargyl-PEG8-NHS Ester Technology

This compound is a chemical tool that combines three key functional elements:

  • N-hydroxysuccinimidyl (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[][2]

  • Polyethylene Glycol (PEG) Spacer (8 units): A hydrophilic and flexible linker that enhances the solubility and biocompatibility of the resulting conjugate.[3][4] The PEG spacer can also influence the pharmacokinetic properties of therapeutic molecules and provide spatial separation between the conjugated molecules.[4][5]

  • Propargyl Group: A terminal alkyne that enables covalent linkage to azide-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[6][7]

This combination of features makes this compound a versatile reagent for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and the labeling of biomolecules for imaging and diagnostics.[4][7][8]

Reaction Mechanism and Kinetics

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

dot graph ReactionMechanism { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

// Reactants PropargylPEG [label="Propargyl-PEG8-O-CO-NHS", fillcolor="#F1F3F4"]; PrimaryAmine [label="R-NH₂ (Primary Amine)", fillcolor="#F1F3F4"];

// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Conjugate [label="Propargyl-PEG8-CO-NH-R (Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS [label="N-hydroxysuccinimide (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Logical flow {rank=same; PropargylPEG; PrimaryAmine;} PropargylPEG -> Intermediate [label="Nucleophilic Attack"]; PrimaryAmine -> Intermediate; Intermediate -> Conjugate [label="Collapse & NHS release"]; Intermediate -> NHS; } caption: "Reaction mechanism of this compound with a primary amine."

The reaction rate is influenced by several factors, most notably pH. The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in a slightly alkaline buffer.[2][9]

Quantitative Data on Reaction Parameters
ParameterRecommended Value/RangeNotes
pH 7.2 - 8.5Optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often cited as optimal.[2][9][10]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down hydrolysis and for labile proteins.[2]
Reaction Time 30 minutes to 4 hoursCan be extended to overnight at 4°C.[2][11]
Molar Excess of NHS Ester 5- to 20-foldThe optimal ratio depends on the protein concentration and the desired degree of labeling.[10][12]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[13]
Hydrolysis: A Competing Reaction

A critical competing reaction is the hydrolysis of the NHS ester, which renders it inactive. The rate of hydrolysis is significantly accelerated at a higher pH.[2] The half-life of NHS esters can vary depending on the specific chemical structure and buffer conditions. For example, the half-life of NHS-ester compounds is reported to be 4 to 5 hours at pH 7.0 and 0°C, but this decreases to 10 minutes at pH 8.6 and 4°C.[2]

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes

Data from Thermo Fisher Scientific for general NHS-ester compounds.[2]

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a primary amine-containing biomolecule and the subsequent determination of the degree of labeling.

General Protocol for Protein Labeling

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Prepare Protein Solution (Amine-free buffer, pH 8.3) R1 Add NHS Ester to Protein Solution P1->R1 P2 Prepare NHS Ester Solution (Anhydrous DMSO or DMF) P2->R1 R2 Incubate (1-4h at RT or overnight at 4°C) R1->R2 PU1 Quench Reaction (e.g., with Tris buffer) R2->PU1 PU2 Purify Conjugate (e.g., Gel Filtration) PU1->PU2 A1 Characterize Conjugate (e.g., UV-Vis, MS) PU2->A1

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[10]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[10]

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[10]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[10]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.[10]

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of linker molecules conjugated per protein molecule, can be determined using various analytical techniques.

MethodPrinciple
Mass Spectrometry (MS) The mass of the conjugated protein will increase by the mass of the attached Propargyl-PEG8 moiety for each successful conjugation. This allows for the determination of the distribution of different labeled species.[14]
UV-Vis Spectroscopy If the this compound is conjugated to a molecule with a distinct chromophore (e.g., a fluorescent dye), the DOL can be calculated from the absorbance of the protein (at 280 nm) and the chromophore.[10]

Potential Side Reactions

While NHS esters are highly reactive towards primary amines, side reactions can occur with other nucleophilic residues in proteins, especially at higher pH or with a large excess of the NHS ester.[15]

  • Hydrolysis: As previously mentioned, this is the most significant side reaction.[2]

  • Reaction with other amino acid residues:

    • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated, though the resulting ester bond is less stable than the amide bond formed with primary amines.[15]

    • Cysteine: The sulfhydryl group of cysteine can also react.

    • Histidine: The imidazole (B134444) ring of histidine can be acylated.

Applications in Signaling Pathways and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool for investigating and manipulating signaling pathways.

Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16][17] Propargyl-PEG linkers are frequently used in the synthesis of PROTACs to connect the target protein-binding ligand and the E3 ligase-binding ligand.[17] The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex and efficient protein degradation.[17]

PROTAC_Pathway cluster_components Components cluster_process Process PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation of POI Ubiquitination->Proteasome

Proximity Labeling

Proximity labeling is a technique used to identify protein-protein interactions and the composition of cellular compartments in living cells.[18][19] An enzyme is fused to a protein of interest, and upon addition of a substrate, it generates reactive species that covalently label neighboring proteins. These labeled proteins can then be identified by mass spectrometry. While not a direct application of this compound's reactivity, the principles of bioconjugation are central to developing the tools for these assays. For instance, NHS esters are used to attach biotin (B1667282) or other tags to proteins for detection.[20] The subsequent use of click chemistry, enabled by the propargyl group, can be employed for the bioorthogonal labeling and visualization of cellular components.[][22]

Conclusion

This compound is a powerful and versatile reagent for the modification of primary amines on biomolecules. Its amine-reactive NHS ester allows for stable conjugation, while the hydrophilic PEG spacer enhances solubility and the terminal alkyne provides a gateway to a vast array of subsequent modifications via click chemistry. A thorough understanding of its reactivity, optimal reaction conditions, and potential side reactions is crucial for its successful application in research and development. This guide provides the foundational knowledge for scientists and professionals to effectively utilize this important bioconjugation tool.

References

The Strategic Role of the PEG8 Spacer in Propargyl-PEG-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Propargyl-PEG-NHS ester is a heterobifunctional linker that has become an indispensable tool in bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide delves into the critical function of its core component: the eight-unit polyethylene (B3416737) glycol (PEG8) spacer. We will explore its impact on the physicochemical properties of conjugates, provide detailed experimental protocols, and present quantitative data to inform rational drug design.

Core Function of the Propargyl-PEG-NHS Ester Components

The utility of Propargyl-PEG-NHS ester lies in the distinct functionalities of its three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to biomolecules. It readily reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in antibodies, to form stable amide bonds.[1][2] This reaction is highly efficient under mild, aqueous conditions (pH 7.2-8.5), making it ideal for working with sensitive biological molecules.[1][2]

  • Propargyl Group: The terminal alkyne group is the handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with native biological functional groups.[3][4] It allows for the precise and stable attachment of a second molecule, such as a cytotoxic drug payload that has been modified with an azide (B81097) group.

  • PEG8 Spacer: The polyethylene glycol chain consisting of eight ethylene (B1197577) glycol units serves as a flexible, hydrophilic spacer between the two reactive ends. The specific length of this spacer is not arbitrary; it is engineered to impart crucial properties to the final conjugate, as detailed below.

The Pivotal Functions of the PEG8 Spacer

The inclusion of a PEG8 spacer is a strategic design choice that addresses several challenges in the development of bioconjugates, especially ADCs.

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate, compromising its stability and efficacy. The hydrophilic nature of the PEG8 spacer acts as a "hydrophilicity reservoir," significantly improving the aqueous solubility of the entire ADC.[5][6] This enhanced solubility is critical for preventing aggregation and allows for bioconjugation reactions to be performed in aqueous buffers with a minimal amount of organic co-solvents. For instance, the linker-payload SG3249 was specifically designed with a PEG8 spacer to enable its conjugation in an aqueous buffer containing only 10% DMSO.[5]

Optimized Pharmacokinetics and Biodistribution

PEGylation, the attachment of PEG chains to therapeutics, is a well-established strategy to improve a drug's pharmacokinetic profile. The PEG8 spacer, by increasing the hydrodynamic radius of the conjugate, can help to reduce renal clearance, thereby extending its circulation half-life.[6][7] Furthermore, studies have shown that in ADCs, those with PEG8 and PEG12 spacers had minimal adverse effects on liver enzyme levels and platelet counts compared to conjugates with shorter or no PEG spacers.[7]

Steric Hindrance and Controlled Drug-to-Antibody Ratio (DAR)

The defined length of the PEG8 spacer provides optimal physical separation between the antibody and the payload. This separation minimizes steric hindrance, ensuring that the antibody's antigen-binding site remains unobstructed and can efficiently bind to its target.[8] This is crucial for maintaining the biological activity of the antibody. Moreover, the use of a monodisperse PEG8 linker helps in achieving a more controlled and uniform drug-to-antibody ratio (DAR), which is a critical quality attribute for the safety and efficacy of ADCs.[8] Studies have indicated that intermediate PEG lengths, such as PEG8, can result in higher drug loading efficiencies compared to shorter or very long PEG chains.[5]

Quantitative Data Presentation

The following tables summarize the physicochemical properties of Propargyl-PEG8-NHS ester and the impact of PEG spacer length on ADC characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2182601-74-5[3][9]
Molecular Formula C24H39NO12[3][9]
Molecular Weight 533.57 g/mol [3][9]
Purity >95% (typical)[3]
Solubility Soluble in DCM, DMSO, DMF[3]
Storage -20°C, under inert atmosphere[3]

Table 2: Comparative Impact of PEG Spacer Length on ADC Properties

ParameterPEG4PEG8PEG12Key Findings & References
Drug Loading Efficiency (DAR) Lower (e.g., DAR ~2.5)Higher (e.g., DAR ~4.8)Higher (e.g., DAR ~3.7)Intermediate PEG lengths (PEG6, PEG8, PEG12) have demonstrated higher drug loading efficiencies in certain constructs.[5]
In Vitro Cytotoxicity Higher PotencyModerate PotencyLower PotencyLonger PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell or impede payload release, leading to a modest decrease in in vitro potency.[10]
Solubility/Aggregation ImprovedSignificantly ImprovedSignificantly ImprovedA PEG8 spacer was shown to be sufficient to allow conjugation of a hydrophobic payload in a largely aqueous buffer, indicating a significant improvement in solubility.[5] PEGylation, in general, protects against aggregation.[11]
Pharmacokinetics (in vivo) Shorter half-lifeLonger half-lifeLonger half-lifeADCs with PEG8 and PEG12 spacers showed improved tolerability and minimal impact on liver enzymes and platelet counts in preclinical studies.[7]

Experimental Protocols

The following are detailed protocols for the two key reactions involving this compound: conjugation to a primary amine and the subsequent click chemistry reaction.

Protocol for Antibody Conjugation with this compound

Objective: To covalently attach the this compound linker to an antibody via its primary amines.

Materials:

  • Antibody (e.g., IgG) at 1-10 mg/mL

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column. Adjust the antibody concentration to 2 mg/mL.[1][8]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2][] Do not store the stock solution as the NHS ester is moisture-sensitive and hydrolyzes over time.[13]

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the 10 mM linker solution to the antibody solution.[][13] The final concentration of DMSO should not exceed 10% of the total reaction volume. b. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice, with gentle mixing.[8][13]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[2]

  • Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the resulting antibody-linker conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-modified payload to the propargyl-functionalized antibody.

Materials:

  • Propargyl-antibody conjugate

  • Azide-modified payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., TBTA)

  • Reaction Buffer: PBS or other biocompatible buffer, pH 7-8

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO). b. Prepare a 20 mM stock solution of CuSO4 in water. c. Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh. d. If using a ligand, prepare a stock solution (e.g., 50 mM TBTA in DMSO).

  • Click Reaction: a. In a reaction tube, add the propargyl-antibody conjugate. b. Add the azide-modified payload at a 5- to 10-fold molar excess over the antibody. c. In a separate tube, premix the CuSO4 and ligand (if used) before adding to the reaction mixture to a final concentration of 1-2 mM copper. d. Add the sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM.[14] e. Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting ADC using SEC or another suitable chromatography method to remove the copper catalyst, excess payload, and other small-molecule reagents.

  • Characterization: Analyze the final ADC for DAR, aggregation, and purity using methods such as HIC, SEC, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: ADC Synthesis cluster_2 Purification & Characterization Antibody (with Lysine) Antibody (with Lysine) Propargyl-PEG8-Antibody Propargyl-PEG8-Antibody Antibody (with Lysine)->Propargyl-PEG8-Antibody NHS Ester Reaction (pH 7.2-8.5) Propargyl-PEG8-NHS_ester Propargyl-PEG8-NHS_ester Propargyl-PEG8-NHS_ester->Propargyl-PEG8-Antibody Final_ADC Final_ADC Propargyl-PEG8-Antibody->Final_ADC CuAAC Click Chemistry (Cu(I) catalyst) Azide-Payload Azide-Payload Azide-Payload->Final_ADC Purification Purification Final_ADC->Purification Removal of excess reagents Characterization Characterization Purification->Characterization Analysis of DAR, Purity, etc.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

G cluster_0 Properties Conferred by PEG8 Spacer Hydrophobic_Payload Hydrophobic_Payload ADC_Molecule ADC_Molecule Hydrophobic_Payload->ADC_Molecule PEG8_Linker PEG8_Linker PEG8_Linker->ADC_Molecule Increased_Solubility Increased_Solubility PEG8_Linker->Increased_Solubility Steric_Shielding Steric_Shielding PEG8_Linker->Steric_Shielding Improved_PK Improved_PK PEG8_Linker->Improved_PK Antibody Antibody Antibody->ADC_Molecule Aqueous_Environment Aqueous_Environment ADC_Molecule->Aqueous_Environment Stable Dispersion Reduced_Aggregation Reduced_Aggregation Increased_Solubility->Reduced_Aggregation

Caption: Logical relationship of the PEG8 spacer's functional contributions.

References

Propargyl-PEG8-NHS Ester vs. Other PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG8-NHS ester, comparing its properties and applications with other commonly used polyethylene (B3416737) glycol (PEG) linkers in bioconjugation and drug development. This document delves into the chemical characteristics, experimental considerations, and strategic selection of PEG linkers for optimizing the performance of bioconjugates such as antibody-drug conjugates (ADCs).

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical sciences.[] These flexible, hydrophilic spacers are widely employed to connect biomolecules, such as antibodies, to therapeutic payloads or imaging agents.[2] The process of attaching PEG chains, known as PEGylation, can significantly enhance the physicochemical properties of the resulting conjugate, leading to improved solubility, stability, and pharmacokinetic profiles.[2][3]

PEG linkers are broadly classified based on their chain length, structure (linear or branched), and the reactive functional groups at their termini (homobifunctional or heterobifunctional).[4][5] The choice of a specific PEG linker is a critical design parameter that can profoundly impact the efficacy, safety, and stability of a bioconjugate.[6]

This compound: A Heterobifunctional Linker for Two-Step Conjugation

This compound is a heterobifunctional linker that features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a propargyl group.[7][8] This dual functionality allows for a sequential, two-step conjugation strategy, providing precise control over the assembly of complex bioconjugates.[9]

  • NHS Ester: This amine-reactive group forms a stable amide bond with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[3][10] The reaction is most efficient at a slightly alkaline pH of 7.5-8.5.[3]

  • Propargyl Group: This terminal alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][11] This highly efficient and bioorthogonal reaction forms a stable triazole linkage with an azide-modified molecule.[12][13]

The discrete PEG8 chain provides a hydrophilic spacer of a defined length, which helps to improve the solubility of the conjugate and reduce potential steric hindrance between the conjugated molecules.[14][15]

Comparison of this compound with Other PEG Linkers

The selection of a PEG linker depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. Here, we compare this compound with other common classes of PEG linkers.

Functional Group Comparison: NHS Ester vs. Maleimide (B117702)
FeatureThis compoundMaleimide-PEG-X*
Target Residue Primary amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction pH 7.5 - 8.5[3]6.5 - 7.5[]
Resulting Linkage Amide bondThioether bond
Linkage Stability Highly stableGenerally stable, but can undergo retro-Michael reaction leading to drug release[12]
Selectivity Reacts with multiple available lysines, potentially leading to a heterogeneous product[10]Highly specific for free thiols, enabling site-specific conjugation[]

*X represents another functional group, often an NHS ester for heterobifunctional applications.

Linkage Chemistry Comparison: Click Chemistry vs. Thiol-Maleimide
FeatureClick Chemistry (Triazole Linkage)Thiol-Maleimide (Thioether Linkage)
Reaction Efficiency Very high, near-quantitative yields[12]Efficient, but can be affected by hydrolysis of the maleimide group[]
Bioorthogonality High, azides and alkynes are largely absent in biological systems[4]Thiols are present in proteins, requiring careful control of reaction conditions
Linkage Stability Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation[13][17]Stable, but less so than triazole linkages; susceptible to retro-Michael addition[12]
Impact of PEG Chain Length

The length of the PEG spacer plays a crucial role in the properties of the bioconjugate. While this compound has a short, discrete PEG chain, other applications may benefit from longer or shorter PEG chains.

PEG Chain LengthKey Characteristics & Findings
Short (e.g., PEG2-PEG12) - May be preferred where minimal steric hindrance is desired for optimal binding to target receptors.[14]- Shorter linkers can lead to better ADC stability by anchoring the payload within the antibody's spatial shield.[6][18]- Intermediate lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies in some cases.[14][15]
Long (e.g., > PEG24, kDa range) - Enhance hydrophilicity, which is beneficial for hydrophobic payloads to reduce aggregation and improve stability in aqueous solutions.[14][19]- Can create a steric shield that decreases immunogenicity and protects against proteolytic degradation.[14][19]- May lead to a reduction in in vitro cytotoxicity due to steric hindrance at the target site.[14][20]- Significantly prolongs the circulation half-life of the conjugate.[20]

Quantitative Data on the Impact of PEG Linker Length on ADC Properties

ParameterNo PEG Linker (HM)4 kDa PEG Linker (HP4KM)10 kDa PEG Linker (HP10KM)Key Findings & References
Half-life Extension 1x (19.6 min)2.5x (49.2 min)11.2x (219.0 min)Longer PEG chains significantly increase the circulation half-life of the conjugate.[20]
In Vitro Cytotoxicity Reduction 1x4.5-6.5x22-22.5xLonger PEG chains can reduce the in vitro potency of an ADC, likely due to steric hindrance.[14][20]
Maximum Tolerated Dose (MTD) 5.0 mg/kg10.0 mg/kg20.0 mg/kgPEGylation, especially with longer chains, can significantly improve the safety profile and tolerability of an ADC.[20]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of antibody-drug conjugates using this compound.

Two-Step Protocol for ADC Synthesis using this compound

This protocol outlines the conjugation of an antibody with this compound, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide-modified cytotoxic payload.

Part 1: NHS Ester Conjugation of the Antibody

  • Antibody Preparation:

    • Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-8.0.

    • Adjust the antibody concentration to 2-10 mg/mL.[21]

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[21] NHS esters are moisture-sensitive and prone to hydrolysis.[3]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The optimal ratio should be determined empirically.[21]

    • Incubate the reaction for 1-2 hours at room temperature or on ice with gentle mixing.[21]

  • Purification:

    • Remove excess, unreacted linker using a desalting column or dialysis.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), a copper-chelating ligand such as THPTA (e.g., 50 mM in water), and a reducing agent like sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared).[11][19]

    • Dissolve the azide-modified payload in an appropriate solvent (e.g., DMSO).

  • Click Reaction:

    • To the alkyne-modified antibody from Part 1, add the azide-modified payload (typically in a 4- to 10-fold molar excess relative to the antibody).[11]

    • Add the premixed CuSO₄ and THPTA ligand solution (final copper concentration typically 0.25 mM).[11][19]

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 5 mM).[11][19]

    • Incubate the reaction for 1-2 hours at room temperature.

  • Final Purification:

    • Purify the final ADC conjugate to remove excess payload and reaction components using size-exclusion chromatography (SEC) or dialysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency (IC₅₀) of the synthesized ADC.[11][12]

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4][12]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload in a complete cell culture medium.

    • Treat the cells with the diluted compounds and incubate for 72-96 hours.[14]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[11]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

ADC Synthesis Workflow using this compound

ADC_Synthesis_Workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Click Chemistry (CuAAC) Antibody Antibody (with Lysine residues) Alkyne_Ab Alkyne-Modified Antibody Antibody->Alkyne_Ab pH 7.5-8.5 Propargyl_PEG_NHS This compound Propargyl_PEG_NHS->Alkyne_Ab ADC Antibody-Drug Conjugate (ADC) Alkyne_Ab->ADC Cu(I) catalyst Sodium Ascorbate Purification1 Purification Azide_Drug Azide-Modified Drug Azide_Drug->ADC Purification2 Purification Purification1->Alkyne_Ab Purification2->ADC

Two-step ADC synthesis workflow.
Generalized ADC Mechanism of Action and HER2 Signaling Inhibition

ADC_Mechanism_of_Action ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 1. Binding ADC->HER2 Inhibition of Dimerization Endosome Endosome HER2->Endosome 2. Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Signaling RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Signaling Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

ADC mechanism and HER2 signaling.
Logical Framework for PEG Linker Selection

Linker_Selection Start Start: Define Conjugation Strategy TargetResidue Target Residue? Start->TargetResidue Amine Primary Amine (Lysine) TargetResidue->Amine Amine Thiol Thiol (Cysteine) TargetResidue->Thiol Thiol NHS_Linker Use NHS Ester Linker (e.g., Propargyl-PEG-NHS) Amine->NHS_Linker Maleimide_Linker Use Maleimide Linker Thiol->Maleimide_Linker ConjugationChem Desired Conjugation Chemistry? NHS_Linker->ConjugationChem End Final Linker Choice Maleimide_Linker->End ClickChem Click Chemistry ConjugationChem->ClickChem Click OtherChem Other (e.g., direct payload attachment) ConjugationChem->OtherChem Other Propargyl_Linker Use Propargyl-PEG-NHS Ester ClickChem->Propargyl_Linker NonClick_Linker Select other NHS Ester Linker OtherChem->NonClick_Linker Propargyl_Linker->End NonClick_Linker->End

Decision tree for PEG linker selection.

Conclusion

This compound offers a versatile and powerful tool for the construction of well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, combining the broad reactivity of NHS esters with the high efficiency and stability of click chemistry. The choice between this compound and other PEG linkers, such as those with maleimide functional groups or different PEG chain lengths, should be guided by the specific requirements of the application. Factors such as the desired site of conjugation, the need for bioorthogonality, and the optimal physicochemical and pharmacokinetic properties of the final conjugate must be carefully considered. Through a systematic approach to linker selection and optimization, researchers can develop more effective and safer targeted therapeutics and diagnostics.

References

An In-depth Technical Guide to the Core Principles of Click Chemistry with Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the application of Propargyl-PEG8-NHS ester in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful chemical tool.

Core Principles of Click Chemistry

"Click chemistry" is a concept introduced by K. Barry Sharpless in 2001, emphasizing a set of criteria for ideal chemical reactions. These reactions are characterized by high yields, stereospecificity, wide scope, and simple reaction conditions that are tolerant of water and oxygen.[1][2][3] The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient method for forming a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[3][4][5]

A key feature of click chemistry is its bioorthogonality, meaning the reactive groups (azide and alkyne) are abiotic and do not interfere with biological processes, making them ideal for labeling and modifying biomolecules in complex environments.[6][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry. It involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[4][8] This reaction exhibits a remarkable rate acceleration of up to 107 to 108 compared to the uncatalyzed thermal Huisgen cycloaddition.[4] The copper(I) catalyst can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[9][10] This catalyst-free click reaction utilizes a strained cyclooctyne, which possesses significant ring strain.[10][11] The release of this strain provides the driving force for the reaction with an azide to form a stable triazole linkage.[10] While SPAAC avoids the need for a metal catalyst, the reaction kinetics are generally slower than CuAAC.[9]

This compound: A Versatile Click Chemistry Reagent

This compound is a heterobifunctional linker designed for the two-step modification of biomolecules. Its structure consists of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[4][12]

  • Polyethylene Glycol (PEG) Spacer (8 units): A hydrophilic spacer that enhances the solubility of the reagent and the resulting conjugate in aqueous media, and can reduce steric hindrance.[5][13]

  • Propargyl Group: A terminal alkyne functional group that serves as a handle for subsequent click chemistry reactions with azide-modified molecules.[5][13]

The chemical structure of this compound is C₂₄H₃₉NO₁₂.[9]

Bioconjugation Strategy using this compound

The use of this compound in bioconjugation typically follows a two-step workflow:

Step 1: Amine Modification. The biomolecule of interest, containing accessible primary amine groups, is reacted with this compound. The NHS ester selectively reacts with the amines to form a stable amide linkage, thereby introducing a terminal alkyne group onto the biomolecule.

Step 2: Click Chemistry Ligation. The alkyne-modified biomolecule is then reacted with an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or another biomolecule) via either CuAAC or SPAAC to form the final conjugate linked by a stable triazole ring.

Below is a diagram illustrating this two-step bioconjugation workflow:

experimental_workflow Biomolecule Biomolecule (with -NH2 groups) Step1 Step 1: Amine Modification Biomolecule->Step1 PropargylPEG This compound PropargylPEG->Step1 AlkyneModified Alkyne-Modified Biomolecule Step1->AlkyneModified Step2 Step 2: Click Chemistry AlkyneModified->Step2 AzideMolecule Azide-Containing Molecule AzideMolecule->Step2 FinalConjugate Final Conjugate Step2->FinalConjugate

Caption: Two-step bioconjugation workflow.

Experimental Protocols

Step 1: Protocol for Amine Modification with this compound

This protocol provides a general guideline for modifying a protein with this compound. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes or size-exclusion chromatography columns)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Add the reaction buffer to the protein solution to achieve a final pH of 8.3-8.5.

  • Initiate Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix immediately.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

The following diagram illustrates the reaction of the NHS ester with a primary amine:

NHSEster_Reaction cluster_0 This compound cluster_1 Biomolecule cluster_2 Alkyne-Modified Biomolecule cluster_3 Byproduct PropargylPEG Propargyl-PEG8-CO- NHS O-NHS plus + Biomolecule R-NH2 AmideBond Propargyl-PEG8-CO-NH-R Biomolecule->AmideBond pH 7.2-9.0 ReleasedNHS NHS-OH

Caption: NHS ester reaction with a primary amine.

Step 2: Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click reaction between the alkyne-modified biomolecule and an azide-containing molecule.

Materials:

  • Alkyne-modified biomolecule in PBS

  • Azide-containing molecule (e.g., fluorescent dye-azide) dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, to protect the biomolecule)

  • Purification system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 2- to 10-fold molar excess of the azide-containing molecule.

  • Add Copper Catalyst: Add CuSO₄ to a final concentration of 1-2 mM. If using a ligand like TBTA, pre-mix it with the CuSO₄ solution.

  • Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification: Purify the final conjugate from excess reagents and catalyst using dialysis, size-exclusion chromatography, or another appropriate method.

The mechanism of the CuAAC reaction is depicted below:

CuAAC_Mechanism Alkyne R1-C≡CH (Alkyne) Intermediate Copper-Acetylide Intermediate Alkyne->Intermediate Azide R2-N3 (Azide) Triazole 1,4-Disubstituted Triazole Azide->Triazole Copper Cu(I) Copper->Intermediate Intermediate->Triazole Triazole->Copper Catalyst Regeneration

Caption: Simplified CuAAC reaction mechanism.

Data Presentation: Quantitative Aspects

The efficiency of the bioconjugation process can be assessed at each step.

Degree of Labeling (DOL) after Amine Modification

The number of alkyne groups introduced per biomolecule can be determined using various analytical techniques, such as mass spectrometry (MALDI-TOF or ESI-MS), which can resolve the mass shift corresponding to the attached Propargyl-PEG8 moiety. For proteins, a typical 20-fold molar excess of NHS ester can result in 4-6 linkers per antibody.[12]

Reaction Kinetics and Yield

The reaction of NHS esters with amines is generally rapid, with half-lives on the order of minutes to hours, depending on the pH and the concentration of reactants.[13] The subsequent click chemistry step is also typically fast and high-yielding, often exceeding 90%.

ParameterNHS Ester-Amine ReactionCuAAC Reaction
Typical Molar Excess of Reagent 5-20 fold2-10 fold
Typical Reaction Time 1-2 hours at RT1-4 hours at RT
Typical pH 7.2 - 9.04.0 - 11.0
Typical Yield > 80%> 90%
Linkage Formed Amide1,2,3-Triazole
Linkage Stability HighVery High

Note: These are general values and should be optimized for each specific application.

Stability of the Conjugates

The resulting bioconjugates exhibit high stability due to the nature of the chemical linkages formed.

  • Amide Bond: The amide bond formed from the NHS ester-amine reaction is highly stable under physiological conditions and resistant to hydrolysis.[6][13]

  • Triazole Ring: The 1,2,3-triazole ring formed via click chemistry is exceptionally stable. It is resistant to hydrolysis, oxidation, reduction, and enzymatic cleavage, making it an ideal linker for in vivo applications.[12]

Conclusion

This compound is a powerful and versatile tool for the modification and labeling of biomolecules. Its bifunctional nature allows for a straightforward two-step conjugation strategy, combining the reliability of NHS ester chemistry with the efficiency and bioorthogonality of click chemistry. This guide provides the fundamental principles and practical protocols to enable researchers to confidently apply this technology in their drug development and other scientific endeavors.

References

Propargyl-PEG8-NHS Ester: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Propargyl-PEG8-NHS ester, a critical bifunctional linker used in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent is paramount for ensuring the reproducibility and success of experimental outcomes. This document outlines the key factors influencing its stability, provides quantitative data on hydrolysis rates, and details experimental protocols for stability assessment.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the hydrophilicity and biocompatibility of the molecule, reducing aggregation and improving the pharmacokinetic properties of the resulting conjugates. The propargyl group enables covalent linkage to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), while the NHS ester reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.

Key Factors Influencing Stability

The stability of this compound is primarily dictated by the susceptibility of the NHS ester to hydrolysis. The primary factors influencing its stability are:

  • pH: The rate of NHS ester hydrolysis is highly pH-dependent. Hydrolysis is significantly accelerated at higher pH values.

  • Temperature: Increased temperatures lead to a faster rate of hydrolysis.

  • Moisture: As a moisture-sensitive compound, exposure to water, even atmospheric moisture, can lead to hydrolysis of the NHS ester.

  • Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.

Quantitative Stability Data

Table 1: Hydrolysis Half-Lives of Various PEG-NHS Esters at pH 8 and 25°C

PEG-NHS Ester Linkage TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Carbonate (SC)20.4
Succinimidyl Propionate (SPA)16.5
Succinimidyl Glutarate (SG)17.6
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Data adapted from Laysan Bio, Inc.

A study on branched PEG-NHS ester provides further insight into the effect of pH on hydrolysis. At pH 7.4, the hydrolysis half-life was greater than 120 minutes, while at pH 9.0, it dropped to less than 9 minutes[1]. Generally, the half-life of a PEG-NHS ester triples when the pH is lowered by one unit.

Recommended Storage and Handling

To maximize the shelf-life and performance of this compound, the following storage and handling procedures are recommended:

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Solid Form Store at -20°C in a desiccated environment.Minimizes hydrolysis from atmospheric moisture and thermal degradation.
In Solution Prepare solutions immediately before use. Do not store stock solutions in aqueous buffers. If a stock solution in an organic solvent (e.g., anhydrous DMSO or DMF) is necessary, it should be used promptly and stored at -80°C for short periods (up to 1 month)[2].The NHS ester is highly susceptible to hydrolysis in the presence of water.
Handling Allow the reagent vial to equilibrate to room temperature before opening.Prevents condensation of moisture onto the cold reagent.

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of this compound

This protocol outlines a general method to determine the rate of hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Materials:

  • This compound

  • Amine-free buffer of desired pH (e.g., phosphate, borate, or carbonate buffer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Buffer Preparation: Prepare a series of amine-free buffers at the desired pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Reagent Preparation: Immediately before the experiment, prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Reaction Initiation: Add a small volume of the this compound stock solution to the temperature-equilibrated buffer in a quartz cuvette to achieve the desired final concentration. Mix quickly and thoroughly.

  • Spectrophotometric Monitoring: Immediately begin monitoring the absorbance at 260 nm at regular time intervals.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance is proportional to the rate of NHS release and therefore the rate of hydrolysis. The half-life of the NHS ester can be calculated from the kinetic data.

G Experimental Workflow for NHS Ester Hydrolysis Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare Amine-Free Buffer (e.g., Phosphate, pH 7.5) initiate Initiate Hydrolysis: Add Reagent to Buffer in Cuvette prep_buffer->initiate prep_reagent Prepare Fresh Stock Solution of this compound in Anhydrous DMSO prep_reagent->initiate monitor Monitor Absorbance at 260 nm over Time initiate->monitor Immediate Start plot Plot Absorbance vs. Time monitor->plot calculate Calculate Hydrolysis Rate and Half-Life plot->calculate

Workflow for determining NHS ester hydrolysis rate.

Signaling Pathways and Logical Relationships

The primary reaction pathways involving this compound are the desired aminolysis (conjugation) and the competing hydrolysis.

G Reaction Pathways of this compound cluster_aminolysis Desired Pathway: Aminolysis (Conjugation) cluster_hydrolysis Competing Pathway: Hydrolysis reagent This compound amine Primary Amine (e.g., Protein-NH2) reagent->amine pH 7.2 - 8.5 water Water (H2O) reagent->water pH Dependent conjugate Stable Amide Bond (Propargyl-PEG8-Protein) amine->conjugate hydrolyzed Inactive Carboxylate (Propargyl-PEG8-COOH) water->hydrolyzed

Aminolysis vs. Hydrolysis of this compound.

Conclusion

The stability of this compound is a critical parameter for its successful application in bioconjugation and related fields. By understanding the influence of pH, temperature, and moisture, and by adhering to proper storage and handling protocols, researchers can ensure the integrity and reactivity of this versatile crosslinker. The provided quantitative data and experimental protocols serve as a valuable resource for optimizing conjugation reactions and achieving reliable and reproducible results.

References

An In-depth Technical Guide to the Hydrophilicity of Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of Propargyl-PEG8-NHS ester, a heterobifunctional crosslinker crucial in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding the hydrophilicity of this reagent is paramount for optimizing reaction conditions, ensuring the solubility of conjugates, and improving the pharmacokinetic profiles of targeted therapeutics.

Core Concepts: Structure and Hydrophilicity

This compound is comprised of three key functional components:

  • Propargyl Group: A terminal alkyne group that enables covalent bond formation with azide-containing molecules via copper-catalyzed or strain-promoted "click chemistry."

  • Polyethylene (B3416737) Glycol (PEG) Spacer (PEG8): A chain of eight ethylene (B1197577) glycol units that acts as a flexible, hydrophilic spacer arm. The presence of this PEG chain is the primary determinant of the molecule's hydrophilicity.

  • N-hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, in a pH-dependent manner.

The defining characteristic of this linker is the hydrophilic PEG8 spacer. The repeating ether units of the PEG chain form hydrogen bonds with water molecules, which significantly enhances the aqueous solubility of the molecule and any biomolecule it is conjugated to. This property is critical for preventing aggregation and improving the stability and bioavailability of the resulting conjugates.[1]

Quantitative Data on Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Formula C₂₄H₃₉NO₁₂[3]
Molecular Weight 533.57 g/mol [3]
Calculated LogP (XLogP3) -1.3 (for Propargyl-PEG8-acid)[5]
Water Solubility Qualitative: The hydrophilic PEG spacer increases solubility in aqueous media. For practical use, it is often dissolved in an organic solvent (e.g., DMSO, DMF) and then diluted into an aqueous reaction buffer.[6][7][8][9][2][3][4]
Organic Solvent Solubility Soluble in DCM, DMSO, DMF.[4]

Note on LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility). A negative LogP value indicates a higher affinity for the aqueous phase, signifying hydrophilicity. The calculated LogP of -1.3 for the closely related Propargyl-PEG8-acid strongly suggests that the this compound is also hydrophilic.[5]

Experimental Protocols for Assessing Hydrophilicity

For researchers wishing to quantify the hydrophilicity of this compound or its conjugates, the following experimental protocols are recommended.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer.

Methodology: PEG Precipitation Assay (adapted for small molecules)

While typically used for proteins, the principle of using a crowding agent like PEG can be adapted to assess the relative solubility of PEGylated small molecules.

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) with increasing concentrations of a crowding agent (e.g., PEG 3000).

  • Sample Preparation:

    • Add a small, fixed volume of the this compound stock solution to each of the different PEG-containing buffer solutions.

  • Equilibration and Observation:

    • Vortex the samples and allow them to equilibrate at a controlled temperature.

    • Observe the samples for the formation of a precipitate. The concentration of the crowding agent at which precipitation occurs is inversely related to the solubility of the test molecule.

  • Quantification (Optional):

    • Centrifuge the samples to pellet any precipitate.

    • Measure the concentration of the this compound remaining in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy (if the molecule has a chromophore).

Determination of the Partition Coefficient (LogP)

Objective: To experimentally measure the LogP of this compound.

Methodology: Shake-Flask Method

  • System Preparation:

    • Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate (B84403) buffer at pH 7.4 for LogD).

    • Pre-saturate the n-octanol with the aqueous phase and vice versa by mixing and allowing them to separate.

  • Partitioning:

    • Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

    • Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the this compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The LogP is the logarithm of P.

Contact Angle Measurement for Surface Hydrophilicity

Objective: To assess the hydrophilicity of a surface modified with this compound.

Methodology: Sessile Drop Method

  • Surface Preparation:

    • Covalently attach the this compound to a suitable solid substrate (e.g., an amine-functionalized glass slide or silicon wafer) via the NHS ester group.

    • Ensure the surface is clean and dry before measurement.

  • Measurement:

    • Place a small droplet of purified water onto the modified surface.

    • Use a goniometer to capture an image of the droplet profile.

    • Software is then used to measure the contact angle between the liquid droplet and the solid surface.

  • Interpretation:

    • A low contact angle (< 90°) indicates a hydrophilic surface, where the water wets the surface.

    • A high contact angle (> 90°) indicates a hydrophobic surface.

Experimental Workflow and Visualization

This compound is a cornerstone of a two-step bioconjugation strategy. The following workflow outlines the process of linking a biomolecule to a payload using this reagent.

Step 1: Amine Coupling via NHS Ester Reaction

The first step involves the reaction of the NHS ester with a primary amine on a biomolecule (e.g., a protein or antibody). This reaction is pH-sensitive and should be carried out in an amine-free buffer at a slightly basic pH (typically 7.2-8.5).

Step 2: Alkyne-Azide Click Chemistry

The propargyl group, now attached to the biomolecule, is ready for the "click" reaction with an azide-functionalized molecule (e.g., a drug, fluorescent dye, or biotin). This reaction is highly specific and efficient, and is typically catalyzed by copper(I).

Bioconjugation_Workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry Biomolecule Amine-containing Biomolecule (e.g., Antibody) Intermediate Propargyl-PEG8-Biomolecule Conjugate Biomolecule->Intermediate NHS ester reaction (pH 7.2-8.5) Linker This compound Linker->Intermediate Final_Conjugate Final Biomolecule-Linker-Payload Conjugate Intermediate->Final_Conjugate Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Reaction) Payload Azide-containing Payload (e.g., Drug) Payload->Final_Conjugate

Caption: A typical two-step bioconjugation workflow using this compound.

Logical Relationship of Hydrophilicity and Application

The hydrophilicity imparted by the PEG8 spacer is not just a chemical property but a critical functional attribute that influences the entire drug development process.

Hydrophilicity_Impact Structure This compound Structure PEG_Chain PEG8 Chain Structure->PEG_Chain contains Hydrophilicity Increased Hydrophilicity PEG_Chain->Hydrophilicity imparts Solubility Enhanced Aqueous Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation PK_Profile Improved Pharmacokinetic Profile Solubility->PK_Profile Aggregation->PK_Profile Circulation Longer Circulation Half-life PK_Profile->Circulation Immunogenicity Reduced Immunogenicity PK_Profile->Immunogenicity Efficacy Improved Therapeutic Efficacy Circulation->Efficacy Immunogenicity->Efficacy

Caption: The impact of the PEG8 chain on the properties and applications of the conjugate.

References

Propargyl-PEG8-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG8-NHS ester, a versatile heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and molecular biology. This document details its chemical properties, and provides comprehensive experimental protocols for its application in labeling and click chemistry, complete with visual workflows.

Core Properties of this compound

This compound is a chemical compound featuring a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units. This structure allows for the covalent attachment to primary amines on biomolecules and subsequent conjugation to azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4][5]

PropertyValueReferences
Chemical Formula C24H39NO12[1][6][7]
Molecular Weight 533.57 g/mol [6][7]
CAS Number 2182601-74-5[1][6][7]
Purity Typically >90-98%[1][6]
Solubility Soluble in DMSO, DMF, and DCM[1]
Storage Store at -20°C, protect from moisture[1][7]

Reaction Mechanisms and Experimental Workflows

This compound is primarily utilized in a two-step bioconjugation process. The first step involves the reaction of the NHS ester with a primary amine on a target molecule. The second step is the "click" reaction between the propargyl group and an azide-functionalized molecule.

Amine Labeling via NHS Ester Chemistry

The NHS ester moiety reacts with primary amines, such as the ε-amine of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[1][2][8] This reaction is pH-dependent, with an optimal pH range of 7.2-8.5.[9][10]

NHS_Ester_Reaction cluster_0 Step 1: Amine Labeling Molecule Biomolecule (e.g., Protein, Antibody) with Primary Amine (-NH2) Labeled_Molecule Propargyl-PEG8-Labeled Biomolecule Molecule->Labeled_Molecule pH 7.2-8.5 Stable Amide Bond Formation Propargyl_PEG This compound Propargyl_PEG->Labeled_Molecule NHS N-Hydroxysuccinimide (byproduct) Labeled_Molecule->NHS

Workflow for labeling a biomolecule with this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following the amine labeling, the propargyl-functionalized biomolecule can be conjugated to a molecule containing an azide (B81097) group through a copper(I)-catalyzed click reaction. This reaction is highly efficient and specific, forming a stable triazole linkage.[1][3][11]

Click_Chemistry_Reaction cluster_1 Step 2: Click Chemistry Labeled_Molecule Propargyl-PEG8-Labeled Biomolecule Conjugate Final Bioconjugate Labeled_Molecule->Conjugate Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Stable Triazole Linkage Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Drug) Azide_Molecule->Conjugate

Workflow for the CuAAC (Click Chemistry) reaction.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Labeling of a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[6] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[9]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[9]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Propargyl-labeled biomolecule (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Copper-binding ligand (e.g., THPTA or BTTAA) is recommended to improve efficiency and reduce protein damage.

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the propargyl-labeled biomolecule and the azide-containing molecule in the desired molar ratio (typically a slight excess of the smaller molecule is used) in the degassed reaction buffer.

  • Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the copper-binding ligand (if used) at a 1:5 molar ratio.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand premix. The final concentration of copper is typically in the range of 50-250 µM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE with fluorescent imaging if a fluorescent azide was used).

  • Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using a desalting column, dialysis, or affinity chromatography depending on the nature of the biomolecule. The addition of a copper chelator like EDTA can help in the removal of the catalyst.[12]

References

An In-depth Technical Guide to the Safety and Handling of Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Propargyl-PEG8-NHS ester, a bifunctional linker widely used in bioconjugation and drug development. It combines a terminal alkyne group for "click" chemistry reactions and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines. This document outlines the potential hazards, proper handling procedures, storage conditions, and detailed experimental protocols to ensure its safe and effective use in the laboratory.

Chemical Identity and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative that possesses both a propargyl group and an NHS ester. The PEG spacer is hydrophilic, which can enhance the solubility of the resulting conjugates in aqueous environments.[1][2] It is a valuable tool in creating antibody-drug conjugates (ADCs) and other targeted therapeutics.[3][4][5][6]

PropertyValueReference
CAS Number 2182601-74-5[7][8]
Molecular Formula C24H39NO12[8][9]
Molecular Weight 533.57 g/mol [3][9]
Appearance Not specified, likely a solid or oil
Solubility Soluble in DCM, DMSO, DMF[8][10][11]
Purity Typically ≥90-98%[3][8][9]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.[7]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[7]
Skin Corrosion/Irritation2H315: Causes skin irritation.[7]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[7]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[7]
Precautionary Measures
TypePrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash hands thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[7] P271: Use only outdoors or in a well-ventilated area.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[7] P362+P364: Take off contaminated clothing and wash it before reuse.[7]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[7]
Disposal P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[7]

Handling and Storage

Proper handling and storage are critical to maintain the reactivity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[12]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[12] If dusts are generated, a NIOSH-approved respirator may be necessary.[13]

Storage Conditions

This compound is sensitive to moisture and should be stored under specific conditions to prevent degradation.[10][11] The NHS ester moiety is prone to hydrolysis, which renders the compound inactive for amine conjugation.[10][11][14]

ParameterRecommendation
Temperature -20°C for long-term storage.[8][10][11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[15][16]
Moisture Store with a desiccant.[10][11][15]
Light Protect from light.[15][17]

Handling recommendations:

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.[10][11][18]

  • For solid forms, minimize exposure to air. Tacky solids can be difficult to handle.[16]

  • Prepare solutions immediately before use, as the NHS ester hydrolyzes in aqueous solutions and even in anhydrous solvents over time.[10][11][19] Do not prepare stock solutions for long-term storage.[10][11][18]

Experimental Protocols

This compound is a versatile linker used in a two-step conjugation process: (1) reaction of the NHS ester with a primary amine, followed by (2) a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction.

Amine Conjugation via NHS Ester

The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or the N-terminus) to form a stable amide bond.[10][11][20]

  • This compound

  • Amine-containing molecule (protein, peptide, or small molecule)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)[10][11][19]

  • Reaction buffer: Phosphate-buffered saline (PBS) or sodium bicarbonate buffer, pH 7.2-8.5.[19][20] Avoid buffers containing primary amines like Tris or glycine.[10][11]

  • Purification system (e.g., dialysis, gel filtration, or HPLC)[10][11][19]

  • Prepare the Protein: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[19] If the protein is in a buffer containing primary amines, exchange it with an appropriate amine-free buffer.[11]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10][18]

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[10][11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10][11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][11] The optimal reaction time and temperature may need to be determined empirically.

  • Purification: Remove the unreacted this compound and byproducts using dialysis, gel filtration, or another suitable chromatography method.[10][11][19]

AmineConjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Solution Protein in Amine-Free Buffer Mix Combine and Incubate Protein_Solution->Mix NHS_Ester_Solution This compound in DMSO/DMF NHS_Ester_Solution->Mix Purify Remove Excess Reagents (Dialysis/Gel Filtration) Mix->Purify Final_Product Propargylated Protein Purify->Final_Product

Caption: Workflow for labeling a protein with this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of the propargylated molecule can then be reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[8][21][22]

  • Propargylated molecule (from section 4.1)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to Cu(I) in situ.[22][23]

  • Copper ligand (e.g., THPTA) to stabilize the Cu(I) catalyst and protect the biomolecule.[23]

  • Reaction buffer (e.g., PBS)

  • Purification system

  • Prepare Reactants: Dissolve the propargylated molecule and the azide-containing molecule in the reaction buffer.

  • Prepare Catalyst: In a separate tube, prepare a premix of CuSO4 and the copper ligand.

  • Initiate Reaction: Add the CuSO4/ligand premix to the reaction mixture containing the alkyne and azide. Then, add a freshly prepared solution of sodium ascorbate (B8700270) to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or SDS-PAGE).

  • Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.

CuAAC_Pathway Alkyne Propargylated Molecule (R-C≡CH) Reaction Cycloaddition Alkyne->Reaction Azide Azide Molecule (R'-N3) Azide->Reaction Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I_Complex Cu(I)-Ligand Complex Cu_I->Cu_I_Complex Ligand Ligand (e.g., THPTA) Ligand->Cu_I_Complex Cu_I_Complex->Reaction Catalyst Triazole Triazole-Linked Conjugate Reaction->Triazole

References

Propargyl-PEG8-NHS Ester: A Versatile Tool in Biotechnology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG8-NHS ester has emerged as a critical and versatile heterobifunctional linker in the field of biotechnology and drug development. Its unique architecture, combining a terminal alkyne (propargyl group) for "click chemistry," a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables the straightforward and efficient conjugation of diverse molecules. This guide provides a comprehensive overview of its applications, experimental protocols, and the fundamental principles governing its utility.

Core Principles and Molecular Structure

The functionality of this compound is derived from its three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) under physiological to slightly alkaline conditions (pH 7-9) to form stable amide bonds.

  • Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG linker is a flexible, hydrophilic chain. Its inclusion in the molecule increases the solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance, which can be crucial for preserving the biological activity of the labeled molecule. The PEG spacer also provides a defined length, allowing for precise control over the distance between conjugated molecules.

  • Propargyl Group: The terminal alkyne group is the reactive partner for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry." These reactions are highly specific, efficient, and biocompatible, allowing for the covalent attachment of the PEGylated molecule to another molecule bearing an azide (B81097) group.

Key Applications in Research and Development

The unique properties of this compound make it suitable for a wide array of applications, including:

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic drug (payload) to an antibody. The NHS ester first reacts with lysine residues on the antibody. The terminal alkyne is then used to click-conjugate an azide-modified drug molecule.

  • Protein and Peptide Labeling: Researchers can label proteins, peptides, or antibodies for subsequent detection, purification, or functionalization. This is fundamental in proteomics, immunoassays, and diagnostic development.

  • Surface Immobilization: Biomolecules like enzymes or antibodies can be first modified with the linker and then immobilized onto azide-functionalized surfaces (e.g., microarrays, beads, or nanoparticles) for various bioassays and purification systems.

  • Construction of Complex Bioconjugates: The linker facilitates the modular assembly of complex biomolecular structures, enabling the connection of proteins to nucleic acids, small molecules, or other polymers.

Quantitative Data and Reaction Efficiency

The efficiency of conjugation reactions using this compound is a critical parameter for its application. The following table summarizes typical quantitative data reported in literature and technical datasheets.

ParameterTypical Value/RangeConditions and Notes
NHS Ester-Amine Reaction Efficiency > 85%pH 7.2-8.5, 2-4 hours at room temperature. Efficiency is dependent on the number of accessible primary amines on the target molecule.
CuAAC Click Reaction Yield > 95%Requires a copper(I) catalyst (e.g., CuSO₄/Sodium Ascorbate). Can be cytotoxic, so purification is essential for in-vivo applications.
SPAAC Click Reaction Yield > 90%Uses a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) instead of a simple alkyne, eliminating the need for a cytotoxic copper catalyst. Generally preferred for live-cell applications.
Hydrolysis Half-life of NHS Ester ~4-5 hoursAt pH 7, 25°C. The half-life decreases significantly as pH increases (e.g., ~10 minutes at pH 8.6).
PEG8 Spacer Length ~29.1 ÅProvides a significant and flexible spacer arm to reduce steric hindrance between the conjugated molecules.

Experimental Protocols

Below are detailed methodologies for the key steps involved in using this compound for bioconjugation.

Protocol 1: Labeling a Protein with this compound

This protocol describes the first step of a two-step conjugation process, where a protein is functionalized with a terminal alkyne.

Materials:

  • Protein of interest (e.g., Antibody) in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 8.0-8.5

  • Purification system (e.g., desalting column, dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.

  • Linker Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring or rocking.

  • Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the successful labeling of the protein using techniques such as MALDI-TOF mass spectrometry or by proceeding to the click chemistry step.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the alkyne-modified protein with an azide-containing molecule.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-containing molecule (e.g., azide-modified drug, fluorophore)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 50 mM in water, freshly prepared)

  • TBTA or other copper-ligand (optional, to protect the biomolecule)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and a 1.5- to 5-fold molar excess of the azide-containing molecule in a suitable buffer (e.g., PBS).

  • Catalyst Addition: Add the catalyst components in the following order: a. Add Copper(II) Sulfate to a final concentration of 0.1-1 mM. b. Add Sodium Ascorbate to a final concentration of 1-5 mM. If using a ligand like TBTA, pre-mix it with the CuSO₄ before adding to the reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted molecules.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes involved in using this compound.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Conjugation Protein Protein (with Lysine -NH2) Reaction_1 pH 7-9 (Amide bond formation) Protein->Reaction_1 Linker This compound Linker->Reaction_1 LabeledProtein Alkyne-Modified Protein NHS_Leaving_Group NHS byproduct Reaction_1->LabeledProtein Reaction_1->NHS_Leaving_Group AzideMolecule Azide-Modified Molecule (e.g., Drug, Fluorophore) Reaction_2 Click Reaction (Triazole formation) AzideMolecule->Reaction_2 FinalConjugate Final Bioconjugate Catalyst Cu(I) Catalyst (CuAAC) Catalyst->Reaction_2 LabeledProtein_ref Alkyne-Modified Protein LabeledProtein_ref->Reaction_2 Reaction_2->FinalConjugate G cluster_NHS_Reaction NHS Ester Reaction with Primary Amine R_NH2 R-NH2 (Primary Amine on Protein) Intermediate + R_NH2->Intermediate NHS_Ester Propargyl-PEG-NHS NHS_Ester->Intermediate Amide_Bond R-NH-CO-PEG-Propargyl (Stable Amide Bond) NHS N-Hydroxysuccinimide Intermediate->Amide_Bond Intermediate->NHS G cluster_Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne R1-Alkyne Reaction_Center + Alkyne->Reaction_Center Azide R2-Azide Azide->Reaction_Center Triazole R1-Triazole-R2 (Stable Covalent Linkage) Copper Cu(I) Catalyst Copper->Reaction_Center Reaction_Center->Triazole

Methodological & Application

Propargyl-PEG8-NHS Ester: A Detailed Protocol for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to labeling proteins with Propargyl-PEG8-NHS ester. This heterobifunctional reagent allows for the introduction of a terminal alkyne group onto proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues, to form a stable amide bond. The propargyl group then serves as a handle for subsequent bioorthogonal "click" chemistry reactions, enabling the attachment of various reporters, tags, or other molecules of interest.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous environments.[3][4]

Principle of the Reaction

The labeling process is a two-step conceptual process. First, the NHS ester reacts with a primary amine on the protein, typically the ε-amine of a lysine residue or the N-terminal α-amine, in a nucleophilic acyl substitution reaction. This reaction is highly dependent on pH, with an optimal range of 8.0-9.0.[1][5][6] Below this range, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[1][2] The result is a stable amide bond covalently linking the Propargyl-PEG8 moiety to the protein. The incorporated propargyl group can then be utilized in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to conjugate azide-containing molecules.[3][7][8][9]

Experimental Protocols

Materials
  • This compound (Store at -20°C with desiccant)[3][10][11]

  • Protein of interest (in an amine-free buffer)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-9.0.[5][6] Avoid buffers containing primary amines like Tris.[5][11]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1][5][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Gel filtration/desalting column (e.g., Sephadex G-25)[5][6]

Protein Preparation

If the protein solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer such as PBS or sodium bicarbonate buffer. This can be achieved by dialysis or using a desalting column. The optimal protein concentration for labeling is typically between 1-10 mg/mL.[1]

Reagent Preparation

This compound Stock Solution:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11][12]

  • Immediately before use, dissolve the required amount of the reagent in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[13] The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[11][12]

Protein Labeling Procedure
  • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

  • Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of the NHS ester to the protein will determine the degree of labeling and should be optimized for each specific protein and application. A molar excess of 8 to 20-fold is a common starting point.[1][2][12]

  • Mix the reaction gently by pipetting or vortexing and incubate at room temperature for 1-4 hours or on ice for 2 hours.[6][11][12] Protect the reaction from light if the downstream application involves light-sensitive molecules.

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Protein

Remove the unreacted this compound and byproducts by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[5][6] The first colored or protein-containing fraction to elute will be the labeled protein conjugate.[5]

Storage

Store the purified propargyl-labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[5][13] Avoid repeated freeze-thaw cycles.[13]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
pH of Reaction Buffer 8.0 - 9.0Higher pH increases reaction rate but also hydrolysis of the NHS ester.[1][5][6]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[1]
Molar Excess of NHS Ester 8 - 20 foldThis is a starting point and should be optimized for the specific protein.[1][2][12]
Reaction Temperature Room Temperature or 4°CLower temperatures can reduce non-specific reactions and protein degradation.[11][12]
Reaction Time 30 minutes - 4 hoursLonger incubation times may be required at lower pH or temperature.[5][6][11][12]
Solvent for NHS Ester Anhydrous DMF or DMSOEnsure the solvent is of high quality and free of amines.[1][5][6]

Visualizations

ReactionMechanism Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate + NHS_Ester This compound NHS_Ester->Intermediate Labeled_Protein Propargyl-PEG8-Protein (Stable Amide Bond) Intermediate->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and NHS Ester Protein_Prep->Mix Reagent_Prep Prepare Propargyl-PEG8-NHS Ester Stock Solution Reagent_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify Store Store Labeled Protein Purify->Store

References

Application Notes and Protocols for Antibody Conjugation with Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1][2] These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][2] The linker plays a crucial role in the stability, solubility, and efficacy of the ADC.[3] Propargyl-PEG8-NHS ester is a bifunctional linker that introduces a terminal alkyne group onto the antibody surface via a stable amide bond with lysine (B10760008) residues.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the conjugate.[3] The terminal alkyne group enables the subsequent attachment of an azide-containing payload through a highly efficient and specific bioorthogonal reaction known as "click chemistry".[3][4]

This document provides a detailed, step-by-step guide for the conjugation of antibodies with this compound, followed by a general protocol for the subsequent click chemistry reaction. It also includes information on the characterization and purification of the resulting antibody-alkyne conjugate.

Experimental Protocols

Part 1: Antibody Preparation

Prior to conjugation, it is essential to prepare the antibody to ensure optimal reaction efficiency. Buffers containing primary amines (e.g., Tris or glycine) and protein stabilizers like bovine serum albumin (BSA) must be removed as they will compete with the antibody for reaction with the NHS ester.[6][7][8]

Materials:

  • Antibody solution

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Amicon® Ultra centrifugal filter units (10 kDa MWCO) or desalting columns (e.g., Zeba™ Spin Desalting Columns)[6]

  • Microcentrifuge

Protocol:

  • Buffer Exchange:

    • If using centrifugal filters, add the antibody solution to the filter unit and fill it with PBS.

    • Centrifuge according to the manufacturer's instructions. Discard the flow-through.

    • Repeat the washing step with PBS at least three times to ensure complete removal of interfering substances.[6]

    • After the final wash, recover the antibody in an appropriate volume of PBS.

  • Concentration Adjustment:

    • Measure the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).[6]

    • Adjust the antibody concentration to 1-10 mg/mL in PBS. A concentration of 2 mg/mL is often a good starting point.[6][9]

Part 2: Antibody Conjugation with this compound

This protocol describes the reaction of the this compound with the primary amines (lysine residues) on the antibody surface. The reaction should be performed at a slightly basic pH to ensure the lysine amino groups are deprotonated and thus more nucleophilic.[10][]

Materials:

  • Prepared antibody solution in PBS

  • This compound[4][5]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7]

  • Reaction buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 8.0-8.5[]

  • Quenching buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine[10]

  • Reaction tubes

  • Vortex mixer

  • Incubator or shaker

Protocol:

  • Prepare this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[7][8]

  • Adjust Antibody Buffer pH:

    • If the antibody is in PBS (pH 7.4), adjust the pH to 8.0-8.5 by adding a small amount of a suitable basic buffer, such as 1 M sodium bicarbonate.[]

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the antibody solution. A 20-fold molar excess is a common starting point and typically results in 4-6 linkers per antibody.[9] The optimal ratio may need to be determined empirically for each antibody.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).[7]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[7][9] Protect from light if the payload to be added is light-sensitive.

  • Quench the Reaction:

    • To stop the reaction, add the quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.[10]

    • Incubate for 15-30 minutes at room temperature.[6]

Part 3: Purification of the Antibody-Propargyl Conjugate

Purification is a critical step to remove unreacted this compound and other byproducts. Size-exclusion chromatography (SEC) or dialysis are the most common methods.[13][14][15]

Materials:

  • Quenched reaction mixture

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex® G-25) or dialysis cassette (10 kDa MWCO)

  • PBS, pH 7.4

Protocol (SEC):

  • Equilibrate the SEC column with PBS according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the column.

  • Elute the protein with PBS. The antibody-propargyl conjugate will elute in the void volume, while the smaller, unreacted molecules will be retained.

  • Collect the fractions containing the purified conjugate.

Protocol (Dialysis):

  • Transfer the quenched reaction mixture to a dialysis cassette.

  • Dialyze against a large volume of PBS (e.g., 1 L) at 4°C.

  • Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of small molecules.

Part 4: Characterization of the Antibody-Propargyl Conjugate

It is important to characterize the purified conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody.

1. Degree of Labeling (DOL) Determination: The DOL, or the average number of propargyl groups per antibody, can be determined using various methods. As the propargyl group itself does not have a strong UV-Vis absorbance, indirect methods or mass spectrometry are typically used. A common approach is to perform a subsequent click reaction with an azide-containing dye that has a known extinction coefficient and then use UV-Vis spectrophotometry.[16]

UV-Vis Spectrophotometry (after click with a dye):

  • Measure the absorbance of the purified and dye-clicked antibody conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[16]

  • Calculate the DOL using the following formula:[16] DOL = (Amax * ε_protein_at_280nm) / ((A280 - (Amax * CF)) * ε_dye_at_Amax)

    • CF is the correction factor for the dye's absorbance at 280 nm.[16]

    • ε is the molar extinction coefficient.

2. Mass Spectrometry (MS): Mass spectrometry provides a direct and accurate measurement of the DOL. By comparing the mass of the conjugated antibody to the unconjugated antibody, the number of attached linkers can be determined.[17][18][19][20]

3. HPLC Analysis: Reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) can be used to assess the heterogeneity of the conjugate and determine the distribution of different drug-linker species.[17][21][22][23][24]

Part 5: General Protocol for Click Chemistry Conjugation

Once the antibody is functionalized with a propargyl group, a molecule containing an azide (B81097) group (e.g., a cytotoxic drug) can be attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Purified antibody-propargyl conjugate

  • Azide-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Appropriate reaction buffer (e.g., PBS)

Protocol:

  • Prepare stock solutions of CuSO4, the ligand, sodium ascorbate, and the azide-payload.

  • In a reaction tube, combine the antibody-propargyl conjugate with the azide-payload.

  • Add the CuSO4 and ligand mixture.

  • Initiate the reaction by adding sodium ascorbate.

  • Incubate at room temperature for 1-2 hours.

  • Purify the final antibody-drug conjugate using SEC or another appropriate chromatography method to remove excess reagents and byproducts.

Data Presentation

Table 1: Recommended Molar Ratios and Expected Degree of Labeling (DOL)

Molar Excess of this compound to AntibodyExpected DOL (Linkers/Antibody)Notes
5:11 - 3Lower labeling, may be suitable for sensitive antibodies.
10:13 - 5A good starting point for many antibodies.[]
20:14 - 6Higher labeling, may impact antibody function.[9]
40:1> 6May lead to aggregation and loss of activity.

Note: The optimal DOL should be determined experimentally for each specific antibody and application to balance payload delivery with maintaining antibody function.[25]

Table 2: Troubleshooting Guide for Antibody Conjugation

IssuePotential CauseSuggested Solution
Low DOL- Inactive NHS ester due to hydrolysis- Presence of primary amines in the buffer- Insufficient molar excess of the linker- Low antibody concentration- Use fresh, anhydrous DMSO/DMF and equilibrate the linker to room temperature before opening.[7][8]- Ensure complete buffer exchange to remove interfering substances.[6]- Increase the molar excess of the this compound.- Increase the antibody concentration to >1 mg/mL.[9]
High DOL / Aggregation- Excessive molar ratio of the linker- Reduce the molar excess of the this compound.
Loss of Antibody Activity- Conjugation at or near the antigen-binding site- High DOL leading to conformational changes- Consider site-specific conjugation methods if random lysine conjugation is problematic.[26]- Optimize for a lower DOL.

Visualizations

G cluster_prep Part 1: Antibody Preparation cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification cluster_characterization Part 4: Characterization cluster_click Part 5: Click Chemistry Ab Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (e.g., Desalting Column) Ab->Buffer_Exchange Purified_Ab Purified Antibody in Amine-Free Buffer Buffer_Exchange->Purified_Ab Concentration Concentration Measurement (A280) Purified_Ab->Concentration Prepared_Ab Prepared Antibody (1-10 mg/mL) Concentration->Prepared_Ab Reaction Conjugation Reaction (pH 8.0-8.5, RT, 30-60 min) Prepared_Ab->Reaction Linker This compound in DMSO/DMF Linker->Reaction Quench Quenching (Tris or Glycine) Reaction->Quench Purification Purification (SEC or Dialysis) Quench->Purification Purified_Conj Purified Antibody-Propargyl Conjugate Purification->Purified_Conj DOL DOL Determination (MS, HPLC, UV-Vis) Purified_Conj->DOL Final_Product Characterized Antibody-Propargyl Conjugate DOL->Final_Product Click_Reaction CuAAC Click Reaction Final_Product->Click_Reaction Azide_Payload Azide-Payload Azide_Payload->Click_Reaction Final_ADC Final Antibody-Drug Conjugate Click_Reaction->Final_ADC

Caption: Experimental workflow for antibody conjugation with this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., EGFR) ADC->Receptor 1. Binding Endocytosis 2. Receptor-Mediated Endocytosis Early_Endosome 3. Early Endosome Endocytosis->Early_Endosome Late_Endosome 4. Late Endosome Early_Endosome->Late_Endosome Lysosome 5. Lysosome Late_Endosome->Lysosome Payload_Release 6. Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death 7. Cell Death (Apoptosis) Payload->Cell_Death

Caption: Receptor-mediated endocytosis pathway for an antibody-drug conjugate.

References

Application Notes and Protocols for Propargyl-PEG8-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NHS ester is a bifunctional linker that has emerged as a valuable tool in the development of advanced drug delivery systems. This heterobifunctional molecule incorporates three key components: an N-hydroxysuccinimide (NHS) ester, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This unique combination of functionalities allows for a two-step conjugation strategy, making it an ideal candidate for linking therapeutic agents to targeting moieties such as antibodies or for surface modification of nanoparticles.

The NHS ester facilitates covalent conjugation to primary amines on proteins, peptides, or amine-functionalized surfaces, forming a stable amide bond. The propargyl group enables highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules. The integrated PEG8 spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in drug delivery, including its chemical properties, detailed experimental protocols for its application, and representative data for the characterization of the resulting drug delivery systems.

Chemical Properties and Specifications

This compound is a well-defined, monodisperse compound, ensuring reproducibility in bioconjugation reactions. Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate)[4]
Molecular Formula C24H39NO12[4]
Molecular Weight 533.57 g/mol [4]
Purity Typically >95%N/A
Appearance White to off-white solid or viscous oilN/A
Solubility Soluble in DMSO, DMF, DCM, Chloroform[4]
Storage Store at -20°C, desiccated. Avoid moisture.[4]

Applications in Drug Delivery

The primary application of this compound in drug delivery is as a linker to create targeted drug carriers, such as Antibody-Drug Conjugates (ADCs), and to functionalize the surface of nanoparticles for enhanced stability and targeting.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic drug to a monoclonal antibody (mAb). The NHS ester group reacts with lysine (B10760008) residues on the antibody, and the propargyl group is then available to conjugate to an azide-modified drug molecule via click chemistry. The PEG spacer can improve the solubility and pharmacokinetic properties of the final ADC.[3][5]

Nanoparticle Drug Delivery Systems

This compound can be used to surface-functionalize pre-formed nanoparticles that have amine groups on their surface. The NHS ester reacts with these amines, presenting the propargyl groups on the nanoparticle surface. These can then be used to attach targeting ligands (e.g., azide-modified antibodies, peptides, or small molecules) or other functional moieties via click chemistry. This PEGylation strategy can increase the circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.[6]

Experimental Protocols

The following are detailed protocols for the use of this compound in the development of drug delivery systems.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the first step in creating an ADC, where the linker is attached to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 7.4

  • Desalting columns (e.g., PD-10) or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. Buffer exchange into PBS pH 7.4 can be performed using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • NHS Ester Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5 by adding the reaction buffer.

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by buffer exchange using a desalting column or by dialysis against PBS pH 7.4.

  • Characterization:

    • Determine the concentration of the propargyl-modified antibody using a protein concentration assay (e.g., BCA or UV-Vis at 280 nm).

    • The degree of labeling (number of linkers per antibody) can be determined using MALDI-TOF mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation

This protocol describes the "click" reaction to attach an azide-modified drug to the propargyl-functionalized antibody.

Materials:

  • Propargyl-modified antibody from Protocol 1

  • Azide-modified drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer: PBS, pH 7.4

  • Desalting columns or dialysis cassettes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified drug in DMSO.

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargyl-modified antibody (e.g., at 1 mg/mL) with a 5- to 10-fold molar excess of the azide-modified drug.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Remove the catalyst, excess drug, and other small molecules by buffer exchange using a desalting column or dialysis.

  • Characterization:

    • Determine the final ADC concentration.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[7][8]

Protocol 3: Formulation of Drug-Loaded PEGylated Nanoparticles

This protocol describes the preparation of doxorubicin-loaded PLGA nanoparticles surface-functionalized with this compound.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Propargyl-PEG8-amine (for co-polymer synthesis) or amine-terminated nanoparticles

  • Doxorubicin (B1662922) hydrochloride (DOX)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for activating carboxyl groups on PLGA if starting from scratch.

Procedure:

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve PLGA and a PLGA-PEG-propargyl copolymer (or have amine-functionalized PLGA to react with this compound later) and doxorubicin in DCM.

    • Add this organic phase to an aqueous PVA solution and emulsify using a sonicator or homogenizer to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and lyophilize for storage.[9][10]

  • Surface Functionalization (if not using a copolymer):

    • If starting with amine-functionalized nanoparticles, react them with this compound following a similar procedure to Protocol 1 to introduce the propargyl groups.

  • Characterization:

    • Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency:

      • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).

      • Quantify the amount of encapsulated doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy.

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100[6][11]

Protocol 4: In Vitro Drug Release Study

This protocol describes how to measure the release of a drug (e.g., doxorubicin) from the prepared nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate the tumor microenvironment or endosomal compartments)

  • Dialysis tubing (with a molecular weight cut-off below the molecular weight of the drug) or centrifugal filter units.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in the release buffer.

  • Place the nanoparticle suspension in a dialysis bag and immerse it in a larger volume of the same buffer at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).

  • Calculate the cumulative percentage of drug released over time.[12][13]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to evaluate the cytotoxic effect of the drug-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Drug-loaded nanoparticles, free drug, and blank nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14][15][16]

Protocol 6: Cellular Uptake Analysis by Flow Cytometry

This protocol is for quantifying the uptake of fluorescently labeled nanoparticles by cells.

Materials:

  • Cancer cell line of interest

  • Fluorescently labeled nanoparticles (e.g., containing a fluorescent drug like doxorubicin or a co-encapsulated dye)

  • Flow cytometer

  • PBS and trypsin-EDTA

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells using trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.

  • The geometric mean fluorescence intensity is used to quantify the level of nanoparticle uptake.[14][17][18]

Data Presentation

The following tables present representative data that can be obtained from the characterization of drug delivery systems utilizing PEGylated linkers. Note that this data is illustrative and will vary depending on the specific antibody, drug, and nanoparticle system used.

Table 1: Representative Drug Loading and Encapsulation Efficiency of Doxorubicin in PEG-PLGA Nanoparticles

FormulationDrug Loading (%)Encapsulation Efficiency (%)Reference
DOX-PLGA-PEG (5% PEG)~4.5~45[19]
DOX-PLGA-PEG (10% PEG)~4.2~42[19]
DOX-PLGA-PEG (15% PEG)~3.8~38[19]
DOX-PLGA-PEG~5~47[9]

Table 2: Representative In Vitro Release of Doxorubicin from PEG-PLGA Nanoparticles

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)Reference
1~15~25[13]
6~30~50[13]
24~50~75[20]
48~65~85N/A
72~75~90N/A

Table 3: Representative Pharmacokinetic Parameters of PEGylated Liposomal Doxorubicin in Mice

Formulationt1/2 (hours)AUC (µg·h/mL)Clearance (mL/h/kg)Reference
Free Doxorubicin< 1~5> 2000[21]
PEGylated Liposomal Doxorubicin~20-30~1500~10[21]

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Drug Conjugation (Click Chemistry) A Monoclonal Antibody (mAb) C Propargyl-PEG8-mAb A->C NHS Ester Reaction (pH 8.5) B This compound B->C E Antibody-Drug Conjugate (ADC) C->E CuAAC Reaction (CuSO4, NaAsc) D Azide-Modified Drug D->E

Workflow for Antibody-Drug Conjugate (ADC) synthesis.
General Workflow for Nanoparticle Functionalization

Nanoparticle_Functionalization_Workflow cluster_step1 Step 1: Nanoparticle Formulation cluster_step2 Step 2: Linker Attachment cluster_step3 Step 3: Ligand Conjugation NP Amine-Functionalized Nanoparticle Propargyl_NP Propargyl-Functionalized Nanoparticle NP->Propargyl_NP NHS Ester Reaction Linker This compound Linker->Propargyl_NP Targeted_NP Targeted Nanoparticle Propargyl_NP->Targeted_NP Click Chemistry Ligand Azide-Targeting Ligand Ligand->Targeted_NP

Workflow for nanoparticle functionalization and targeting.
HER2 Signaling Pathway

A common target for antibody-drug conjugates is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer. An ADC targeting HER2 would bind to the receptor, be internalized, and then release its cytotoxic payload, leading to cell death.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS Internalization Internalization & Payload Release HER2->Internalization HER3 HER3 Receptor HER3->PI3K ADC Anti-HER2 ADC ADC->HER2 Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Internalization->Apoptosis Cytotoxic Drug

Simplified HER2 signaling pathway and ADC mechanism.

Conclusion

This compound is a versatile and powerful tool for the development of sophisticated drug delivery systems. Its well-defined structure and dual-functionality enable precise and efficient conjugation of therapeutic agents and targeting moieties. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in their drug delivery research, from initial conjugation to in vitro characterization. The continued application of such advanced linkers will undoubtedly contribute to the development of more effective and targeted therapies.

References

Application Notes and Protocols for Cell Surface Modification Using Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NHS ester is a versatile heterobifunctional crosslinker used for the covalent modification of primary amine groups on the surface of live cells. This reagent incorporates a terminal N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a propargyl group. The NHS ester reacts with primary amines, such as those on lysine (B10760008) residues of cell surface proteins, to form stable amide bonds. The hydrophilic PEG8 spacer enhances solubility and minimizes non-specific interactions. The terminal propargyl group provides a handle for subsequent bioorthogonal "click" chemistry reactions, allowing for the attachment of a wide variety of molecules, including fluorophores, biotin, or drug molecules.[1][2][][4]

This document provides detailed protocols for cell surface modification using this compound, methods for quantifying labeling efficiency, and assessing cell viability. Additionally, it explores the application of this modification in studying cell signaling pathways, particularly focusing on Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and G-protein coupled receptors (GPCRs).

Product Information

PropertyValue
Full Chemical Name 1-((2,5-Dioxopyrrolidin-1-yl)oxy)-1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-yne
Molecular Formula C24H39NO12
Molecular Weight 533.57 g/mol
CAS Number 2182601-74-5
Reactive Group N-Hydroxysuccinimide (NHS) ester
Bioorthogonal Group Propargyl (alkyne)
Spacer Arm 8-unit polyethylene glycol (PEG8)
Storage Store at -20°C, desiccated and protected from light.[5]
Solubility Soluble in anhydrous DMSO or DMF.[6]

Key Applications

  • Cell Surface Engineering: Introduce bioorthogonal handles for subsequent functionalization.[7]

  • Targeted Drug Delivery: Conjugate targeting ligands or drug-loaded nanoparticles to cells.

  • Cell Adhesion and Migration Studies: Modify cell surface properties to investigate cellular interactions.

  • Studying Receptor Signaling: Attach ligands or probes to study receptor activation, internalization, and downstream signaling.[8][9][10]

  • Cell Tracking and Imaging: Label cells with fluorescent probes for in vitro and in vivo imaging.[11]

Experimental Protocols

Protocol 1: General Cell Surface Modification of Suspension Cells (e.g., Jurkat cells)

This protocol outlines the general procedure for labeling suspension cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, amine-free

  • Suspension cells (e.g., Jurkat)

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for quenching

  • Cell culture medium

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Culture Jurkat cells to the desired density.

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with 10 mL of ice-cold, amine-free PBS (pH 7.2-7.4).

    • Resuspend the cells in ice-cold PBS to a final concentration of 1 x 10^6 cells/mL. Keep cells on ice.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[6]

  • Labeling Reaction:

    • Add the 10 mM stock solution of this compound to the cell suspension to achieve the desired final concentration (e.g., 0.1 mM to 1 mM).

    • Gently mix the cell suspension and incubate on ice for 30 minutes with occasional gentle agitation.

  • Quenching:

    • To stop the reaction, add a quenching solution containing primary amines, such as cell culture medium with 10% FBS or PBS with 1% BSA, to the cell suspension.

    • Incubate for 5-10 minutes on ice.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet three times with 10 mL of ice-cold PBS.

  • Downstream Applications:

    • The propargyl-modified cells are now ready for subsequent click chemistry reactions or other downstream analyses.

Protocol 2: General Cell Surface Modification of Adherent Cells (e.g., HeLa, A549 cells)

This protocol is adapted for labeling adherent cell lines.

Materials:

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.2-7.4, amine-free

  • Adherent cells (e.g., HeLa, A549)

  • FBS or BSA for quenching

  • Cell culture medium

  • Cell culture plates or dishes

Procedure:

  • Cell Preparation:

    • Culture adherent cells in appropriate vessels until they reach the desired confluency (typically 70-90%).

    • Gently wash the cells twice with pre-warmed, amine-free PBS (pH 7.2-7.4).

  • Reagent Preparation:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Dilute the stock solution in pre-warmed, amine-free PBS to the desired final concentration (e.g., 0.1 mM to 1 mM).

    • Remove the PBS from the cells and immediately add the labeling solution to completely cover the cell monolayer.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Quenching:

    • Remove the labeling solution and add cell culture medium containing 10% FBS or PBS with 1% BSA.

    • Incubate for 5-10 minutes at 37°C.

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS.

  • Downstream Applications:

    • The propargyl-modified adherent cells are now ready for the next steps.

Data Presentation: Quantitative Parameters for Cell Surface Modification

The optimal concentration of this compound will vary depending on the cell type and desired degree of labeling. It is recommended to perform a titration to determine the optimal concentration that provides sufficient labeling without compromising cell viability.

Cell LineReagent ConcentrationIncubation TimeIncubation TemperatureCell Viability (%)Labeling Efficiency (%)
Jurkat 0.1 mM30 min4°C>95%Low
0.5 mM30 min4°C~90%Medium
1.0 mM30 min4°C~80%High
HeLa 0.1 mM15 min37°C>95%Low
0.5 mM15 min37°C~92%Medium
1.0 mM15 min37°C~85%High
A549 0.1 mM20 min37°C>95%Low
0.5 mM20 min37°C~90%Medium
1.0 mM20 min37°C~83%High

Note: The data in this table are representative and should be optimized for your specific experimental conditions. Cell viability can be assessed using methods like Trypan Blue exclusion or a live/dead cell staining kit followed by flow cytometry. Labeling efficiency can be quantified by performing a subsequent click reaction with an azide-fluorophore and analyzing the fluorescence intensity by flow cytometry.[12][13]

Mandatory Visualization

Experimental Workflow for Cell Surface Modification

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cell_culture 1. Cell Culture harvest 2. Harvest & Wash cell_culture->harvest resuspend 3. Resuspend in amine-free PBS harvest->resuspend add_reagent 5. Add reagent to cell suspension resuspend->add_reagent prepare_reagent 4. Prepare fresh Propargyl-PEG8-NHS ester solution prepare_reagent->add_reagent incubate 6. Incubate add_reagent->incubate quench 7. Quench reaction incubate->quench wash_cells 8. Wash cells quench->wash_cells downstream 9. Proceed to downstream applications wash_cells->downstream click_chemistry_workflow cluster_cuaac CuAAC (Copper-Catalyzed) cluster_spaac SPAAC (Copper-Free) start Propargyl-modified cells cu_reagents Add Azide-Molecule, CuSO4, and Sodium Ascorbate start->cu_reagents Option 1 dbco_reagent Add Azide-Molecule with strained alkyne (e.g., DBCO) start->dbco_reagent Option 2 end Functionalized Cells cu_reagents->end dbco_reagent->end egfr_signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Leads to gpcr_internalization Agonist Agonist GPCR GPCR Agonist->GPCR Binds Activation GPCR Activation GPCR->Activation Internalization Receptor Internalization (Endocytosis) Activation->Internalization Leads to Signaling_Attenuation Signaling Attenuation or Endosomal Signaling Internalization->Signaling_Attenuation

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Reaction of Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of molecules containing primary amines with azide-functionalized partners using Propargyl-PEG8-NHS ester via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This two-step process involves the initial labeling of the amine-containing molecule with the this compound, followed by the copper-catalyzed click reaction with an azide-modified molecule.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile bioorthogonal reaction used extensively in bioconjugation, drug development, and materials science. Its reliability, specificity, and biocompatibility make it an ideal choice for covalently linking biomolecules. This compound is a heterobifunctional linker that facilitates this process. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins, peptides, or other molecules to introduce a terminal alkyne group. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. The propargyl group then serves as a handle for the subsequent click reaction with an azide-functionalized molecule of interest.

Reaction Principle

The overall process can be divided into two key stages:

  • Amine Labeling (Propargylation): The NHS ester of this compound reacts with primary amines (e.g., lysine (B10760008) residues on a protein) under mild basic conditions to form a stable amide bond, thereby introducing a terminal alkyne functionality to the target molecule.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the terminal alkyne on the PEGylated molecule reacts with an azide-functionalized molecule to form a stable triazole linkage. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand is often used to stabilize the Cu(I) oxidation state and enhance reaction efficiency.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the two-step bioconjugation process. Note that optimal conditions may vary depending on the specific substrates and desired outcome.

ParameterAmine Labeling with Propargyl-PEG-NHS EsterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants Protein/Molecule with primary amines, this compoundPropargylated Protein/Molecule, Azide-functionalized molecule
Molar Ratio 10- to 50-fold molar excess of NHS ester to protein[1]1.1 to 2-fold excess of one reactant (often the less precious one)
Solvent/Buffer Phosphate-buffered saline (PBS), pH 7.2-8.5[1][2]Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or DMF
Temperature 4°C to Room Temperature (20-25°C)[1]Room Temperature (20-25°C)
Reaction Time 30 minutes to 2 hours[1]1 to 18 hours[3]
Catalyst Not ApplicableCuSO₄ (0.1-1 mM)[4]
Ligand Not ApplicableTHPTA or TBTA (1-5 mM)
Reducing Agent Not ApplicableSodium Ascorbate (B8700270) (1-5 mM)[4]
Typical Yield High (often near-quantitative for labeling)>70% (can be near-quantitative with optimization)[5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Azide-functionalized molecule

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Reaction tubes (e.g., microcentrifuge tubes)

Protocol 1: Labeling of a Protein with this compound

This protocol describes the modification of a protein with primary amines to introduce a terminal alkyne group.

  • Prepare Protein Solution: Dissolve the protein in PBS (pH 7.2-8.0) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Setup: Add a 20- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or spin filtration against PBS.

  • Characterization: Confirm the incorporation of the propargyl group using appropriate analytical techniques such as mass spectrometry.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) of the Propargylated Protein

This protocol details the conjugation of the alkyne-modified protein with an azide-containing molecule.

  • Prepare Reactant Solutions:

    • Dissolve the propargylated protein in PBS to a desired concentration (e.g., 1 mg/mL).

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

  • Prepare Catalyst and Ligand Stock Solutions:

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water or TBTA in DMSO/t-butanol.

  • Prepare Reducing Agent Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Assembly: In a reaction tube, combine the propargylated protein and the azide-containing molecule (at a 1:1.5 molar ratio).

  • Add Catalyst/Ligand Premix: In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 1 mM, a 5-fold excess of ligand (5 mM final concentration) is often used. Add this premix to the reaction tube.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the click reaction.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Upon completion, purify the final protein conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using size-exclusion chromatography, affinity chromatography (if applicable), or dialysis against a buffer containing a chelating agent like EDTA.

Visualizations

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Purification A Protein with Primary Amines (e.g., -NH2) C Propargyl-PEG8-Protein Conjugate A->C PBS, pH 7.2-8.5 B This compound B->C E Final Bioconjugate C->E CuSO4, NaAsc, Ligand D Azide-Functionalized Molecule D->E F Purified Final Bioconjugate E->F SEC or Dialysis

Caption: Experimental workflow for bioconjugation using this compound.

G cluster_0 Chemical Reaction Pathway Protein-NH2 Protein-NH₂ Propargyl-PEG8-NHS Propargyl-PEG8-Protein Propargyl-PEG8-Protein Azide-Molecule N₃-Molecule Final-Conjugate Propargyl-PEG8-Protein->Final-Conjugate + N₃-Molecule (CuSO₄, NaAsc, Ligand)

Caption: Chemical reaction pathway for the two-step bioconjugation process.

References

Selecting the Optimal Buffer for Propargyl-PEG8-NHS Ester Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on selecting the appropriate buffer for the successful bioconjugation of Propargyl-PEG8-NHS ester to biomolecules containing primary amines. N-hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently react with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds. The selection of an appropriate reaction buffer is critical for maximizing conjugation efficiency while minimizing the hydrolysis of the NHS ester.

The Critical Role of pH in NHS Ester Bioconjugation

The reaction of this compound with primary amines is highly pH-dependent. The reaction involves the nucleophilic attack of an unprotonated primary amine on the NHS ester. Two competing reactions are at play:

  • Amine Acylation (Conjugation): The desired reaction, where the primary amine of the biomolecule attacks the carbonyl group of the NHS ester, resulting in a stable amide bond. This reaction is favored at a slightly alkaline pH where a sufficient concentration of the nucleophilic, unprotonated amine exists.

  • NHS Ester Hydrolysis: A competing reaction where the NHS ester reacts with water, leading to its inactivation. The rate of hydrolysis increases significantly with increasing pH.

Therefore, the optimal pH for the bioconjugation reaction is a compromise that maximizes the rate of the amine acylation reaction while minimizing the rate of NHS ester hydrolysis. For most NHS ester conjugations, this optimal pH range is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the sweet spot for efficient labeling.[3][4]

Buffer Selection: Key Considerations

When selecting a buffer for your bioconjugation experiment, the following factors are of paramount importance:

  • pH: As discussed, the pH should be maintained within the optimal range of 7.2-8.5.

  • Buffer Composition: Crucially, the buffer must be free of primary amines, which would compete with the target biomolecule for reaction with the NHS ester. Buffers such as Tris (tris(hydroxymethyl)aminomethane) should be avoided.[1][2][5]

  • Buffer Concentration: A buffer concentration of 0.1 M is generally recommended.[3][4][6] For large-scale reactions, a higher buffer concentration may be necessary to counteract the acidification that can occur due to the hydrolysis of the NHS ester.[3][4]

Recommended Buffers

The following buffers are commonly and successfully used for NHS ester bioconjugation reactions:

  • Phosphate-Buffered Saline (PBS): A widely used physiological buffer.

  • Sodium Bicarbonate Buffer: Effective at maintaining a pH in the optimal range.[3][6]

  • Sodium Phosphate (B84403) Buffer: Another excellent choice for maintaining the desired pH.[3][6]

  • HEPES Buffer: A zwitterionic buffer that is effective in the physiological pH range.[1][2]

  • Borate Buffer: Can be used to maintain a stable alkaline pH.[1][2]

Quantitative Data on NHS Ester Stability

The stability of the NHS ester is inversely proportional to the pH of the reaction buffer. The table below summarizes the effect of pH on the half-life of a typical NHS ester, illustrating the importance of timely execution of the conjugation reaction, especially at higher pH values.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Data compiled from multiple sources.[1][2][7][8][9]

Experimental Protocols

This section provides a general protocol for the bioconjugation of this compound to a protein. It is important to note that this is a starting point, and optimization of molar excess of the NHS ester and reaction time may be necessary for specific applications.

Materials
  • This compound

  • Protein of interest

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., desalting column or dialysis equipment)

Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein of interest in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10][11] Do not prepare aqueous stock solutions.

  • Perform the Conjugation Reaction:

    • Add a calculated molar excess of the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.

    • Gently mix the reaction solution immediately after adding the NHS ester.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3] The optimal incubation time may need to be determined empirically.

  • Quench the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[6] This will react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or other appropriate chromatographic technique.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the chemical reaction and the workflow for buffer selection.

G This compound Reaction with Primary Amine cluster_reactants Reactants cluster_products Products Propargyl_PEG8_NHS This compound R-C(=O)-O-N(C=O)2 Conjugate Conjugate R-C(=O)-NH-Protein Propargyl_PEG8_NHS->Conjugate Reaction at pH 7.2-8.5 NHS_byproduct N-hydroxysuccinimide H-O-N(C=O)2 Propargyl_PEG8_NHS->NHS_byproduct Release Biomolecule Biomolecule Protein-NH2 Biomolecule->Conjugate

Caption: Chemical reaction of this compound.

G Buffer Selection Workflow for NHS Ester Bioconjugation start Start: Buffer Selection check_amine Does the buffer contain primary amines (e.g., Tris)? start->check_amine select_amine_free Select an amine-free buffer: - Phosphate (PBS) - Bicarbonate - Borate - HEPES check_amine->select_amine_free No avoid_amine Avoid this buffer. Choose an alternative. check_amine->avoid_amine Yes check_ph Is the pH between 7.2 and 8.5? select_amine_free->check_ph avoid_amine->start adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No proceed Proceed with conjugation check_ph->proceed Yes adjust_ph->proceed

Caption: Workflow for selecting the optimal buffer.

References

Application Notes and Protocols for Calculating the Degree of Labeling with Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NHS ester is a non-chromophoric, amine-reactive labeling reagent widely used in bioconjugation. Its primary application is to introduce a terminal alkyne group onto proteins, antibodies, and other biomolecules. This alkyne handle enables subsequent modification through highly specific and efficient copper-catalyzed or copper-free "click chemistry" reactions.[1][2][3] Unlike fluorescent dyes, the Propargyl-PEG8 moiety does not possess a chromophore, rendering traditional spectrophotometric methods for determining the Degree of Labeling (DOL) unsuitable.

The Degree of Labeling, which represents the average number of this compound molecules conjugated to a single protein molecule, is a critical parameter for ensuring the quality, consistency, and efficacy of the resulting bioconjugate.[4] An optimal DOL is crucial for downstream applications, as over-labeling can lead to protein aggregation and loss of biological activity, while under-labeling may result in a weak signal or inefficient subsequent reactions.[4]

This document provides a detailed protocol for labeling proteins with this compound and subsequently calculating the DOL using mass spectrometry.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 533.57 g/mol [5][6]
Chemical Formula C24H39NO12[5][7]
CAS Number 2182601-74-5[5][6]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[8][9]
Reacts With Primary amines (e.g., lysine (B10760008) residues, N-terminus)[8][10]
Functional Group Propargyl (terminal alkyne)[7][11]

Table 2: Recommended Molar Excess of NHS Ester for Protein Labeling

Protein ConcentrationRecommended Molar Excess (NHS Ester:Protein)RationaleReference
> 5 mg/mL5-10 foldHigher protein concentrations lead to more efficient labeling.[12]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[12]
< 1 mg/mL20-50 foldHigher excess is needed to compensate for lower reaction kinetics.[12]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol outlines the general procedure for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[10][12] Note: Avoid buffers containing primary amines like Tris or glycine.[12][13]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[12]

  • Purification column (e.g., gel filtration column like Sephadex G-25)[12]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • NHS Ester Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13]

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[14]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (see Table 2).

    • Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[14]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted this compound and quenching reagents by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

Protocol 2: Calculation of the Degree of Labeling (DOL) by Mass Spectrometry

Mass spectrometry (MS) is the preferred method for determining the DOL of proteins labeled with non-chromophoric reagents.[15][16] This protocol describes the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing the intact labeled protein.

Materials:

  • Labeled and purified protein from Protocol 1

  • Unlabeled protein (control)

  • MALDI-TOF or LC-MS instrumentation

Procedure:

  • Sample Preparation for Mass Spectrometry:

    • Prepare the labeled and unlabeled protein samples for MS analysis according to the instrument manufacturer's instructions. This may involve dilution and mixing with a suitable matrix for MALDI-TOF or dilution in an appropriate buffer for LC-MS.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectra of both the unlabeled and labeled protein samples.

    • For MALDI-TOF, a linear mode is typically used for intact protein analysis.[17]

    • For LC-MS, the protein is typically analyzed under denaturing conditions to obtain the mass of the intact protein.[18]

  • Data Analysis and DOL Calculation:

    • Determine the average molecular weight (MW) of the unlabeled protein from its mass spectrum.

    • Determine the average molecular weight of the labeled protein from its mass spectrum. The spectrum of the labeled protein will show a distribution of peaks, with each peak corresponding to the protein labeled with a different number of this compound molecules.

    • Calculate the mass shift per label by subtracting the mass of the leaving NHS group (115.09 g/mol ) from the molecular weight of this compound (533.57 g/mol ), which is 418.48 g/mol .

    • Calculate the DOL using the following formula:

      DOL = (MW_labeled - MW_unlabeled) / Mass_shift_per_label

      Where:

      • MW_labeled is the average molecular weight of the labeled protein.

      • MW_unlabeled is the average molecular weight of the unlabeled protein.

      • Mass_shift_per_label is 418.48 g/mol .

    • The DOL is an average value. The mass spectrum will show a population of protein molecules with varying numbers of attached labels.

Visualizations

G cluster_reaction Chemical Reaction Protein Protein-NH2 (Primary Amine) Labeled_Protein Protein-NH-CO-PEG8-Propargyl (Stable Amide Bond) Protein->Labeled_Protein Reaction at pH 8.3-8.5 NHS_Ester This compound NHS_Ester->Labeled_Protein NHS NHS (Leaving Group)

Caption: Reaction of this compound with a primary amine on a protein.

G start Start: Protein Solution buffer_exchange Buffer Exchange (if needed) to amine-free buffer (pH 8.3-8.5) start->buffer_exchange add_nhs Add this compound (in DMSO or DMF) buffer_exchange->add_nhs incubate Incubate (1-2h at RT or 2-4h at 4°C) add_nhs->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Labeled Protein (e.g., Gel Filtration) quench->purify analyze Analyze by Mass Spectrometry (MALDI-TOF or LC-MS) purify->analyze calculate Calculate DOL analyze->calculate

Caption: Experimental workflow for protein labeling and DOL calculation.

G cluster_downstream Downstream Application: Click Chemistry Labeled_Protein Protein-Propargyl Clicked_Product Protein-Triazole-Molecule Labeled_Protein->Clicked_Product Cu(I) or Ru(II) catalyst Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Biotin) Azide_Molecule->Clicked_Product

Caption: Subsequent click chemistry reaction with the labeled protein.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone technique in nanomedicine and targeted drug delivery. PEGylation enhances the biocompatibility, stability, and circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system. The use of a heterobifunctional linker like Propargyl-PEG8-NHS ester offers the dual advantage of facile conjugation to amine-functionalized nanoparticles via its N-hydroxysuccinimide (NHS) ester group and the introduction of a terminal alkyne (propargyl) group. This alkyne moiety serves as a versatile handle for subsequent "click chemistry" reactions, allowing for the covalent attachment of a wide array of targeting ligands, imaging agents, or therapeutic molecules.

These application notes provide a comprehensive guide to the functionalization of various nanoparticle platforms with this compound, including detailed experimental protocols, quantitative data on functionalization efficiency, and visual workflows to aid in experimental design and execution.

Data Presentation: Quantitative Analysis of Nanoparticle Functionalization

The efficiency of nanoparticle functionalization with PEG linkers can be assessed using various analytical techniques. The following table summarizes key quantitative data from studies involving the PEGylation of different nanoparticle types. This data provides a comparative overview of expected outcomes and highlights the importance of characterization at each step of the functionalization process.

Nanoparticle TypeAnalytical MethodParameter MeasuredMolar Ratio (PEG:NP-amine)ResultReference
Porous Silicon (PSi)1H NMRPEG Conjugated (µmol)0.1:10.010[1][2]
Porous Silicon (PSi)1H NMRPEG Conjugated (µmol)0.5:10.016[1][2]
Porous Silicon (PSi)1H NMRPEG Conjugated (µmol)1:10.021[1][2]
Porous Silicon (PSi)1H NMRPEG Conjugated (µmol)2:10.025[1][2]
Porous Silicon (PSi)1H NMR% Amine Substituted0.1:13.4%[1][2]
Porous Silicon (PSi)1H NMR% Amine Substituted2:18.5%[1][2]
Polymeric NanoparticlesZeta PotentialSurface Charge (mV)-Change from positive to neutral[3]
Zein NanoparticlesDynamic Light Scattering (DLS)Hydrodynamic Diameter (nm)-Increase from 253 to 286 nm[4]
Itraconazole-loaded NPsZeta PotentialSurface Charge (mV)-Reduction from -30.1 to -18.6 mV[4]
Gold NanoparticlesRP-HPLC with CADBound PEG Fraction-Quantitative measurement of bound and unbound PEG[5]

Experimental Protocols

The following protocols provide step-by-step instructions for the functionalization of amine-modified nanoparticles with this compound and subsequent click chemistry.

Protocol 1: General Functionalization of Amine-Presenting Nanoparticles

This protocol is a general guideline and may require optimization based on the specific type of nanoparticle (e.g., gold, silica (B1680970), polymeric).

Materials:

  • Amine-functionalized nanoparticles (e.g., amino-silane modified silica nanoparticles, poly-L-lysine coated gold nanoparticles, or chitosan-based polymeric nanoparticles)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.4 (amine-free)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Centrifugal filter units or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)

  • Reaction tubes

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in amine-free PBS at a known concentration. Ensure the nanoparticles are well-sonicated to avoid aggregation.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[6]

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle dispersion. A common starting point is a 10- to 50-fold molar excess of the PEG linker relative to the estimated number of surface amine groups on the nanoparticles.

    • The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10% (v/v) to maintain the stability of the nanoparticles.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and quenching agent by centrifugation followed by resuspension in fresh PBS. The use of centrifugal filter units is highly recommended for efficient purification.

    • Alternatively, dialysis against PBS for 24-48 hours with several buffer changes can be employed.

  • Characterization:

    • Characterize the propargyl-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure hydrodynamic size and polydispersity index (PDI), Zeta Potential to assess surface charge changes, and Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) to confirm the presence of the PEG linker and the propargyl group.

Protocol 2: Subsequent Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent dye, targeting peptide, or drug) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles from Protocol 1

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Deionized water or appropriate buffer

  • Purification supplies (centrifugal filters or dialysis)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-functionalized molecule, CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water, freshly prepared), and the THPTA ligand (e.g., 100 mM in water).[2]

  • Click Reaction Mixture:

    • In a reaction tube, combine the propargyl-functionalized nanoparticles and the azide-functionalized molecule (typically in a 2- to 10-fold molar excess over the propargyl groups).

    • Add the THPTA ligand solution, followed by the CuSO4 solution. Vortex briefly to mix.[2]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[2]

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugated nanoparticles using centrifugal filtration or dialysis to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization:

    • Confirm the successful conjugation using appropriate techniques, such as UV-Vis spectroscopy or fluorescence spectroscopy if a dye was attached, or HPLC-MS to analyze the conjugated molecule after cleaving it from the nanoparticle surface.

Mandatory Visualizations

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Click Chemistry Amine_NP Amine-Functionalized Nanoparticle Propargyl_NP Propargyl-Functionalized Nanoparticle Amine_NP->Propargyl_NP Reaction with NHS Ester Propargyl_PEG_NHS This compound Propargyl_PEG_NHS->Propargyl_NP Final_Conjugate Functionalized Nanoparticle Conjugate Propargyl_NP->Final_Conjugate CuAAC Click Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Final_Conjugate

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_0 Reactants cluster_1 Catalyst System Propargyl_NP Propargyl-Functionalized Nanoparticle (Alkyne) Triazole_Linkage Stable Triazole Linkage Propargyl_NP->Triazole_Linkage Azide_Molecule Azide-Functionalized Ligand Azide_Molecule->Triazole_Linkage Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Catalyst->Triazole_Linkage catalyzes Final_Conjugate Final Nanoparticle Conjugate Triazole_Linkage->Final_Conjugate forms

References

applications of Propargyl-PEG8-NHS ester in proteomics research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propargyl-PEG8-NHS ester is a versatile tool in chemical biology and proteomics, designed for the efficient labeling and subsequent enrichment of proteins. This heterobifunctional reagent features a propargyl group for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines on proteins. The integrated polyethylene (B3416737) glycol (PEG) spacer, composed of eight ethylene (B1197577) glycol units, enhances the water solubility of the reagent and the resulting labeled proteins, minimizing aggregation and improving accessibility for subsequent reactions.

The primary application of this compound in proteomics is to introduce a bioorthogonal alkyne handle onto proteins. The NHS ester reacts readily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins, forming stable amide bonds. This labeling step is typically performed under mild pH conditions (pH 7-9) to ensure specificity for primary amines.

Once proteins are labeled with the propargyl group, they can be subjected to a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This allows for the attachment of various reporter molecules, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging.

A key application in proteomics is the enrichment of low-abundance proteins or the specific capture of protein subpopulations. By labeling a complex protein mixture with this compound and subsequently performing a click reaction with an azide-functionalized affinity tag (e.g., azide-biotin), the labeled proteins can be selectively captured on streptavidin-coated beads. This enrichment strategy is invaluable for:

  • Identifying protein interaction partners: In cross-linking mass spectrometry, this reagent can be used to label proteins that are in close proximity.

  • Profiling post-translational modifications (PTMs): By targeting specific subsets of proteins, it can aid in the identification and quantification of PTMs on low-abundance proteins.

  • Biomarker discovery: Enrichment of specific proteomes can facilitate the identification of potential disease biomarkers.

  • Drug target identification: It can be used in activity-based protein profiling (ABPP) to label and identify the protein targets of small molecule inhibitors.

The hydrophilic PEG8 spacer not only improves solubility but also extends the reach of the propargyl group, potentially enhancing its accessibility for the subsequent click reaction.

Quantitative Data

The following table presents representative data from a study utilizing an alkyne-NHS ester for the enrichment and identification of labeled proteins from a complex cell lysate. While this study did not use this compound specifically, the presented data illustrates the typical efficiency and outcomes of such an experiment.

ParameterValueReference
Cell Line Human colorectal carcinoma (RKO)[1]
Labeling Reagent Azido-4-hydroxynonenal (Azido-HNE)[1]
Enrichment Method Click chemistry with biotin-alkyne followed by streptavidin affinity purification[1]
Mass Spectrometry Platform Linear ion trap mass spectrometer[1]
Number of Identified Proteins (1 µM Label) > 50[1]
Number of Identified Proteins (10 µM Label) > 150[1]
Key Enriched Protein Classes Stress signaling proteins (e.g., HSP70, HSP90, GRP78)[1]

Note: This data is illustrative of the potential results achievable with an alkyne-based protein labeling and enrichment workflow. The actual number of identified proteins and the enrichment efficiency will vary depending on the specific experimental conditions, including the cell type, protein abundance, labeling efficiency, and the sensitivity of the mass spectrometer.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein mixture with this compound.

Materials:

  • This compound

  • Protein sample (e.g., cell lysate, purified protein) in an amine-free buffer (e.g., PBS, HEPES)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

Procedure:

  • Prepare Protein Sample:

    • Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare this compound Stock Solution:

    • Immediately before use, bring the vial of this compound to room temperature.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, dissolve ~5.3 mg in 1 mL of solvent. Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve a 10- to 20-fold molar excess over the amount of protein. The optimal molar excess may need to be determined empirically.

    • Add the calculated volume of the this compound stock solution to the protein sample. The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume to avoid protein precipitation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching and Removal of Excess Reagent:

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted this compound and quenching buffer by dialysis, size-exclusion chromatography (desalting column), or protein precipitation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Enrichment

This protocol describes the "click" reaction to attach an azide-biotin tag to the propargyl-labeled proteins for subsequent enrichment.

Materials:

  • Propargyl-labeled protein sample from Protocol 1

  • Azide-PEG-Biotin

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reagent Stock Solutions:

    • Azide-PEG-Biotin: Prepare a 10 mM stock solution in DMSO.

    • CuSO4: Prepare a 50 mM stock solution in water.

    • THPTA: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.

  • Click Reaction:

    • To the propargyl-labeled protein sample, add the following reagents in the specified order, vortexing gently after each addition:

      • Azide-PEG-Biotin to a final concentration of 100-200 µM.

      • CuSO4 to a final concentration of 1 mM.

      • THPTA to a final concentration of 5 mM.

      • Sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation and Enrichment:

    • Precipitate the biotin-labeled proteins using a methanol/chloroform/water precipitation method to remove excess click chemistry reagents.

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

    • Proceed with streptavidin-based affinity purification according to the manufacturer's instructions for the streptavidin beads.

Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis

This protocol describes the digestion of enriched proteins while they are still bound to the streptavidin beads.

Materials:

  • Streptavidin beads with bound biotinylated proteins

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Wash Buffer 3: 100 mM Tris-HCl, pH 8.5

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Elution Buffer: 0.1% Trifluoroacetic acid (TFA) in 50% acetonitrile

Procedure:

  • Wash the Beads:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins and detergents.

  • Reduction and Alkylation:

    • Resuspend the beads in 100 mM Tris-HCl, pH 8.5 containing 10 mM DTT.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Tryptic Digestion:

    • Wash the beads with 100 mM Tris-HCl, pH 8.5 to remove excess DTT and IAA.

    • Resuspend the beads in 100 mM Tris-HCl, pH 8.0.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform two additional sequential elutions of the beads with the Elution Buffer.

    • Pool the supernatants.

  • Sample Cleanup:

    • Dry the pooled peptide solution in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% TFA and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis Analysis ProteinSample Protein Sample (Cell Lysate) AddReagent Add this compound ProteinSample->AddReagent IncubateLabel Incubate (RT, 30-60 min) AddReagent->IncubateLabel Quench Quench Reaction IncubateLabel->Quench LabeledProtein Propargyl-Labeled Protein Mixture Quench->LabeledProtein AddClickReagents Add Azide-Biotin, CuSO4, THPTA LabeledProtein->AddClickReagents AddAscorbate Add Sodium Ascorbate AddClickReagents->AddAscorbate IncubateClick Incubate (RT, 1-2 hr) AddAscorbate->IncubateClick BiotinylatedProtein Biotinylated Protein Mixture IncubateClick->BiotinylatedProtein StreptavidinBeads Streptavidin Beads BiotinylatedProtein->StreptavidinBeads OnBeadDigest On-Bead Digestion (Trypsin) StreptavidinBeads->OnBeadDigest ElutePeptides Elute Peptides OnBeadDigest->ElutePeptides PeptideSample Peptide Sample for MS ElutePeptides->PeptideSample LCMS LC-MS/MS Analysis PeptideSample->LCMS DataAnalysis Data Analysis (Protein ID & Quant) LCMS->DataAnalysis

Caption: Experimental workflow for proteomic analysis using this compound.

signaling_pathway cluster_reagents Reagent Interaction cluster_reactions Reaction Steps cluster_products Products PropargylPEG8NHS This compound Labeling NHS Ester Reaction (Amide Bond Formation) PropargylPEG8NHS->Labeling Protein Protein (with Lysine) Protein->Labeling AzideBiotin Azide-Biotin Click CuAAC Click Reaction (Triazole Formation) AzideBiotin->Click LabeledProtein Propargyl-Labeled Protein Labeling->LabeledProtein Step 1 BiotinylatedProtein Biotinylated Protein (for Enrichment) Click->BiotinylatedProtein Step 2 LabeledProtein->Click

Caption: Logical relationship of reagents and reactions in the labeling and enrichment process.

References

Application Notes for PROTAC Synthesis using Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] These molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

Propargyl-PEG8-NHS ester is a versatile polyethylene (B3416737) glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a terminal alkyne group (propargyl), an eight-unit PEG chain, and a reactive N-hydroxysuccinimide (NHS) ester. This combination of features offers several advantages for the modular and efficient synthesis of PROTACs. The NHS ester allows for straightforward covalent conjugation to a primary or secondary amine on a ligand, while the propargyl group enables highly efficient and specific "click chemistry" ligation to an azide-modified ligand.[1][] The hydrophilic PEG chain enhances the solubility and can improve the cell permeability of the final PROTAC molecule.[4][5]

These application notes provide detailed protocols for the synthesis of PROTACs using this compound, guidance on the characterization of the final product, and methods for evaluating its biological activity.

Principle of PROTAC Action and the Role of the Linker

The mechanism of action of a PROTAC is a catalytic process that results in the degradation of the target protein.[1] The this compound linker is crucial for connecting the POI-binding and E3 ligase-binding moieties. Its length and flexibility are critical for enabling the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1]

Quantitative Data on PROTAC Performance with PEG Linkers

The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The length of the PEG linker can significantly impact these parameters. The following tables provide examples from the literature illustrating the importance of linker optimization.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC-Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
ERα Ligand-PEG3-VHL Ligand12>1000<20
ERα Ligand-PEG4-VHL Ligand15100~60
ERα Ligand-PEG5-VHL Ligand1825>80
ERα Ligand-PEG6-VHL Ligand21100~70

Data is illustrative and compiled from various sources in the literature.

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC-Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Ligand-PEG2-CRBN Ligand9500~50
TBK1 Ligand-PEG4-CRBN Ligand1550>90
TBK1 Ligand-PEG6-CRBN Ligand21250~70

Data is illustrative and compiled from various sources in the literature.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of its activity.

Protocol 1: Two-Step PROTAC Synthesis

This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of the linker to an amine-containing ligand, followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to attach the second, azide-modified ligand.

Step 1: Amide Coupling of Ligand 1 with this compound

  • Dissolution: Dissolve Ligand 1 containing a primary or secondary amine (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, CH2Cl2, or DMSO).[6]

  • Addition of Linker: In a separate vial, prepare a fresh solution of this compound (1.1 eq) in the same anhydrous solvent. Add the linker solution to the Ligand 1 solution.[6]

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture to facilitate the reaction.[2]

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.[7]

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2). The organic layers are then combined, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product, an alkyne-functionalized intermediate, is purified by flash column chromatography or preparative HPLC.

Step 2: CuAAC "Click Chemistry" Reaction

  • Dissolution: Dissolve the alkyne-functionalized intermediate from Step 1 (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a mixture of solvents (e.g., DMSO/water or t-BuOH/water).[1]

  • Preparation of Catalyst: In a separate vial, prepare a fresh solution of a copper(I) source, such as copper(II) sulfate (0.1 eq) and a reducing agent like sodium ascorbate (B8700270) (0.5 eq) in water. A copper(I)-stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) can also be included.[1]

  • Reaction: Add the copper/ascorbate solution to the reaction mixture. Stir the reaction at room temperature for 2-8 hours.[1]

  • Monitoring: Monitor the reaction progress by LC-MS.[1]

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. The crude product is then purified by preparative HPLC to yield the final PROTAC.

Protocol 2: Characterization of the Final PROTAC
  • Mass Spectrometry: Confirm the identity of the synthesized PROTAC by high-resolution mass spectrometry (HRMS) to obtain the exact mass.

  • NMR Spectroscopy: Characterize the structure of the final PROTAC using 1H and 13C NMR spectroscopy.

  • Purity Analysis: Determine the purity of the final PROTAC compound using analytical HPLC. Purity should typically be >95% for use in biological assays.

Protocol 3: Western Blotting for Protein Degradation

This protocol is used to evaluate the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of your active PROTAC for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry cluster_analysis Analysis & Purification Ligand1 Ligand 1 with Amine Reaction1 Amide Coupling (DMF, DIPEA, RT) Ligand1->Reaction1 Linker This compound Linker->Reaction1 Intermediate Alkyne-Functionalized Intermediate Reaction1->Intermediate Reaction2 CuAAC Click Reaction (CuSO4, NaAsc, tBuOH/H2O, RT) Intermediate->Reaction2 Ligand2 Ligand 2 with Azide Ligand2->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC Purification Preparative HPLC Final_PROTAC->Purification Characterization LC-MS, NMR, HRMS Purification->Characterization

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_MoA PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activation SYK SYK LYN->SYK activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Degradation BTK Degradation BTK->Degradation PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC NFkB_AP1 NF-κB & AP-1 Activation Ca_PKC->NFkB_AP1 Proliferation B-Cell Proliferation & Survival NFkB_AP1->Proliferation BTK_PROTAC BTK PROTAC BTK_PROTAC->BTK targets for

Caption: BTK signaling pathway and intervention by a BTK-targeting PROTAC.

References

Application Notes and Protocols for Propargyl-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NHS ester is a bifunctional linker molecule designed for the creation of antibody-drug conjugates (ADCs). This heterobifunctional reagent features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group). The NHS ester facilitates covalent attachment to primary amines, such as the side chains of lysine (B10760008) residues on a monoclonal antibody (mAb), forming a stable amide bond. The propargyl group enables the subsequent attachment of an azide-functionalized drug payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

The structure of this compound incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with eight repeating ethylene (B1197577) glycol units. This PEG chain enhances the solubility and reduces the aggregation potential of the resulting ADC, which is particularly beneficial when conjugating hydrophobic drug payloads.[1] Furthermore, the PEG spacer can help to improve the pharmacokinetic properties of the ADC by shielding it from proteolytic degradation and reducing immunogenicity.[1]

Based on its chemical structure, this compound is classified as a non-cleavable linker . This means that the drug payload is only released upon the complete degradation of the antibody backbone within the lysosome of the target cell. This can lead to enhanced stability of the ADC in circulation and a more favorable safety profile by minimizing premature drug release.[2] It is important to note that some commercial suppliers may erroneously label this type of linker as "cleavable"; researchers should rely on the chemical structure to determine the linker's properties.

These application notes provide a comprehensive overview, detailed experimental protocols, and expected outcomes for the use of this compound in the development of ADCs.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight533.57 g/mol
Chemical FormulaC24H39NO12
Purity>95%
SolubilitySoluble in DMSO, DMF, and other common organic solvents
StorageStore at -20°C, desiccated
Table 2: Recommended Reaction Conditions for ADC Synthesis
ParameterStep 1: Antibody-Linker ConjugationStep 2: Drug-Payload "Click" Reaction
Reactants Antibody, this compoundAlkyne-modified Antibody, Azide-modified Drug
Molar Ratio 10-20 fold molar excess of linker to antibody4-10 fold molar excess of drug to antibody
Solvent Amine-free buffer (e.g., PBS, Borate buffer)Aqueous buffer with a co-solvent (e.g., DMSO)
pH 7.2 - 8.57.0 - 8.0
Temperature Room Temperature or 4°CRoom Temperature
Reaction Time 30 - 120 minutes30 - 60 minutes
Catalyst N/ACopper(I) source (e.g., CuSO4 with a reducing agent) and a ligand (e.g., THPTA)
Table 3: Characterization of a Representative ADC (Trastuzumab-Propargyl-PEG8-Drug)
Characterization MethodParameterTypical Result
HIC-HPLC Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5
Percentage of Unconjugated Antibody< 5%
Native Mass Spectrometry Intact Mass of ADC SpeciesObserved masses corresponding to DAR 0, 1, 2, 3, 4, 5, 6, etc.
Size-Exclusion Chromatography (SEC) Percentage of Aggregates< 2%
Forced Degradation Study (Thermal Stress) Change in Average DAR over 28 days at 37°C< 10% decrease
Increase in Aggregates over 28 days at 37°C< 5% increase

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the first step in ADC synthesis: the covalent attachment of the this compound linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO).

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.

  • Linker Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction: a. Bring the antibody solution to room temperature. b. Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%. c. Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis against the reaction buffer for the next step.

  • Characterization: Determine the linker-to-antibody ratio (LAR) using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines on the antibody.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the second step: the "click" reaction to conjugate the azide-modified drug payload to the alkyne-functionalized antibody.

Materials:

  • Alkyne-modified antibody from Protocol 1.

  • Azide-modified drug payload.

  • Copper(II) sulfate (B86663) (CuSO4) solution (100 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water).

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared).

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0-8.0.

  • Purification system: SEC column or dialysis cassettes (10 kDa MWCO).

Procedure:

  • Reactant Preparation: a. Prepare the azide-modified drug payload in a suitable solvent (e.g., DMSO). b. Prepare the catalyst premix by mixing CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.[3]

  • Conjugation Reaction: a. To the alkyne-modified antibody, add a 4- to 10-fold molar excess of the azide-modified drug payload. b. Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.[1] c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. d. Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[3]

  • Purification: Purify the resulting ADC from excess drug, catalyst, and other reagents using SEC or dialysis.

  • Characterization: Characterize the final ADC for average DAR, drug distribution, aggregate content, and purity using HIC-HPLC, native mass spectrometry, and SEC.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug Payload Conjugation cluster_purification_char Purification & Characterization mAb Monoclonal Antibody (mAb) (with Lysine residues) reaction1 NHS Ester Reaction (pH 7.2-8.5) mAb->reaction1 linker This compound linker->reaction1 purification1 Purification (SEC/Dialysis) reaction1->purification1 alkyne_mAb Alkyne-modified mAb reaction2 CuAAC 'Click' Reaction (Cu(I) catalyst) alkyne_mAb->reaction2 azide_drug Azide-modified Drug azide_drug->reaction2 purification2 Purification (SEC/Dialysis) reaction2->purification2 adc Antibody-Drug Conjugate (ADC) characterization Characterization (HIC-HPLC, MS, SEC) adc->characterization purification1->alkyne_mAb purification2->adc

Caption: Workflow for ADC synthesis using this compound.

NHS_Ester_Reaction mAb_lysine Antibody-Lysine (-NH2) reaction_arrow pH 7.2-8.5 mAb_lysine->reaction_arrow linker_nhs This compound linker_nhs->reaction_arrow plus1 + plus1->reaction_arrow amide_bond Stable Amide Bond (-CO-NH-) nhs_byproduct NHS byproduct plus2 + reaction_arrow->amide_bond reaction_arrow->nhs_byproduct reaction_arrow->plus2

Caption: NHS ester reaction mechanism for linker attachment.

CuAAC_Reaction alkyne_mod_mAb Alkyne-modified mAb reaction_arrow Cu(I) catalyst (e.g., CuSO4 + NaAscorbate) alkyne_mod_mAb->reaction_arrow azide_mod_drug Azide-modified Drug azide_mod_drug->reaction_arrow plus1 + plus1->reaction_arrow product Triazole Linkage reaction_arrow->product

Caption: CuAAC "click" reaction for drug payload attachment.

References

Application Notes and Protocols for Immobilizing Peptides on Surfaces with Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of peptides onto surfaces is a cornerstone of numerous applications in biomedical research and drug development, including the creation of bioactive implants, high-throughput screening arrays, and diagnostic biosensors. The choice of linker used to tether peptides to a surface is critical, as it can significantly influence the peptide's conformation, accessibility, and ultimately, its biological activity. Propargyl-PEG8-NHS ester is a heterobifunctional linker that offers a versatile and robust method for peptide immobilization.

This molecule features an N-hydroxysuccinimide (NHS) ester group for covalent attachment to primary amines on the peptide (e.g., the N-terminus or lysine (B10760008) side chains) and a terminal propargyl group. The polyethylene (B3416737) glycol (PEG) spacer, composed of eight ethylene (B1197577) glycol units, is hydrophilic, which helps to minimize non-specific protein adsorption and enhances the solubility of the conjugate. The terminal propargyl group provides a handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of other molecules of interest in a highly specific and efficient manner.

These application notes provide detailed protocols for the immobilization of peptides on amine-functionalized surfaces using this compound, followed by an optional click chemistry reaction.

Data Presentation

The density of immobilized peptides on a surface is a critical parameter that can influence the biological response. While specific data for this compound is not extensively published, studies on the effect of PEG linker length provide valuable insights into the expected outcomes with short-chain PEGs. The following table summarizes the general trends observed in peptide immobilization density as a function of PEG linker length.

Linker TypePeptide Surface DensityBioactivity/Cell CaptureKey Findings
Short-chain PEGs (e.g., PEG4, PEG6, PEG8) Generally highOften optimalShorter PEG linkers can lead to higher surface densities of immobilized peptides. A PEG linker with 8 ethylene glycol units has been suggested to provide a good balance of flexibility and peptide exposure for enhanced antimicrobial peptide performance.[1]
Mid-range PEGs (e.g., PEG12, PEG24) Moderate to highCan be variableIncreasing linker length up to a certain point (e.g., 25-40 ethylene glycol units) can increase the density of immobilized peptides.[1]
Long-chain PEGs (e.g., PEG3400, PEG5000) Tends to decreaseCan be reducedVery long PEG linkers may lead to a decrease in peptide density, potentially due to a "spaghetti" effect where the linkers occupy a larger surface area.[1]

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Surfaces

This protocol describes the preparation of an amine-functionalized glass or silicon surface, a common substrate for peptide immobilization.

Materials:

  • Glass or silicon substrates

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Deionized water

  • Ethanol

  • Nitrogen gas source

  • Oven

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and introduce hydroxyl groups on the surface.

    • Rinse the substrates thoroughly with copious amounts of deionized water.

    • Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates sequentially with toluene, ethanol, and deionized water.

    • Dry the substrates under a stream of nitrogen.

  • Curing:

    • Cure the silane (B1218182) layer by baking the substrates at 110°C for 30 minutes. The surface is now amine-functionalized and ready for peptide immobilization.

Protocol 2: Immobilization of Peptides using this compound

This protocol details the covalent attachment of a peptide to the amine-functionalized surface via the this compound linker.

Materials:

  • Amine-functionalized substrates (from Protocol 1)

  • This compound

  • Peptide with a primary amine (N-terminus or lysine side chain)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 100 mM glycine (B1666218) or ethanolamine (B43304) in Reaction Buffer, pH 7.5

  • Wash Buffer: Reaction Buffer

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Prepare Peptide Solution:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Linker Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO, and then dilute to the desired concentration in the Reaction Buffer. A 10 to 50-fold molar excess of the linker over the peptide is a common starting point.

  • Reaction of Peptide with Linker (Solution Phase Conjugation):

    • Add the this compound solution to the peptide solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Peptide-Linker Conjugate (Optional but Recommended):

    • Remove the excess, unreacted linker by dialysis or size-exclusion chromatography.

  • Immobilization of Peptide-Linker Conjugate to the Surface:

    • Immerse the amine-functionalized substrates in the solution containing the purified peptide-Propargyl-PEG8 conjugate.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Transfer the substrates to the Quenching Buffer and incubate for 30 minutes to block any unreacted amine groups on the surface.

    • Rinse the substrates thoroughly with the Wash Buffer, followed by deionized water.

    • Dry the peptide-immobilized surfaces under a stream of nitrogen.

    • Store the functionalized surfaces in a desiccator at 4°C.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Surface

This protocol describes the "click" reaction to attach an azide-containing molecule to the propargyl-functionalized peptide on the surface.

Materials:

  • Peptide-immobilized surfaces with terminal propargyl groups (from Protocol 2)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Prepare Reactant Solution:

    • In a reaction vessel, dissolve the azide-containing molecule in the Reaction Buffer.

  • Prepare Catalyst Solution:

    • In a separate tube, prepare a stock solution of CuSO₄ in deionized water.

    • In another tube, prepare a fresh stock solution of sodium ascorbate in deionized water.

    • If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution.

  • Click Reaction:

    • Immerse the propargyl-functionalized substrates in the solution of the azide-containing molecule.

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

    • To the reaction mixture, add the CuSO₄ solution (typically to a final concentration of 0.1-1 mM).

    • Immediately follow with the addition of the sodium ascorbate solution (typically to a final concentration of 1-5 mM).

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

  • Washing:

    • Once the reaction is complete, remove the substrates and rinse them thoroughly with deionized water.

    • Dry the surfaces under a stream of nitrogen.

Mandatory Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_immobilization Peptide Immobilization cluster_click Click Chemistry (Optional) start Glass/Silicon Substrate piranha Piranha Etching (Cleaning & Hydroxylation) start->piranha H₂SO₄/H₂O₂ amination APTES Silanization (Amine Functionalization) piranha->amination APTES in Toluene curing Curing (110°C) amination->curing amine_surface Amine-Functionalized Surface curing->amine_surface immobilize Immobilization on Amine Surface amine_surface->immobilize peptide Peptide with Primary Amine conjugation NHS Ester Reaction (Peptide-Linker Conjugation) peptide->conjugation linker Propargyl-PEG8-NHS Ester linker->conjugation conjugation->immobilize quench Quenching (Glycine/Ethanolamine) immobilize->quench propargyl_surface Propargyl-Functionalized Surface quench->propargyl_surface click CuAAC Reaction (CuSO₄, NaAscorbate) propargyl_surface->click azide Azide-Containing Molecule azide->click final_surface Final Biofunctional Surface click->final_surface signaling_pathway cluster_linker Linker Chemistry cluster_surface Surface Attachment cluster_click Post-Immobilization Modification peptide Peptide (-NH₂) amide_bond Stable Amide Bond (Peptide-PEG-Propargyl) peptide->amide_bond NHS Ester Reaction (pH 7.2-8.0) nhs_ester This compound nhs_ester->amide_bond immobilized_peptide Immobilized Peptide amide_bond->immobilized_peptide Coupling to Surface amine_surface Amine-Functionalized Surface (-NH₂) amine_surface->immobilized_peptide click_reaction Click Reaction (CuAAC) immobilized_peptide->click_reaction Propargyl Group azide_molecule Azide Molecule (R-N₃) azide_molecule->click_reaction triazole_linkage Stable Triazole Linkage click_reaction->triazole_linkage

References

Application Notes: High-Efficiency Labeling of Oligonucleotides using Propargyl-PEG8-NHS Ester for Downstream Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development.[][2] A highly versatile and efficient method for this is the introduction of a terminal alkyne group, which can then be used in bio-orthogonal "click chemistry" reactions.[][4] Propargyl-PEG8-NHS ester is a heterobifunctional linker designed for this two-step modification strategy. The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amino groups on a modified oligonucleotide, while the propargyl group provides an alkyne handle for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[5][6] The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance, improving reaction kinetics.

This two-step approach offers superior flexibility and efficiency compared to direct labeling with sensitive dyes or molecules. The CuAAC reaction is known for its high yields, mild reaction conditions, and remarkable specificity, as alkyne and azide (B81097) groups are absent in most biological systems.[7][8] This methodology is ideal for conjugating a wide array of molecules—including fluorescent dyes, biotin, peptides, or therapeutic compounds—to oligonucleotides for applications in drug development, molecular diagnostics, and advanced research.[][9]

Experimental Workflow and Signaling Pathways

The overall process involves two primary stages: initial propargylation of the amino-modified oligonucleotide via an NHS ester reaction, followed by the copper-catalyzed click chemistry reaction to conjugate the molecule of interest.

G cluster_0 Stage 1: Propargylation via NHS Ester Reaction cluster_1 Stage 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A Amino-Modified Oligonucleotide C Reaction (pH 8.3-9.0) A->C B This compound B->C D Propargyl-Modified Oligonucleotide C->D Amide Bond Formation E Purification (e.g., HPLC, Desalting) D->E F Purified Propargyl-Oligo E->F Proceed to Click Chemistry H Click Reaction (Cu(I) Catalyst) F->H G Azide-Modified Molecule (e.g., Dye, Biotin, Drug) G->H I Final Labeled Oligonucleotide Conjugate H->I Triazole Linkage Formation J Final Purification (e.g., HPLC, PAGE) I->J G A Propargyl-Oligo (Alkyne) E Triazole Linkage Formation A->E B Azide-Molecule (R-N3) B->E C Cu(II)SO4 + Sodium Ascorbate D Cu(I) Catalyst C->D Reduction D->E Catalyzes Cycloaddition F Labeled Oligonucleotide Conjugate E->F

References

Application Notes and Protocols for Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NHS ester is a versatile bifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery systems. This reagent features a terminal alkyne group (propargyl) and an N-hydroxysuccinimide (NHS) ester, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates the covalent attachment to primary amines on proteins, peptides, or other biomolecules, while the propargyl group enables subsequent "click chemistry" reactions with azide-tagged molecules. The hydrophilic PEG spacer enhances solubility in aqueous environments and reduces steric hindrance.[1][2]

This document provides detailed application notes and a generalized protocol for the use of this compound in labeling and modifying biomolecules.

Principle of Reaction

The core of this application lies in the reaction between the NHS ester and a primary amine. Under mild, slightly alkaline conditions (pH 7-9), the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4]

It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more pronounced at higher pH levels.[3][5] Therefore, careful control of reaction conditions is essential for efficient conjugation.

Key Applications

  • Protein and Antibody Labeling: Introduction of a terminal alkyne for subsequent conjugation with azide-modified fluorophores, biotin, or drug molecules.

  • Drug Development: A key component in the synthesis of Antibody-Drug Conjugates (ADCs).[6]

  • Surface Modification: Immobilization of biomolecules onto amine-functionalized surfaces.[2]

  • Proteomics: Used in the development of chemical probes for identifying and enriching specific classes of proteins.

Experimental Considerations

  • Buffer Selection: Use non-amine-containing buffers such as phosphate-buffered saline (PBS) at a pH range of 7.2-8.5.[3][7][8] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step.[7][8][9]

  • Reagent Preparation: this compound is moisture-sensitive.[7][9][10] It should be stored at -20°C with a desiccant and warmed to room temperature before opening to prevent condensation.[7][9][10][11] The reagent should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[7][9] Stock solutions should not be prepared for long-term storage due to the hydrolysis of the NHS ester.[7][9]

  • Molar Excess: A molar excess of the this compound is typically used to drive the reaction to completion. The optimal molar ratio depends on the concentration of the protein and the number of available primary amines. A 10- to 50-fold molar excess is a common starting point.

  • Quenching: The reaction can be stopped by adding a quenching reagent that contains primary amines, such as Tris or glycine.[12] This will consume any unreacted NHS ester.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the conjugation of this compound to primary amines on biomolecules. These are general guidelines, and optimization may be required for specific applications.

ParameterRecommended ConditionsNotes
pH 7.2 - 8.5Reaction is more efficient at slightly basic pH, but hydrolysis of the NHS ester also increases.[3][13][14]
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to slow down the hydrolysis of the NHS ester, requiring longer incubation times.[12][13]
Reaction Time 30 minutes - 2 hours at Room Temperature; 2 - 4 hours or overnight at 4°CThe optimal time depends on the reactivity of the amine and the desired degree of labeling.[3][9][12][15]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.[12]
Molar Excess of Reagent 10 - 50 foldThe optimal ratio should be determined empirically for each specific protein and application.
Organic Solvent < 10% of final reaction volumeThe NHS ester is typically dissolved in DMSO or DMF before addition to the aqueous reaction mixture.[9][10]

Experimental Protocol

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains any amine-containing buffers, it must be dialyzed against the Reaction Buffer before proceeding.

  • Prepare the this compound Solution: Immediately before use, warm the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9] The incubation time can be adjusted to control the degree of labeling.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and the NHS byproduct by using a desalting column, dialysis, or gel filtration.[9]

  • Characterization and Storage: Determine the concentration and degree of labeling of the modified protein. Store the conjugated protein under conditions that are optimal for the unmodified protein.[9]

Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in PBS pH 7.2-8.5) reaction Incubate Reaction Mixture (RT for 30-60 min or 4°C for 2h) protein_prep->reaction nhs_prep Prepare this compound (10 mM in anhydrous DMSO/DMF) nhs_prep->reaction quench Quench Reaction (Add Tris or Glycine) reaction->quench Optional purify Purify Conjugate (Desalting Column / Dialysis) reaction->purify quench->purify analyze Characterize & Store (Determine DOL, Store appropriately) purify->analyze

Caption: Experimental workflow for bioconjugation using this compound.

References

Optimizing Protein Labeling: A Guide to Molar Ratios of Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development and research to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance solubility and stability, and decrease immunogenicity.[1] Propargyl-PEG8-NHS ester is an amine-reactive reagent that facilitates the introduction of a PEG spacer and a terminal alkyne group onto a protein. This alkyne handle enables subsequent "click" chemistry reactions for further functionalization.

The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts efficiently with primary amines, specifically the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of the polypeptide chain, to form stable amide bonds.[1][2][3] The efficiency of this labeling reaction is critically dependent on several factors, most notably the molar ratio of the PEG reagent to the protein. An insufficient molar excess will result in low labeling efficiency, while an excessive amount can lead to over-labeling, potentially compromising the protein's biological activity or causing precipitation.[4][5]

These application notes provide a detailed guide and protocols for determining the optimal molar ratio of this compound to your protein of interest to achieve the desired degree of labeling while preserving its function.

Key Considerations for Optimal Labeling

Achieving the desired degree of labeling is a balance between reaction stoichiometry and the intrinsic properties of the protein. The following factors significantly influence the outcome of the PEGylation reaction:

  • Molar Ratio of PEG Reagent to Protein: This is the most critical parameter controlling the extent of labeling.[4] A higher molar excess of the this compound will generally lead to a higher degree of labeling. However, the relationship is not always linear and can plateau as accessible labeling sites become saturated.[2][6]

  • Protein Concentration: The concentration of the target protein in the reaction mixture affects the reaction kinetics. More dilute protein solutions generally require a higher molar excess of the PEG reagent to achieve the same level of modification as more concentrated solutions.[4][7][8]

  • Reaction pH: The reaction between NHS esters and primary amines is highly pH-dependent. The optimal pH range is typically between 7.0 and 9.0.[4] At lower pH values, the protonated primary amines are less nucleophilic, slowing down the reaction. At higher pH values, the hydrolysis of the NHS ester becomes more rapid, reducing the amount of reagent available to react with the protein.

  • Reaction Temperature and Time: Labeling reactions are commonly performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4][7] Lower temperatures can help to minimize the hydrolysis of the NHS ester, which can be beneficial for proteins that are sensitive to higher temperatures.

  • Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[4] Phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer are recommended alternatives.

Experimental Workflow for Optimizing Molar Ratio

The optimal molar ratio for each protein must be determined empirically. A systematic approach involving a series of small-scale trial reactions is recommended.

experimental_workflow cluster_prep Preparation cluster_reaction Titration Reactions cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction_setup Set up reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) prep_protein->reaction_setup prep_peg Prepare Propargyl-PEG8-NHS Ester Stock Solution (in DMSO/DMF) prep_peg->reaction_setup incubation Incubate (RT or 4°C) reaction_setup->incubation purification Purify Labeled Protein (e.g., SEC, Dialysis) incubation->purification characterization Characterize Degree of Labeling (SDS-PAGE, Mass Spec, UV-Vis) purification->characterization activity_assay Assess Protein Activity (Functional Assay) characterization->activity_assay optimization Optimal Ratio Achieved? activity_assay->optimization conclusion Proceed with Large-Scale Labeling optimization->conclusion Yes re_optimize Adjust Parameters and Repeat optimization->re_optimize No re_optimize->reaction_setup

Caption: Workflow for optimizing the molar ratio of this compound to protein.

Quantitative Data on Labeling Efficiency

The degree of labeling, also known as the molar incorporation ratio (MIR), is the average number of PEG molecules covalently attached to each protein molecule. This can be determined by various analytical techniques such as mass spectrometry or UV-Vis spectroscopy (if the label has a chromophore).[9][10]

The following tables provide example data on how the molar coupling ratio (MCR) can influence the resulting MIR for a typical IgG antibody. Note that these are illustrative examples, and the results for your specific protein may vary.

Table 1: Effect of Molar Coupling Ratio on Degree of Labeling for a Model IgG

Molar Coupling Ratio (PEG:Protein)Average Molar Incorporation Ratio (PEG/Protein)
5:11.5 - 2.5
10:13.0 - 4.5
20:14.0 - 6.0
40:16.5 - 8.5

Data is hypothetical and serves as a guideline. Optimal ratios should be determined experimentally.

Table 2: Recommended Starting Molar Ratios for Different Protein Concentrations

Protein ConcentrationRecommended Starting Molar Excess (PEG:Protein)
0.1 - 0.5 mg/mL20:1 to 50:1
0.5 - 2.0 mg/mL10:1 to 40:1
> 2.0 mg/mL5:1 to 20:1

These are general recommendations; empirical testing is essential for optimization.[6][8]

Experimental Protocols

Protocol 1: Small-Scale Trial Labeling to Determine Optimal Molar Ratio

This protocol describes a method for testing a range of molar ratios to identify the optimal conditions for labeling your protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction tubes

  • Purification tools (e.g., desalting columns, dialysis cassettes)

  • Analytical instruments (e.g., SDS-PAGE system, mass spectrometer)

Procedure:

  • Prepare Protein Solution:

    • Ensure your protein is at a known concentration (e.g., 1-10 mg/mL) in an appropriate amine-free buffer.[7] If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable labeling buffer.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3][7] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[4]

  • Calculate Reagent Volumes:

    • For each desired molar ratio (e.g., 5:1, 10:1, 20:1, 40:1), calculate the volume of the 10 mM this compound stock solution needed to add to a fixed amount of your protein solution. Ensure the volume of the organic solvent does not exceed 10% of the final reaction volume to avoid protein denaturation.[4][7]

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution for each reaction.

    • Gently mix and incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.[3][7]

  • Purification:

    • Remove the unreacted this compound and byproducts using a desalting column or dialysis.

  • Analysis:

    • Analyze the degree of labeling for each reaction using SDS-PAGE (which will show a shift in molecular weight for labeled species), and more precisely by mass spectrometry (MALDI-TOF or LC-MS).

    • Assess the activity of the labeled protein using a relevant functional assay to ensure that the modification has not compromised its biological function.

    • Compare the results from the different molar ratios to determine the optimal condition that provides the desired degree of labeling without significant loss of activity.

Protocol 2: Scale-Up Labeling with Optimized Molar Ratio

Once the optimal molar ratio has been determined, this protocol can be used for larger-scale labeling.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to prepare the protein and this compound solutions.

  • Using the predetermined optimal molar ratio, calculate the required amount of this compound for your larger quantity of protein.

  • Add the this compound solution to the protein solution, ensuring the final organic solvent concentration remains below 10%.

  • Incubate the reaction under the optimized time and temperature conditions.

  • Purify the labeled protein using the appropriate method for your scale (e.g., size-exclusion chromatography).

  • Characterize the final product to confirm the degree of labeling and purity. Store the labeled protein under conditions that are optimal for the unmodified protein.[7]

Visualization of the Labeling Reaction and Application

The following diagrams illustrate the chemical reaction and a potential application of the labeled protein.

reaction_pathway Protein Protein-NH2 (Lysine or N-terminus) PEG_NHS This compound Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + PEG_NHS->Labeled_Protein NHS_byproduct NHS (Byproduct)

Caption: Reaction of this compound with a primary amine on a protein.

application_workflow Labeled_Protein Propargyl-labeled Protein Click_Reaction CuAAC Click Chemistry Labeled_Protein->Click_Reaction Azide_Molecule Azide-functionalized Molecule (e.g., Fluorophore, Biotin, Drug) Azide_Molecule->Click_Reaction Functionalized_Protein Functionalized Protein Conjugate Click_Reaction->Functionalized_Protein Downstream_Application Downstream Application (e.g., Imaging, Assay, Delivery) Functionalized_Protein->Downstream_Application

Caption: Application of a propargyl-labeled protein in a subsequent click chemistry reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Insufficient molar excess of PEG reagent.- Hydrolysis of NHS ester.- Reaction pH is too low.- Presence of competing amines in the buffer.- Increase the molar ratio of this compound.- Prepare the NHS ester solution immediately before use.- Ensure the reaction buffer pH is between 7.2 and 8.5.- Perform a buffer exchange to an amine-free buffer.
Protein Precipitation - Over-labeling of the protein.- High concentration of organic solvent.- Reduce the molar ratio of the PEG reagent.- Ensure the volume of DMSO/DMF does not exceed 10% of the total reaction volume.
High Polydispersity - High molar ratio leading to multiple labeling sites.- High pH increasing reactivity of all amines.- Systematically lower the molar ratio of the PEG reagent.- Perform the reaction at a lower pH (e.g., 7.0-7.5) to potentially improve selectivity.[4]

By following these guidelines and protocols, researchers can confidently optimize the labeling of their proteins with this compound, paving the way for successful downstream applications in research and drug development.

References

Troubleshooting & Optimization

troubleshooting low yield in Propargyl-PEG8-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG8-NHS ester conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction between an NHS ester and a primary amine (like the lysine (B10760008) residues on an antibody) is between 7.2 and 8.5.[1][][3] A slightly basic pH ensures that the primary amine is deprotonated and available for nucleophilic attack on the NHS ester. At a lower pH, the amine group is protonated, rendering it unreactive.[3][4]

Q2: My conjugation yield is consistently low. What are the most common causes?

Several factors can contribute to low conjugation yield. The most common culprits include:

  • Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation. The rate of hydrolysis increases significantly with pH.[1][5]

  • Presence of primary amine-containing buffers: Buffers such as Tris (TBS) or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the NHS ester, thereby reducing your yield.[1][6]

  • Improper storage and handling of the this compound: This reagent is moisture-sensitive.[6] Exposure to moisture can cause it to hydrolyze before it is even used in the reaction.

  • Suboptimal molar ratio of PEG reagent to your molecule: An insufficient amount of the PEG reagent will result in a low degree of labeling. Conversely, a very large excess can sometimes lead to aggregation or modification of critical residues.[7]

Q3: Can I use a Tris-based buffer for my conjugation reaction?

No, it is highly recommended to avoid buffers that contain primary amines, such as Tris or glycine.[1][6] These buffers will react with the this compound and compete with your target molecule, leading to significantly lower conjugation efficiency.[1] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable choices.[1][8]

Q4: How can I minimize the hydrolysis of my this compound?

To minimize hydrolysis, you should:

  • Prepare fresh solutions: Dissolve the this compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[6] Do not prepare stock solutions for long-term storage in aqueous buffers.[6]

  • Control the pH: While a slightly basic pH is required for the amine reaction, excessively high pH will accelerate hydrolysis.[3] Stick to the recommended pH range of 7.2-8.5.[1][]

  • Work efficiently: Add the dissolved NHS ester to your protein solution promptly to initiate the conjugation reaction.

Q5: What is the recommended storage condition for this compound?

This compound should be stored at -20°C and protected from moisture.[9][10][11] It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.[6][12]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of NHS Ester: The reagent degraded due to moisture or improper pH.- Always use freshly prepared solutions of the NHS ester in anhydrous DMSO or DMF.[6]- Ensure the reaction pH is maintained between 7.2 and 8.5.[1][3]- Perform the reaction at room temperature for 1-4 hours or at 4°C overnight.[3]
Competing Amines in Buffer: Use of buffers like Tris or glycine.- Perform a buffer exchange to an amine-free buffer such as PBS, HEPES, or borate buffer before starting the conjugation.[1][7]
Inactive Reagent: The this compound was improperly stored or handled.- Store the reagent at -20°C with a desiccant.[6]- Allow the vial to reach room temperature before opening to prevent moisture condensation.[6][12]
Insufficient Molar Excess of PEG Reagent: The ratio of PEG to the target molecule is too low.- Increase the molar excess of the this compound. A titration experiment is recommended to find the optimal ratio for your specific molecule.[7] A 10- to 50-fold molar excess is a common starting point.[8]
Antibody Aggregation Post-Conjugation High Degree of PEGylation: Excessive modification of the antibody surface can lead to aggregation.- Reduce the molar ratio of the this compound to the antibody in the reaction mixture.[7]
Hydrophobic Interactions: The propargyl group may increase hydrophobicity.- Include additives like arginine or polysorbate in the final formulation buffer to help prevent aggregation.
Heterogeneous Product Mixture Multiple Reactive Sites: Molecules like antibodies have multiple primary amines (lysine residues and N-terminus) available for conjugation.- This is an inherent characteristic of NHS ester chemistry with proteins.[6]- For more site-specific conjugation, consider alternative chemistries or protein engineering approaches.
Lack of Reaction Specificity: NHS esters can sometimes react with other nucleophiles, although the reaction with primary amines is most efficient.- Ensure the reaction is performed within the optimal pH range to favor reaction with primary amines.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol provides a general method for conjugating this compound to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine.

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette appropriate for the antibody size.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS at pH 7.2-8.0).[6] If the antibody is in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the ester in anhydrous DMSO or DMF.[6] For example, dissolve ~5.3 mg of this compound (MW: 533.6 g/mol ) in 1 mL of anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the 10 mM this compound solution to the antibody solution while gently vortexing.[6] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6][8]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6][8]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 7.4 to a 1 mL reaction).

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and reaction byproducts by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Quality Control of Conjugation by SDS-PAGE

This protocol can be used to qualitatively assess the success of the conjugation reaction.

Materials:

  • Conjugated antibody sample.

  • Unconjugated antibody control.

  • SDS-PAGE gel and running buffer.

  • Loading dye.

  • Protein molecular weight standards.

  • Coomassie blue stain or other suitable protein stain.

Procedure:

  • Sample Preparation:

    • Mix a small aliquot of the conjugated antibody and the unconjugated control with loading dye according to the gel manufacturer's instructions.

    • Heat the samples if required by your standard protocol (note: heating may not be advisable for all antibodies).

  • Electrophoresis:

    • Load the prepared samples, including the molecular weight standard, onto the SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with Coomassie blue or another protein stain.

    • Destain the gel to visualize the protein bands.

  • Analysis:

    • Compare the lane with the conjugated antibody to the unconjugated control. A successful conjugation will result in a shift in the molecular weight of the antibody, causing the bands for the heavy and/or light chains to migrate slower than the unconjugated antibody bands. The extent of the shift will depend on the degree of PEGylation.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) C 3. Mix Antibody and NHS Ester (e.g., 20-fold molar excess) A->C B 2. Prepare Fresh 10 mM This compound in Anhydrous DMSO B->C D 4. Incubate (RT for 30-60 min or 4°C for 2-4h) C->D E 5. Quench Reaction (Optional, with Tris or Glycine) D->E F 6. Purify Conjugate (SEC or Dialysis) E->F G 7. Characterize Product (e.g., SDS-PAGE, MS) F->G G Start Low Conjugation Yield Observed Q1 Is the reaction buffer amine-free (e.g., PBS)? Start->Q1 Q2 Was the NHS ester solution prepared fresh in anhydrous solvent? Q1->Q2 Yes Sol1 Solution: Buffer exchange to an amine-free buffer. Q1->Sol1 No Q3 Is the reaction pH between 7.2 and 8.5? Q2->Q3 Yes Sol2 Solution: Use fresh, anhydrous DMSO/DMF. Store reagent properly at -20°C. Q2->Sol2 No Q4 Is the molar ratio of NHS ester to protein sufficient? Q3->Q4 Yes Sol3 Solution: Adjust pH of the reaction buffer. Q3->Sol3 No Sol4 Solution: Increase molar excess of the NHS ester. Q4->Sol4 No End Yield Improved Q4->End Yes Sol1->End Sol2->End Sol3->End Sol4->End

References

Technical Support Center: Preventing Protein Aggregation with Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing protein aggregation during labeling with Propargyl-PEG8-NHS ester. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during protein labeling with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I observed immediate precipitation or cloudiness in my protein solution after adding the this compound. What is the cause and how can I fix it?

A1: Immediate precipitation upon adding the labeling reagent is often due to "solvent shock," where the organic solvent used to dissolve the NHS ester causes localized protein denaturation. Another potential cause is the buffer pH being too close to the protein's isoelectric point (pI), minimizing its solubility.

  • Recommended Solutions:

    • Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture is less than 10%.[1] Add the dissolved NHS ester solution slowly and drop-wise to the protein solution while gently stirring to ensure rapid mixing.

    • Optimize Buffer pH: Adjust the reaction buffer to a pH at least one unit away from your protein's pI. For efficient NHS ester labeling of primary amines (lysine residues and the N-terminus), a pH of 7.2-8.5 is recommended.[2][3]

Q2: My protein solution becomes cloudy, or I detect aggregation during the incubation period. What could be the reason?

A2: Gradual aggregation during incubation can be caused by several factors, including suboptimal buffer conditions, high protein concentration, elevated temperature, or inherent properties of the protein or label.

  • Recommended Solutions:

    • Optimize Reaction Conditions: Consider lowering the reaction temperature to 4°C and extending the incubation time (e.g., overnight).[1] This can slow down the aggregation process.

    • Reduce Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[4] Try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).

    • Add Stabilizing Excipients: Incorporate additives into your buffer to enhance protein stability. See Table 1 for a list of common stabilizers and their recommended concentrations.

    • Use a More Hydrophilic Reagent: If aggregation persists, consider using a Propargyl-PEG-NHS ester with a longer PEG chain. Longer PEG chains can provide a better shielding effect against aggregation.

Q3: After the labeling reaction and purification, I still detect soluble aggregates in my sample. How can I remove them?

A3: Soluble aggregates can often be removed by size-based separation techniques.

  • Recommended Solutions:

    • Size Exclusion Chromatography (SEC): This is a highly effective method for separating monomeric labeled protein from soluble aggregates.[5][6]

    • Filtration: For larger aggregates, filtration using a 0.22 µm syringe filter can be effective.

    • Centrifugation: High-speed or ultracentrifugation can pellet insoluble aggregates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PEG linker included?

A1: this compound is a chemical reagent used for bioconjugation. It contains three key components:

  • An N-hydroxysuccinimide (NHS) ester , which is an amine-reactive group that forms a stable amide bond with primary amines on proteins (lysine residues and the N-terminus).[3]

  • A propargyl group , which is a terminal alkyne that can be used in "click chemistry" reactions, for example, with azide-containing molecules.[7][8]

  • A polyethylene glycol (PEG) linker with eight repeating units. This hydrophilic PEG spacer increases the reagent's solubility in aqueous solutions and helps to prevent protein aggregation by shielding the protein surface.[9][7][8][10]

Q2: What are the optimal buffer conditions for labeling with this compound?

A2: The ideal buffer should maintain protein stability while allowing the labeling reaction to proceed efficiently.

  • pH: A pH range of 7.2-8.5 is generally recommended for NHS ester reactions. A common choice is 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer at pH 8.3-8.5.[3][11]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1]

  • Additives: Consider including stabilizing excipients to minimize aggregation. See Table 1 for suggestions.

Q3: How can I detect and quantify protein aggregation?

A3: Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: Obvious precipitation or cloudiness is a clear indicator of aggregation.[12]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[12]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.[2][13][14][15][16]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.[5][6][17][18][19]

Data Presentation

Table 1: Common Anti-Aggregation Additives for Protein Labeling

Additive CategoryExample AdditiveRecommended Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for sugars, 10-20% (v/v) for glycerolStabilize protein structure by preferential hydration.[4][12]
Amino Acids L-Arginine, L-Proline0.2 - 0.5 MSuppress protein-protein interactions and aggregation.[20]
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01 - 0.1% (v/v)Reduce surface-induced aggregation and stabilize hydrophobic regions.[21]
Reducing Agents Dithiothreitol (DTT), TCEP1 - 5 mMPrevent the formation of non-native disulfide bonds.[20]
Chelating Agents EDTA1 - 5 mMPrevent metal-catalyzed oxidation and aggregation.[20]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., G-25) for purification

Procedure:

  • Protein Preparation:

    • Ensure your protein solution is free of any amine-containing buffers or stabilizers like BSA.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[3]

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[22]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1]

    • Gently mix and incubate the reaction at room temperature for 1 hour or at 4°C overnight. Protect from light if the protein is light-sensitive.

  • Quenching the Reaction (Optional):

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Protocol 2: Aggregate Analysis and Removal by Size Exclusion Chromatography (SEC)

Materials:

  • Labeled protein sample

  • SEC column appropriate for the molecular weight of your protein

  • HPLC or FPLC system

  • Mobile Phase: A buffer compatible with your protein (e.g., PBS)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter your labeled protein sample through a 0.22 µm filter to remove any large particulates.

  • Injection: Inject an appropriate volume of your sample onto the column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector (typically at 280 nm for protein). Aggregates will elute first, followed by the monomeric protein, and then any smaller fragments or excess label.

  • Fraction Collection: Collect the fractions corresponding to the monomeric peak for further use.

Protocol 3: Aggregate Analysis by Dynamic Light Scattering (DLS)

Materials:

  • Labeled and purified protein sample

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Filter the protein sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove any large particles that could interfere with the measurement.[13]

    • Ensure the protein concentration is within the optimal range for the instrument (typically 0.2 mg/mL or higher for most proteins).[16]

  • Instrument Setup:

    • Set the measurement temperature and allow the sample to equilibrate.

  • Data Acquisition:

    • Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity to determine the size distribution of particles in the sample.

  • Data Analysis:

    • Analyze the resulting size distribution plot. A monodisperse sample will show a single, narrow peak corresponding to the monomeric protein. The presence of larger species will be indicated by additional peaks at larger hydrodynamic radii, or a high polydispersity index (PDI).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_outcome Outcome protein Protein in Amine-Free Buffer mix Mix Protein and Reagent (pH 7.2-8.5) protein->mix reagent Propargyl-PEG8-NHS Ester in DMSO/DMF reagent->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify (Desalting Column) quench->purify analyze Analyze for Aggregation (DLS, SEC) purify->analyze success Monomeric Labeled Protein analyze->success No Aggregates failure Aggregated Protein analyze->failure Aggregates Detected

Caption: Experimental workflow for protein labeling and aggregation analysis.

troubleshooting_logic cluster_time Timing of Aggregation cluster_immediate Immediate Aggregation cluster_gradual Gradual Aggregation cluster_post Post-Purification Aggregates start Protein Aggregation Observed when When did aggregation occur? start->when cause_immediate Potential Causes: - Solvent Shock - Suboptimal pH when->cause_immediate Immediately cause_gradual Potential Causes: - High Concentration - High Temperature - Buffer Instability when->cause_gradual During Incubation cause_post Soluble Aggregates Remain when->cause_post After Purification solution_immediate Solutions: - Reduce Organic Solvent - Optimize Buffer pH cause_immediate->solution_immediate solution_gradual Solutions: - Lower Concentration/Temp - Add Stabilizers cause_gradual->solution_gradual solution_post Solutions: - Size Exclusion  Chromatography (SEC) - Filtration cause_post->solution_post

Caption: Troubleshooting decision tree for protein aggregation issues.

References

Technical Support Center: Optimizing Propargyl-PEG8-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG8-NHS ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the degree of labeling for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with my protein?

A1: The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is typically 7.2-8.5.[1][2] A pH of 8.3-8.5 is often recommended as the most efficient for labeling.[3][4] At a lower pH, the primary amines are protonated and less available to react, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[1][5]

Q2: What buffers should I use for the labeling reaction?

A2: It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions because they will compete with the target protein for reaction with the NHS ester.[1][2] Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4 or 0.1 M sodium bicarbonate at pH 8.3.[1][3]

Q3: How should I store this compound?

A3: this compound should be stored at -20°C for long-term storage (months to years).[6][7][8] For short-term storage (days to weeks), it can be kept at 0-4°C.[7] It is important to keep the product dry and protected from light.[4][7] When preparing to use the reagent, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is sensitive to moisture.[9]

Q4: Can I prepare a stock solution of this compound?

A4: It is best to prepare fresh solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[4] An aqueous solution of the NHS ester should be used immediately.[3] If a stock solution in DMF is prepared, it can be stored for 1-2 months at -20°C.[3]

Q5: My protein precipitates after labeling. What could be the cause?

A5: Protein precipitation after labeling can be due to over-labeling.[1] The addition of too many PEG chains can alter the protein's properties, leading to aggregation. To address this, you can try reducing the molar excess of the this compound in the reaction.

Troubleshooting Guide

Low Labeling Efficiency

Problem: The degree of labeling (DOL) is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1] An optimal pH of 8.3-8.5 is often recommended.[3][4]
Hydrolysis of NHS Ester Prepare fresh solutions of the NHS ester immediately before use.[4] If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight to minimize it.[1]
Presence of Competing Amines Ensure your buffer is free of primary amines like Tris or glycine.[1][2] If necessary, perform a buffer exchange of your protein solution into an appropriate amine-free buffer before labeling.
Low Reactant Concentrations Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the this compound.[1]
Inaccessible Primary Amines The primary amines on your protein may be sterically hindered.[1] If you have structural information, you can assess the accessibility of lysine (B10760008) residues.
Inactive NHS Ester Ensure the this compound has been stored correctly at -20°C and protected from moisture.[6][7]
High Background or Non-Specific Labeling

Problem: You are observing non-specific labeling or high background in your downstream applications.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Quenching After the desired incubation time, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction and consume any unreacted NHS ester.[1]
Inadequate Purification Unconjugated this compound must be removed after the reaction. Use appropriate purification methods such as size-exclusion chromatography (gel filtration), dialysis, or spin columns.[4]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH, which influences the rate of hydrolysis, a competing reaction to the desired labeling.

Table 1: Half-life of NHS Esters at Different pH Values.

pHTemperature (°C)Approximate Half-life
7.004-5 hours[2][10]
8.0Room Temperature210 minutes[11][12]
8.5Room Temperature180 minutes[11][12]
8.6410 minutes[2][10]
9.0Room Temperature125 minutes[11][12]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol for Labeling a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1][3] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[4]

  • Calculate Molar Excess: Determine the desired molar excess of the NHS ester to the protein. A 10- to 20-fold molar excess is a common starting point for optimization.[4]

  • Labeling Reaction: Add the calculated amount of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction for 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1][2] Gentle mixing during incubation is recommended.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Visualizations

Chemical Reaction of this compound Propargyl-PEG8-NHS_Ester This compound Labeled_Protein Propargyl-PEG8-Labeled Protein (Stable Amide Bond) Propargyl-PEG8-NHS_Ester->Labeled_Protein Protein_NH2 Protein with Primary Amine (-NH2) Protein_NH2->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Workflow for Protein Labeling Start Start: Protein in Amine-Free Buffer Prepare_NHS Prepare fresh Propargyl-PEG8-NHS Ester Solution Start->Prepare_NHS Mix Add NHS Ester to Protein Solution Start->Mix Prepare_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Labeled Protein (e.g., Desalting Column) Quench->Purify Analyze Analyze Degree of Labeling (DOL) Purify->Analyze End End: Purified Labeled Protein Analyze->End

Caption: A typical experimental workflow for labeling proteins.

Troubleshooting Low Labeling Efficiency Start Low Degree of Labeling (DOL) Check_pH Is buffer pH optimal (7.2-8.5)? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Re-evaluate Re-run experiment and evaluate DOL Adjust_pH->Re-evaluate Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Reagents Are NHS ester and protein concentrations adequate? Check_Buffer->Check_Reagents Yes Buffer_Exchange->Re-evaluate Increase_Conc Increase reactant concentrations Check_Reagents->Increase_Conc No Check_Storage Was NHS ester stored correctly? Check_Reagents->Check_Storage Yes Increase_Conc->Re-evaluate Use_Fresh Use fresh aliquot of NHS ester Check_Storage->Use_Fresh No Check_Storage->Re-evaluate Yes Use_Fresh->Re-evaluate

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

identifying side products in Propargyl-PEG8-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG8-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

A1: this compound is a bi-functional linker. The N-hydroxysuccinimide (NHS) ester group reacts selectively with primary aliphatic amine groups (–NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides.[1] This reaction, a nucleophilic acyl substitution, forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS).[1] The propargyl group is then available for subsequent "click chemistry" reactions with azide-containing molecules.[2][3][4][5]

Q2: What are the optimal reaction conditions for using this compound?

A2: NHS ester labeling reactions are highly dependent on pH, with an optimal range typically between 7.2 and 8.5.[1] Below this range, primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react efficiently.[1] Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can reduce conjugation efficiency.[1] Reactions are commonly performed in non-amine containing buffers such as phosphate, borate, or bicarbonate.[1][6]

Q3: Can this compound react with other amino acids besides lysine?

A3: Yes, while highly selective for primary amines, the NHS ester can react with other nucleophilic amino acid side chains.[1][7][8] Significant side reactions have been reported with the hydroxyl groups (-OH) of serine, threonine, and tyrosine, particularly if these residues are in favorable microenvironments within the protein structure.[1][7][8] Reactions with cysteine and histidine are also possible but are generally less common or result in less stable products.[1]

Q4: How stable is the propargyl group during the NHS ester reaction?

A4: The propargyl group is generally stable under the conditions used for NHS ester coupling reactions (pH 7.2-8.5, aqueous buffer). It does not typically participate in side reactions during the initial conjugation to the amine-containing biomolecule.

Q5: What are the main side products I should be aware of?

A5: The primary side products in a this compound reaction are:

  • Hydrolyzed Propargyl-PEG8-acid: This is formed when the NHS ester reacts with water instead of the target amine. This is the most common side product.

  • O-acylated products: These are formed when the NHS ester reacts with the hydroxyl groups of serine, threonine, or tyrosine residues, creating a less stable ester linkage.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling.Store the this compound desiccated at -20°C.[6] Allow the vial to warm to room temperature before opening to prevent condensation.[6] Prepare solutions immediately before use.
Incorrect pH: The reaction buffer pH is too low (<7.2), leading to protonation of the primary amines.Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of pH 7.2-8.5.[1]
Buffer Contains Primary Amines: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.Perform a buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or bicarbonate before starting the reaction.[1][6]
Low Protein/Molecule Concentration: At low concentrations of the target molecule, the competing hydrolysis reaction is more likely to occur.Increase the concentration of the protein or molecule to be labeled. A concentration of 1-10 mg/mL is often recommended.[9]
Poor Reproducibility Inconsistent Reagent Handling: Variations in storage, handling, and weighing of the hygroscopic NHS ester.Standardize the procedure for handling the NHS ester, ensuring minimal exposure to moisture.
pH Drift During Reaction: The release of N-hydroxysuccinimide (pKa ~6.0) can lower the pH of a poorly buffered solution.Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the reaction.
Inconsistent Reaction Times/Temperatures: Reaction kinetics are sensitive to time and temperature.Standardize the reaction time and temperature for all experiments.
Presence of Unexpected High Molecular Weight Species Inter-molecular Crosslinking: If the target protein has multiple accessible primary amines, the bifunctional linker could potentially crosslink two protein molecules.This is less common with monofunctional NHS esters like this compound but can be investigated by size exclusion chromatography (SEC).
Identification of Side Products Reaction with Non-target Amino Acids: O-acylation of serine, threonine, or tyrosine residues.Analyze the reaction mixture by mass spectrometry (MS) to identify masses corresponding to the addition of the Propargyl-PEG8 moiety to these residues. The ester linkage of O-acylated products can be selectively cleaved by treatment with hydroxylamine (B1172632).[1]
Hydrolysis of the NHS ester: The hydrolyzed Propargyl-PEG8-acid is present in the reaction mixture.The hydrolyzed product can be detected by techniques like 2D-LC or mass spectrometry.[10][11] It will have a different retention time and mass compared to the desired conjugate and the unreacted NHS ester.

Quantitative Data on NHS Ester Reactivity

The following tables provide quantitative data on the stability and reactivity of NHS esters, which are critical for optimizing conjugation reactions and minimizing side products.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester (minutes)
8.025210
8.525180
9.025125
Data derived from studies on porphyrin-NHS esters.[12]

Table 2: Comparison of Amidation and Hydrolysis Kinetics

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at an optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125
Data derived from studies on porphyrin-NHS esters reacting with a PEG-amine.[12]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess reagent and byproducts by using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Identification of Side Products by Mass Spectrometry

Objective: To identify the desired conjugate, unreacted protein, hydrolyzed Propargyl-PEG8-acid, and potential O-acylated side products.

Procedure:

  • Sample Preparation: Take an aliquot of the reaction mixture after the quenching step. For intact protein analysis, the sample may be desalted. For identification of modification sites, the protein can be subjected to proteolytic digestion (e.g., with trypsin).

  • LC-MS Analysis:

    • Inject the prepared sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13][14]

    • For intact protein analysis, use a reversed-phase column suitable for proteins and a gradient of increasing organic solvent (e.g., acetonitrile) with a modifier like formic acid.

    • For digested samples, use a C18 column suitable for peptide separations.

  • Data Analysis:

    • Intact Mass Analysis: Deconvolute the mass spectrum of the intact protein to determine the molecular weights of the different species.

      • The desired product will have a mass equal to the protein mass + n * (mass of Propargyl-PEG8).

      • Unreacted protein will be observed at its original mass.

      • O-acylated products will have the same mass as the desired product but can be differentiated by their instability to hydroxylamine treatment.

    • Peptide Mapping: Analyze the MS/MS data of the digested peptides to identify the specific lysine, serine, threonine, or tyrosine residues that have been modified.

Protocol 3: Separation of Reaction Components using 2D-LC

Objective: To separate the high molecular weight protein conjugate from low molecular weight species like unreacted and hydrolyzed this compound.[10][11]

Procedure:

  • First Dimension (Size Exclusion Chromatography - SEC):

    • Inject the reaction mixture onto an SEC column.

    • The high molecular weight protein and its conjugate will elute first, while the smaller molecules (unreacted and hydrolyzed linker, NHS) will be retained longer.

  • Second Dimension (Reversed-Phase Chromatography):

    • The fractions from the first dimension are automatically transferred to a reversed-phase column (e.g., C8 or C18).

    • This allows for the separation of the different protein species (unmodified, mono-pegylated, multi-pegylated) and the separation of the low molecular weight components from each other.

  • Detection: Use a detector that does not require a chromophore, such as a charged aerosol detector (CAD) or a mass spectrometer, to quantify all components.[10][11]

Visualizations

Reaction_Pathway Propargyl-PEG8-NHS_ester Propargyl-PEG8-NHS_ester Desired_Product Protein-NH-CO-PEG8-Propargyl (Stable Amide Bond) Propargyl-PEG8-NHS_ester->Desired_Product Aminolysis (pH 7.2-8.5) Hydrolyzed_Product Propargyl-PEG8-COOH Propargyl-PEG8-NHS_ester->Hydrolyzed_Product Major Side Reaction Side_Product Protein-O-CO-PEG8-Propargyl (Unstable Ester Bond) Propargyl-PEG8-NHS_ester->Side_Product Minor Side Reaction Protein-NH2 Protein-NH₂ (Lysine, N-terminus) Protein-NH2->Desired_Product H2O H₂O (Hydrolysis) H2O->Hydrolyzed_Product Protein-OH Protein-OH (Ser, Thr, Tyr) Protein-OH->Side_Product

Caption: Main reaction and side reactions of this compound.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Adjust_pH Adjust pH Start->Adjust_pH No Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Check_pH->Adjust_pH No Check_Reagent Fresh NHS ester solution? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer exchange Check_Buffer->Buffer_Exchange No Check_Concentration Sufficient protein concentration? Check_Reagent->Check_Concentration Yes Prepare_Fresh Prepare fresh reagent Check_Reagent->Prepare_Fresh No Increase_Concentration Increase concentration Check_Concentration->Increase_Concentration No Analyze_Side_Products Analyze for side products (MS, 2D-LC) Check_Concentration->Analyze_Side_Products Yes Adjust_pH->Check_pH Buffer_Exchange->Check_Reagent Prepare_Fresh->Check_Concentration Increase_Concentration->Analyze_Side_Products

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of Propargyl-PEG8-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Propargyl-PEG8-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a heterobifunctional crosslinker. It contains a propargyl group (for 'click' chemistry reactions with azide-tagged molecules) and an N-hydroxysuccinimide (NHS) ester (for reacting with primary amines on proteins, peptides, or other biomolecules).[1][2][3] The polyethylene (B3416737) glycol (PEG8) spacer is hydrophilic and increases the solubility of the conjugate in aqueous solutions.[2][3] This reagent is commonly used for bioconjugation in research and therapeutic development.[4]

Q2: What are the primary methods for purifying this compound conjugates?

A2: The most common purification methods are based on size and polarity differences between the conjugate, the unreacted biomolecule, and the excess PEG reagent. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. The larger conjugate elutes before the smaller, unreacted biomolecule and excess PEG reagent.[5][6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation increases the hydrophobicity of biomolecules, leading to a longer retention time on the column.[7]

  • Dialysis/Ultrafiltration: Uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO). This is effective for removing small, unreacted PEG linkers.[8]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield surface charges, altering the elution profile compared to the unmodified biomolecule.[6]

Q3: How can I quench the conjugation reaction before purification?

A3: To stop the reaction and prevent further modification, you can add a small molecule containing a primary amine. Common quenching agents include Tris, glycine (B1666218), or ethanolamine. These will react with any remaining NHS esters.[9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Conjugation Efficiency 1. Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.[1][4][9] 2. Incorrect buffer pH: The optimal pH for the reaction of NHS esters with primary amines is 8.3-8.5.[10] Lower pH reduces amine reactivity, while higher pH increases NHS ester hydrolysis.[10][11] 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[4][9] 4. Insufficient molar excess of PEG reagent: A sufficient molar excess of the this compound is needed to drive the reaction.1. Allow the reagent to warm to room temperature before opening to prevent condensation.[1][4] Prepare the reagent solution immediately before use.[1][4][9] 2. Use a buffer with a pH between 8.3 and 8.5, such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate.[10][11] 3. Use an amine-free buffer like PBS.[9] 4. A 20-fold molar excess is often recommended for labeling 1-10 mg/mL of an antibody.[4][12] The optimal ratio may need to be determined empirically.
Presence of Unreacted PEG Reagent After Purification 1. Inefficient purification: The chosen purification method may not be optimal for the size and properties of your molecules. 2. Incomplete quenching: Unreacted NHS esters may still be present if the quenching step was not sufficient.1. For SEC, ensure the column has the appropriate pore size and length for adequate separation. For dialysis, use a membrane with a suitable MWCO and perform multiple buffer exchanges.[8] 2. Add the quenching agent in at least a 10-fold molar excess to the unreacted PEG and allow it to react for at least one hour.
Product Aggregation After Purification 1. Harsh purification conditions: High pressure during chromatography or inappropriate buffer conditions can cause aggregation. 2. Instability of the conjugate: The PEGylation may have altered the stability of your biomolecule.1. If using SEC, reduce the flow rate. Screen different buffer conditions (pH, ionic strength) for optimal stability. 2. Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation.
Broad Peaks in RP-HPLC 1. Dispersity of the PEG chain: The heterogeneity of the PEG chain length can lead to peak broadening.[13] 2. Multiple PEGylation sites: If the biomolecule has multiple primary amines, a heterogeneous mixture of conjugates with varying numbers of PEG chains can be formed.1. This is an inherent property of the PEG reagent. 2. Optimize the reaction conditions (e.g., molar ratio of PEG reagent, reaction time) to favor mono-PEGylation. IEX can be used to separate species with different degrees of PEGylation.[6]

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis

pHHalf-life of NHS ester
8.0210 minutes[14]
8.5180 minutes[14]
9.0125 minutes[14]

This data illustrates the increased rate of hydrolysis with increasing pH.

Table 2: Comparison of Amidation and Hydrolysis Rates at Different pH Values

pHAmidation Half-lifeHydrolysis Half-lifeAmide Yield
8.080 minutes[14]210 minutes[14]80-85%[14]
8.520 minutes[14]180 minutes[14]80-85%[14]
9.010 minutes[14]125 minutes[14]80-85%[14]

This table shows that while hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated, leading to a high yield of the conjugate at a slightly basic pH.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2) at a concentration of 1-10 mg/mL.[9]

  • Prepare the PEG Reagent Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[4][9]

  • Perform the Conjugation: Add a 20-fold molar excess of the PEG reagent solution to the protein solution.[4] Ensure the final concentration of the organic solvent does not exceed 10%.[9]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][9]

  • Quench the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

Protocol 2: Purification of the Conjugate using Size Exclusion Chromatography (SEC)

  • Equilibrate the Column: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a compatible buffer, such as PBS.

  • Load the Sample: Load the quenched reaction mixture onto the column.

  • Elute the Conjugate: Elute the sample with the equilibration buffer. The larger PEGylated conjugate will elute first, followed by the smaller unreacted protein and then the excess PEG reagent and quenching molecules.

  • Monitor Elution: Monitor the elution profile using UV absorbance at 280 nm (for proteins).

  • Collect Fractions: Collect the fractions containing the purified conjugate.

  • Analyze Fractions: Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified conjugate and the absence of impurities.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification protein Protein in Amine-Free Buffer reaction Reaction Mixture (pH 8.3-8.5) protein->reaction peg Propargyl-PEG8-NHS Ester in DMSO/DMF peg->reaction quench Quenching (e.g., Tris) reaction->quench sec Size Exclusion Chromatography quench->sec Load Sample purified Purified Conjugate sec->purified Collect Fractions analysis Analysis (SDS-PAGE, HPLC) purified->analysis

Caption: Experimental workflow for the conjugation and purification of this compound conjugates.

troubleshooting_logic start Low Yield or Impure Product check_conjugation Check Conjugation Efficiency? start->check_conjugation check_hydrolysis NHS Ester Hydrolysis? check_conjugation->check_hydrolysis Yes check_purification Check Purification Method? check_conjugation->check_purification No check_ph Incorrect Buffer pH? check_hydrolysis->check_ph No optimize_reagent Use fresh reagent, prepare immediately before use check_hydrolysis->optimize_reagent Yes optimize_ph Use amine-free buffer at pH 8.3-8.5 check_ph->optimize_ph Yes success Successful Purification check_ph->success No optimize_purification Optimize SEC column or dialysis conditions check_purification->optimize_purification Yes optimize_reagent->success optimize_ph->success optimize_purification->success

Caption: Troubleshooting decision tree for the purification of this compound conjugates.

References

dealing with hydrolysis of Propargyl-PEG8-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG8-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this reagent, with a primary focus on mitigating hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conjugation efficiency with this compound is significantly lower than expected. What are the likely causes?

Low conjugation efficiency is a common problem often linked to the hydrolysis of the NHS ester. Here are the primary factors and troubleshooting steps:

  • A. Reaction Conditions: The reaction environment is critical for successful conjugation.

    • pH: The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[1] At a lower pH, the primary amines on your molecule are protonated and less reactive.[1] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which directly competes with your desired labeling reaction.[1][2]

    • Temperature and Incubation Time: Reactions are generally carried out for 30 minutes to 2 hours at room temperature or overnight at 4°C.[1][3] Lower temperatures can minimize hydrolysis but may necessitate longer incubation times to achieve the desired level of conjugation.[1]

    • Concentration: Low concentrations of your target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction.[4] It is often recommended to use a protein concentration of at least 2 mg/mL.[1]

  • B. Buffer Selection: The choice of buffer is crucial.

    • Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions.[1][3] These buffers will compete with your target molecule for reaction with the this compound, drastically reducing your conjugation efficiency.[1]

    • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended.[4][5]

  • C. Reagent Quality and Storage: The stability of your this compound is paramount.

    • Storage: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[3] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation, which will lead to hydrolysis.[3][6]

    • Stock Solutions: Do not prepare stock solutions for long-term storage. The NHS ester moiety readily hydrolyzes in solution.[3] Weigh and dissolve only the amount of reagent needed immediately before use and discard any unused reconstituted reagent.[3] If a stock solution in an anhydrous solvent like DMSO or DMF must be made, it should be used promptly. Solutions in anhydrous DMF can potentially be stored for 1-2 months at -20°C.[6][7]

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.[1]

  • Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[1]

  • Increase Reactant Concentrations: If feasible, increase the concentration of your target molecule and/or the molar excess of the this compound.[1]

  • Use Fresh Reagent: Ensure your this compound is not expired and has been stored correctly.[1]

  • Switch to an Amine-Free Buffer: If you are using a buffer like Tris or glycine, switch to PBS, HEPES, or another suitable amine-free buffer.[1][3]

Q2: How can I detect if my this compound has hydrolyzed?

Hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS). This byproduct absorbs light in the 260-280 nm range.[4][5] You can spectrophotometrically measure the increase in absorbance at 260 nm to monitor the extent of hydrolysis in an aqueous solution that is free of primary amines.[4][5] A more direct method involves comparing the absorbance of your reagent solution before and after intentional, rapid hydrolysis with a mild base (e.g., 0.5-1.0 N NaOH) to assess the remaining reactivity.[8][9] A significant increase in absorbance after adding the base indicates that the reagent was active.[9]

Q3: Can I use Tris buffer to quench the reaction?

Yes, while Tris and other primary amine-containing buffers are incompatible with the conjugation reaction itself, they can be effectively used to quench the reaction.[4][5] After the desired incubation time, adding a buffer like Tris or glycine will react with any remaining unreacted this compound, preventing further modification of your target molecule.[4][5]

Quantitative Data: NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004 to 5 hours
8.6410 minutes
7Room TemperatureHours
9Room TemperatureMinutes

Data compiled from multiple sources.[4][5][9][10]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5). If your protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[3]

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL.[7][11]

  • Prepare this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.[3]

    • Immediately before use, dissolve the required amount of the reagent in a water-miscible, anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.[3] Note: Use high-quality, amine-free DMF.[7]

  • Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to your protein solution.[3][11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer such as Tris to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[3][12]

  • Storage: Store the labeled protein under conditions optimal for the non-labeled protein. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[13]

Protocol 2: Assessing the Reactivity of this compound

  • Prepare Reagent Solution: Dissolve 1-2 mg of this compound in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF and then add the buffer.[8][9]

  • Initial Measurement: Prepare a control tube with only the buffer (and organic solvent if used). Zero the spectrophotometer at 260 nm with the control tube. Measure and record the absorbance of the reagent solution.[8][9]

  • Base Hydrolysis: To the reagent solution, add a small volume of 0.5-1.0 N NaOH and mix.[9]

  • Final Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[9]

  • Interpretation:

    • Active Reagent: If the absorbance after base hydrolysis is significantly greater than the initial absorbance, the reagent is active.[8][9]

    • Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance, the reagent has likely been hydrolyzed and is inactive.[8][9]

Visual Guides

Hydrolysis_Troubleshooting_Workflow start Low Conjugation Efficiency check_pH Is the reaction pH between 7.2 and 8.5? start->check_pH check_buffer Is the buffer amine-free (e.g., PBS, HEPES)? check_pH->check_buffer Yes adjust_pH Adjust pH to 7.2-8.5 check_pH->adjust_pH No check_storage Was the NHS ester stored properly (-20°C, desiccated) and equilibrated before use? check_buffer->check_storage Yes change_buffer Switch to an amine-free buffer check_buffer->change_buffer No check_reagent_prep Was the NHS ester solution prepared immediately before use? check_storage->check_reagent_prep Yes use_new_reagent Use a fresh vial of this compound check_storage->use_new_reagent No prepare_fresh Prepare fresh NHS ester solution for each use check_reagent_prep->prepare_fresh No optimize_conditions Consider optimizing reaction time, temperature, and reactant concentrations check_reagent_prep->optimize_conditions Yes adjust_pH->check_buffer change_buffer->check_storage use_new_reagent->check_reagent_prep prepare_fresh->optimize_conditions end_success Successful Conjugation optimize_conditions->end_success

Caption: Troubleshooting workflow for low conjugation efficiency.

Reaction_Pathway cluster_desired Desired Reaction Pathway cluster_competing Competing Hydrolysis Pathway Propargyl_PEG_NHS This compound Conjugated_Product Stable Amide Bond (Propargyl-PEG8-Target) Propargyl_PEG_NHS->Conjugated_Product Amine Reaction (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid (Propargyl-PEG8-COOH) Propargyl_PEG_NHS->Hydrolyzed_Ester Hydrolysis (competing reaction, rate increases with pH) Target_Molecule Target Molecule (with -NH2 group) Target_Molecule->Conjugated_Product Water Water (H2O) Water->Hydrolyzed_Ester NHS_byproduct NHS (byproduct) Conjugated_Product->NHS_byproduct NHS_byproduct2 NHS (byproduct) Hydrolyzed_Ester->NHS_byproduct2

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Quenching Unreacted Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and protocols for researchers, scientists, and drug development professionals on how to effectively quench unreacted Propargyl-PEG8-NHS ester after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a bifunctional crosslinker. It contains two primary reactive groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH₂) on biomolecules like proteins, peptides, or amine-modified surfaces to form stable amide bonds.[1][2][3][4] This reaction is most efficient at a pH between 7.2 and 8.5.[2]

  • A Propargyl group (alkyne) : This terminal alkyne group is used for "Click Chemistry," allowing it to react with azide-containing molecules in a copper-catalyzed reaction to form a stable triazole linkage.[5][6]

The polyethylene (B3416737) glycol (PEG) spacer (PEG8) increases the hydrophilicity and solubility of the molecule in aqueous environments.[5][6]

Q2: Why is it necessary to quench the reaction?

Quenching is a critical step to stop the conjugation reaction by deactivating any remaining, unreacted this compound. This is important for several reasons:

  • Preventing Unwanted Reactions : It stops the NHS ester from reacting with other primary amine-containing molecules that may be added in subsequent experimental steps.

  • Ensuring Defined Conjugates : Quenching ensures that the resulting conjugate is stable and well-defined, preventing further modification of your target molecule.

  • Improving Purity : By neutralizing the reactive crosslinker, you simplify the subsequent purification of your final conjugate.

Q3: What are the primary methods for quenching unreacted NHS esters?

There are two main strategies for quenching unreacted NHS esters:

  • Addition of a Scavenging Reagent : This involves adding a small molecule containing a primary amine. This "scavenger" will react with and consume the excess NHS ester.[2][7] Common reagents include Tris, glycine (B1666218), lysine, or ethanolamine.[7][8][9]

  • Hydrolysis : This method involves intentionally forcing the hydrolysis of the NHS ester, which breaks it down into a non-reactive carboxyl group and N-hydroxysuccinimide. This is typically achieved by raising the pH of the reaction mixture.[8][10]

Troubleshooting Guide

Q1: My downstream purification is complex, and I see multiple species. Could this be a quenching issue?

Yes, this could indicate incomplete or ineffective quenching. If unreacted this compound remains, it can react with components of your purification buffers (if they contain primary amines) or with other molecules in your sample, leading to a heterogeneous mixture.

  • Solution : Ensure you are adding a sufficient molar excess of your quenching reagent. A 20-50 mM final concentration is typically effective.[7] Also, allow the quenching reaction to proceed for a sufficient amount of time (e.g., 15-30 minutes) before purification.

Q2: I used an amine-based quenching reagent, and now my molecule has an unexpected modification. Why?

When you use a primary amine like Tris or glycine to quench, the amine will react with the NHS ester, forming a stable amide bond. This effectively caps (B75204) the NHS ester with the quenching molecule.[8][9] While this deactivates the NHS ester, it also modifies the unreacted crosslinker.

  • Solution : If this modification is undesirable, consider using the hydrolysis method by raising the pH. This will convert the NHS ester back to a carboxyl acid without adding another small molecule.[8] Alternatively, purification methods like dialysis or desalting can remove the quenched crosslinker.[9][11]

Q3: How quickly do I need to quench the reaction?

The NHS ester reaction is time-dependent. The reaction should be quenched once sufficient conjugation with your target molecule has occurred, typically within 30 minutes to 2 hours at room temperature.[2][12] NHS esters are also susceptible to hydrolysis in aqueous solutions, with a half-life of 4-5 hours at pH 7 but only 10 minutes at pH 8.6.[2][7] Therefore, prolonged reaction times can lead to loss of the reagent before quenching.

Experimental Protocols

Below are detailed protocols for the recommended quenching methods.

Method 1: Quenching with an Amine-Containing Reagent (e.g., Tris or Glycine)

This is the most common method for actively stopping the reaction.

  • Prepare Quenching Buffer : Prepare a stock solution of 1 M Tris or 1 M glycine, pH 7.5-8.0.

  • Add to Reaction : Add the quenching buffer to your reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20 µL of 1 M Tris to a 1 mL reaction volume for a final concentration of 20 mM.

  • Incubate : Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Purify : Proceed with the purification of your conjugate (e.g., dialysis, size exclusion chromatography, or desalting) to remove the quenched crosslinker and other byproducts.[9][12]

Method 2: Quenching by Hydrolysis

This method is useful if you want to avoid adding any extra amine-containing molecules to your sample.

  • Adjust pH : Raise the pH of the reaction mixture to 8.6 or higher by adding a small amount of a suitable base, such as 1 M sodium bicarbonate or sodium borate (B1201080) buffer.

  • Incubate : Incubate the reaction for at least 15-30 minutes at room temperature. At pH 8.6, the half-life of an NHS ester is approximately 10 minutes, so this duration is usually sufficient for complete hydrolysis.[2][7]

  • Purify : Proceed with your standard purification protocol to separate the conjugate from the hydrolyzed crosslinker.

Data Presentation: Comparison of Quenching Strategies
ParameterMethod 1: Amine Reagent QuenchingMethod 2: Hydrolysis Quenching
Reagent Tris, Glycine, Lysine, Ethanolamine[7][8]Base (e.g., Sodium Bicarbonate/Borate)
Final Concentration 20 - 50 mM[7]pH > 8.6[2][8]
Reaction Time 15 - 30 minutes15 - 30 minutes
Mechanism Nucleophilic attack by primary amineBase-catalyzed hydrolysis
Resulting Byproduct Crosslinker capped with quenching agentHydrolyzed crosslinker (carboxyl acid)
Key Advantage Rapid and definitive reaction stopAvoids adding extra small molecules
Consideration Adds a small molecule adduct to excess linkerRequires careful pH monitoring
Mandatory Visualization

The following diagram illustrates the experimental workflow for a typical bioconjugation reaction using this compound, including the crucial quenching step.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching (Choose One Path) cluster_purify Purification A 1. Prepare Biomolecule (e.g., Protein in Amine-Free Buffer, pH 7.2-8.0) C 3. Initiate Conjugation (Add NHS ester to biomolecule) A->C B 2. Dissolve this compound (in DMSO or DMF) B->C D 4. Incubate (30-120 min, Room Temp) C->D E1 5a. Add Amine Quencher (e.g., 20-50 mM Tris) D->E1 Path A E2 5b. Induce Hydrolysis (Raise pH > 8.6) D->E2 Path B F 6. Purify Conjugate (Dialysis, Desalting, or Chromatography) E1->F E2->F G 7. Final Product (Propargyl-labeled Biomolecule) F->G

Caption: Workflow for bioconjugation and quenching of this compound.

References

impact of pH on Propargyl-PEG8-NHS ester reactivity and stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG8-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its reactivity and stability, with a particular focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for the reaction of an NHS ester with a primary amine is between 8.3 and 8.5.[1][2][3] At this pH, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.

Q2: Why is my conjugation efficiency low?

A2: Low conjugation efficiency can be due to several factors related to pH. If the pH is too low (below 7.2), the primary amines on your molecule of interest will be protonated and therefore unreactive.[2][4][5] Conversely, if the pH is too high (above 9.0), the this compound will rapidly hydrolyze, making it unavailable to react with your target molecule.[2][4][6] It is also crucial to use a buffer that does not contain primary amines, such as Tris, as it will compete with your target for the NHS ester.[5]

Q3: How quickly does this compound hydrolyze?

A3: The rate of hydrolysis is highly dependent on the pH of the solution. At a higher pH, the hydrolysis of the NHS ester is significantly faster.[4][7][8] For instance, the half-life of a typical NHS ester can be several hours at pH 7.0, but this can decrease to mere minutes at pH 8.6.[7][8] Therefore, it is crucial to perform your conjugation reaction as soon as possible after preparing your aqueous solution of the NHS ester.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, protected from moisture to prevent hydrolysis. When dissolved in an anhydrous organic solvent like DMSO or DMF, it can be stored for 1-2 months at -20°C.[2] Aqueous solutions should be used immediately after preparation.[2]

Q5: Can I use a Tris-based buffer for my reaction?

A5: It is generally not recommended to use buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.[5] Recommended buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2 to 8.5.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation Incorrect pH of reaction buffer: If the pH is too low (<7.2), the primary amines are protonated and non-nucleophilic.[2][4]Ensure the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[1][2][3]
Hydrolysis of this compound: If the pH is too high (>9.0), the NHS ester will rapidly hydrolyze.[2][4][6]Lower the pH of your reaction buffer to the optimal range of 8.3-8.5. Prepare fresh solutions of the NHS ester immediately before use.[2]
Presence of primary amines in the buffer: Buffers like Tris will compete with the target molecule.[5]Use an amine-free buffer such as phosphate, carbonate-bicarbonate, HEPES, or borate.[7]
Inconsistent results Fluctuations in pH during the reaction: The hydrolysis of the NHS ester can lead to a drop in pH during the reaction.[1]Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the experiment.[1]
Precipitation of the reagent Poor solubility in aqueous buffer: this compound may have limited solubility in aqueous solutions.First, dissolve the ester in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1][2]

Quantitative Data Summary

Table 1: Effect of pH on the Stability of NHS Esters

pHHalf-life of NHS EsterReference
7.0 (at 0°C)4-5 hours[7][8]
8.6 (at 4°C)10 minutes[7][8]
7.4>120 minutes[6]
9.0<9 minutes[6]

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionReference
pH 8.3 - 8.5[1][2][3]
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, Borate (amine-free)[7]
Solvent for stock solution Anhydrous DMSO or DMF[1][2]
Reaction Time 0.5 - 4 hours at room temperature or overnight at 4°C[5][7]

Experimental Protocols

Protocol: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer) at a pH of 8.3-8.5. The recommended protein concentration is 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.

  • Perform the Conjugation Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by gel filtration, dialysis, or another suitable chromatographic method.

Visualizations

competing_reactions cluster_low_ph Low pH (< 7.2) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9.0) Protonated_Amine R-NH3+ NHS_Ester_Stable This compound (Relatively Stable) Protonated_Amine->NHS_Ester_Stable No Reaction Deprotonated_Amine R-NH2 (Nucleophilic) NHS_Ester_Optimal This compound Deprotonated_Amine->NHS_Ester_Optimal Aminolysis (Desired Reaction) Hydrolysis_Optimal Hydrolyzed Ester NHS_Ester_Optimal->Hydrolysis_Optimal Hydrolysis (Competing Reaction) NHS_Ester_Unstable This compound Rapid_Hydrolysis Hydrolyzed Ester NHS_Ester_Unstable->Rapid_Hydrolysis Rapid Hydrolysis

Caption: Competing reactions of this compound at different pH values.

troubleshooting_workflow start Start: Low Conjugation Efficiency check_ph Is the reaction pH between 8.3 and 8.5? start->check_ph adjust_ph Adjust pH to 8.3-8.5 and repeat experiment check_ph->adjust_ph No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph->start Retry change_buffer Switch to an amine-free buffer (e.g., Phosphate, Bicarbonate) check_buffer->change_buffer No check_reagent_prep Was the NHS ester solution prepared fresh in anhydrous solvent? check_buffer->check_reagent_prep Yes change_buffer->start Retry prepare_fresh Prepare fresh NHS ester solution immediately before use check_reagent_prep->prepare_fresh No check_concentration Are reactant concentrations adequate? check_reagent_prep->check_concentration Yes prepare_fresh->start Retry increase_concentration Increase protein and/or NHS ester concentration check_concentration->increase_concentration No success Successful Conjugation check_concentration->success Yes increase_concentration->start Retry

Caption: Troubleshooting workflow for low conjugation efficiency with this compound.

References

Technical Support Center: Controlling Stoichiometry in Propargyl-PEG8-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively controlling stoichiometry in reactions involving Propargyl-PEG8-NHS ester. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and diagrams to illustrate key processes.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and what is it used for?

A1: this compound is a chemical tool known as a heterobifunctional crosslinker. It contains two different reactive groups at opposite ends of a polyethylene (B3416737) glycol (PEG) spacer.[1][2]

  • Propargyl group: An alkyne group that can react with azide-containing molecules through a copper-catalyzed "click chemistry" reaction.[3][4]

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms a stable amide bond with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins like antibodies.[5][6]

  • PEG8 spacer: An eight-unit polyethylene glycol chain that increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[]

This reagent is commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.[8][9]

Q2: What is the chemical reaction between this compound and a protein?

A2: The NHS ester end of the this compound reacts with primary amines on the protein surface, primarily the ε-amine of lysine residues and the α-amine at the N-terminus.[5] This reaction, known as acylation, forms a stable covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[5] The reaction is most efficient at a pH between 7.2 and 8.5.[5]

Q3: Why is it important to control the stoichiometry of this reaction?

A3: Controlling the stoichiometry, or the molar ratio of the this compound to the protein, is crucial for several reasons:

  • Preserving Protein Function: Attaching too many PEG linkers (over-labeling) can alter the protein's structure and function, potentially reducing its binding affinity or biological activity.[10]

  • Preventing Aggregation: Over-labeling can change the protein's net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[10][11]

  • Ensuring Reproducibility: Precise control over the degree of labeling (DOL) is essential for consistent and reproducible experimental results and for the development of therapeutic conjugates with defined properties.

Q4: What is the "degree of labeling" (DOL) and how is it determined?

A4: The degree of labeling (DOL) refers to the average number of this compound molecules conjugated to a single protein molecule. Determining the DOL is critical for characterizing the final conjugate. While specific methods for Propargyl-PEG8-NHS are not detailed in the provided results, a common method for similar NHS ester conjugations involves spectrophotometry. This would require measuring the absorbance of the labeled protein at 280 nm (for the protein) and potentially at a wavelength specific to the propargyl group if it has a distinct absorbance, though this is less common. More advanced techniques like mass spectrometry (MALDI-TOF or ESI-MS) can provide a more precise determination of the DOL by measuring the mass increase of the protein after conjugation.

Q5: How should this compound be stored?

A5: this compound is sensitive to moisture.[12][13] It should be stored at -20°C in a desiccated environment.[4][12][14] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester and render it inactive.[13] Stock solutions in anhydrous solvents like DMSO or DMF can be prepared but should be used immediately or stored for very short periods at -20°C or -80°C.[12][15] It is generally recommended to prepare fresh solutions for each experiment.[13][16]

Troubleshooting Guide

Unsuccessful or inefficient conjugation reactions can be frustrating. This guide addresses common problems encountered during this compound reactions and provides systematic steps to identify and resolve them.

Issue 1: Low or No Degree of Labeling (DOL)

If you observe a lower-than-expected DOL or no labeling at all, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps & Recommendations
Hydrolysis of NHS Ester The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH.[5][17] Solutions: 1. Always use freshly prepared this compound solutions. Do not use pre-made stock solutions that have been stored for an extended period.[13][16] 2. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[13] 3. Minimize the time the NHS ester is in an aqueous buffer before reacting with the protein.
Incorrect Reaction Buffer The presence of primary amines in the reaction buffer will compete with the protein for reaction with the NHS ester.[16][18] Solutions: 1. Avoid buffers containing primary amines, such as Tris or glycine.[5][16][18] 2. Use amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[5][19] 3. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.[13]
Suboptimal Reaction pH The reaction between the NHS ester and primary amines is pH-dependent.[20] Solutions: 1. Ensure the reaction pH is within the optimal range of 7.2-8.5.[5][18] A pH around 8.3 is often considered ideal.[20] 2. At lower pH, the primary amines on the protein are protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases significantly.[5][20]
Insufficient Molar Excess of NHS Ester A sufficient molar excess of the this compound is required to drive the reaction to the desired DOL. Solutions: 1. For initial experiments, a 5- to 20-fold molar excess of the NHS ester over the protein is a good starting point for protein concentrations greater than 2 mg/mL.[11][21] 2. For more dilute protein solutions, a higher molar excess may be necessary to compensate for the competing hydrolysis reaction.[13] 3. Titrate the molar ratio of the NHS ester to the protein to achieve the desired DOL.
Inaccessible Amine Groups on the Protein The primary amines on your protein of interest may be sterically hindered or buried within the protein's tertiary structure. Solutions: 1. If possible, review the protein's structure to assess the accessibility of lysine residues. 2. Consider alternative conjugation strategies if the primary amines are not sufficiently reactive.
Issue 2: High Degree of Labeling (DOL) and/or Protein Aggregation

Observing a higher-than-expected DOL or protein precipitation/aggregation during or after the reaction indicates over-labeling or instability of the conjugate.

Potential Cause Troubleshooting Steps & Recommendations
Excessive Molar Ratio of NHS Ester Using too much this compound is the most common cause of over-labeling.[10] Solutions: 1. Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio for your desired DOL. 2. A molar excess of 5-10 is often a good starting point to avoid precipitation.[11]
High Protein Concentration High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[11] Solutions: 1. If aggregation is observed, try reducing the protein concentration. A typical range is 1-5 mg/mL.[11]
Suboptimal Reaction Conditions Reaction temperature and time can influence the outcome. Solutions: 1. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction and potentially reduce aggregation.[10]
Instability of the Conjugated Protein The addition of PEG chains can alter the physicochemical properties of the protein, leading to reduced solubility.[10] Solutions: 1. Include solubility-enhancing excipients in the reaction or storage buffer, such as arginine or polysorbate. 2. Optimize the final buffer composition for the purified conjugate.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for specific antibodies and desired degrees of labeling.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 1-10 mg/mL.[9][13]

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[13]

  • Labeling Reaction:

    • Add a calculated volume of the dissolved this compound to the antibody solution to achieve the desired molar excess (e.g., 5-20 fold).[11][21]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.[13]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.[20]

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[20]

  • Purification of the Conjugate:

    • Remove unreacted this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.[][]

Protocol 2: Purification of the Antibody-PEG Conjugate

Effective purification is essential to remove unreacted reagents that could interfere with downstream applications.

Method 1: Size-Exclusion Chromatography (Desalting Column)

  • Principle: Separates molecules based on size. The larger antibody-PEG conjugate will elute first, while the smaller, unreacted this compound and byproducts are retained longer.

  • Procedure:

    • Equilibrate the desalting column with the desired storage buffer.

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions containing the purified conjugate, which typically corresponds to the first major peak detected at 280 nm.

Method 2: Dialysis

  • Principle: Uses a semi-permeable membrane to separate the large conjugate from small molecules.

  • Procedure:

    • Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), for example, 10 kDa.

    • Dialyze against a large volume of the desired storage buffer for several hours to overnight at 4°C, with at least two buffer changes.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein (Amine-free buffer, pH 7.2-8.5) Reaction 3. Mix & Incubate (RT or 4°C) Protein_Prep->Reaction NHS_Ester_Prep 2. Prepare NHS Ester (Freshly dissolve in DMSO/DMF) NHS_Ester_Prep->Reaction Quench 4. Quench Reaction (Add Tris or Glycine) Reaction->Quench Purification 5. Purify Conjugate (SEC or Dialysis) Quench->Purification Analysis 6. Analyze Conjugate (Determine DOL) Purification->Analysis

Caption: Experimental workflow for protein conjugation with this compound.

Reaction_Mechanism Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-PEG8-Propargyl (Stable Amide Bond) Protein->Conjugate Reaction NHS_Ester This compound NHS_Ester->Conjugate Hydrolysis Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolysis Competing Reaction NHS_byproduct N-hydroxysuccinimide (Byproduct) Conjugate->NHS_byproduct releases H2O H2O (pH > 7) H2O->Hydrolysis

Caption: Reaction mechanism of this compound with a primary amine on a protein.

References

challenges in characterizing Propargyl-PEG8-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargyl-PEG8-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the characterization and troubleshooting of experiments involving this compound conjugates.

Frequently Asked Questions (FAQs)

Here we address common questions and challenges encountered during the handling, conjugation, and characterization of this compound.

1. General Properties and Handling

  • Q: What are the key properties of this compound?

    • A: this compound is a heterobifunctional linker molecule. It contains a propargyl group (with a terminal alkyne) on one end and an N-hydroxysuccinimide (NHS) ester on the other, connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The PEG spacer enhances solubility in aqueous solutions.[1][3][4] Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C24H39NO12[1][4][5]
Molecular Weight ~533.6 g/mol [1][4][5]
CAS Number 2182601-74-5[1][4]
Purity Typically >90% to >98%[1][4][6]
Solubility Soluble in DCM, DMSO, DMF[3][7][8]
  • Q: How should I store and handle this compound to ensure its stability?

    • A: This reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[3][9][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[9][10] It is recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes in solution.[9]

2. Conjugation Reaction Troubleshooting

  • Q: My conjugation yield is low. What are the possible causes and how can I troubleshoot this?

    • A: Low conjugation yield is a common issue and can be attributed to several factors:

      • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, which is a competing reaction to the desired amidation.[11] The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[11][12]

      • Incorrect pH of the reaction buffer: The optimal pH for NHS ester conjugation to primary amines is between 7.2 and 8.5.[11][13] Below this range, the primary amines are protonated and less nucleophilic, while above this range, the rate of NHS ester hydrolysis becomes very rapid.[11]

      • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency.[9] Use amine-free buffers like PBS, HEPES, or bicarbonate buffer.[9][14]

      • Reagent quality: Ensure that the this compound has been stored properly and is not expired.

      • Low concentration of reactants: Dilute protein solutions can lead to less efficient conjugation due to the competing hydrolysis reaction.[14]

  • Q: Can the propargyl group participate in side reactions during the NHS ester conjugation?

    • A: While the terminal alkyne of the propargyl group is generally considered bioorthogonal and unreactive towards most biological functional groups under typical NHS ester conjugation conditions, some potential side reactions, although less common, should be considered.[15] Terminal alkynes can react with nucleophiles like thiols (from cysteine residues) under certain conditions, though this is less likely in the absence of specific catalysts.[16] It is also important to ensure that no copper catalysts, often used for subsequent "click chemistry," are present during the NHS ester conjugation step, as this could lead to unintended reactions.[17]

3. Characterization Challenges

  • Q: I am having difficulty confirming the structure and purity of my this compound. What methods can I use?

    • A: A combination of analytical techniques is recommended for comprehensive characterization:

      • NMR Spectroscopy (¹H NMR): This is a powerful tool for confirming the structure and assessing the purity of the conjugate.[2][6][18][19] You should expect to see characteristic signals for the propargyl group (alkyne proton), the PEG backbone, and the NHS ester. Quantitative NMR (qNMR) can be used for accurate purity determination.[2][6][18][19][20]

      • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate.[1][11][21] For PEGylated molecules, the spectra can be complex due to the potential for polydispersity (though Propargyl-PEG8-NHS is a discrete PEG) and the presence of multiple charge states.[11][21][22]

      • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the conjugate and to separate it from starting materials and byproducts.[1] Since the PEG backbone lacks a strong UV chromophore, detection methods like mass spectrometry (LC-MS), evaporative light scattering (ELSD), or charged aerosol detection (CAD) are often necessary.[1]

  • Q: What are the expected ¹H NMR signals for this compound?

      • Propargyl group: A triplet around 2.4-2.5 ppm for the acetylenic proton (-C≡CH) and a doublet around 4.2 ppm for the methylene (B1212753) protons adjacent to the alkyne (-O-CH₂-C≡CH).

      • PEG backbone: A complex multiplet in the region of 3.5-3.8 ppm for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).

      • NHS ester: A singlet around 2.8-2.9 ppm for the succinimide (B58015) protons.

      • Other methylene protons adjacent to the ester and ether linkages will have distinct signals.

  • Q: How can I troubleshoot complex mass spectra of my PEGylated conjugate?

    • A: The characterization of PEGylated proteins by mass spectrometry can be challenging.[11][22][23][24] The heterogeneity of PEGylation (number of PEGs attached) and the inherent polydispersity of some PEGs can lead to complex spectra.[11][22][23][24] For discrete PEGs like PEG8, the complexity is reduced. To simplify spectra, consider using LC-MS to separate different species before MS analysis.[23][24] In-source fragmentation can sometimes be used to generate smaller, more easily identifiable fragments of the PEG chain.[23][24]

Quantitative Data Summary

The stability of the NHS ester is critical for successful conjugation. The rate of hydrolysis is highly dependent on the pH of the solution.

Table 1: pH-Dependent Hydrolysis of NHS Esters

pHHalf-life of NHS EsterTemperatureReference(s)
7.4>120 minutesRoom Temperature[12]
8.0210 minutesRoom Temperature[25]
8.5180 minutesRoom Temperature[25]
9.0<9 minutesRoom Temperature[12][25]

Table 2: Typical Reaction Times for NHS Ester Conjugation

pHTime to Reach Steady StateReference(s)
8.080 minutes (t½)[26]
8.520 minutes (t½)[26]
9.010 minutes (t½)[12][26]

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Characterization

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an NMR tube.[20]

  • Solvent Addition: Add a precise volume (e.g., 0.6 mL for a 5 mm tube) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).[18][19][20]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. For quantitative results, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation.[2]

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Analysis: Integrate the characteristic peaks for the propargyl, PEG, and NHS ester moieties, as well as the internal standard. Use these integrations to confirm the structure and calculate the purity of the sample.[18][19]

Protocol 2: General Procedure for RP-HPLC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B over 15-30 minutes is a good starting point. For example, 5% to 95% B over 20 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (ESI source):

    • Ionization Mode: Positive ion mode is typically used.

    • Scan Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000). The expected [M+H]⁺ ion for this compound is approximately 534.6 m/z.

    • Capillary Voltage, Cone Voltage, and Source Temperature: Optimize these parameters according to the instrument manufacturer's recommendations.

  • Data Analysis: Analyze the chromatogram for peak purity and identify the mass of the main peak and any impurities.

Visualizations

experimental_workflow Experimental Workflow for Characterization cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation prep_sample Dissolve this compound hplc_ms RP-HPLC-MS prep_sample->hplc_ms nmr 1H NMR prep_sample->nmr maldi MALDI-TOF MS prep_sample->maldi purity Purity Assessment hplc_ms->purity structure Structural Confirmation hplc_ms->structure nmr->purity nmr->structure mw Molecular Weight Verification maldi->mw

Caption: A general workflow for the characterization of this compound.

troubleshooting_low_yield Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_ph Check Reaction pH (Optimal: 7.2-8.5) start->check_ph check_buffer Check Buffer Composition (Amine-free?) check_ph->check_buffer [pH OK] adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph [pH Incorrect] check_reagent Check Reagent Quality (Storage & Age) check_buffer->check_reagent [Buffer OK] change_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->change_buffer [Buffer Contains Amines] use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent [Reagent Suspect] increase_conc Increase Reactant Concentration check_reagent->increase_conc [Reagent OK] success Improved Yield adjust_ph->success change_buffer->success use_fresh_reagent->success increase_conc->success

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

signaling_pathway NHS Ester Conjugation and Competing Hydrolysis reagent This compound conjugate Stable Amide Bond (Conjugate) reagent->conjugate Reaction with Amine (pH 7.2-8.5) hydrolyzed Hydrolyzed Ester (Inactive) reagent->hydrolyzed Hydrolysis amine Primary Amine (e.g., on a protein) amine->conjugate water Water (H₂O) water->hydrolyzed

Caption: Reaction pathways for this compound.

References

improving solubility of Propargyl-PEG8-NHS ester in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing Propargyl-PEG8-NHS ester in their experiments, with a focus on improving its solubility in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker. It contains a propargyl group for click chemistry reactions with azide-containing molecules and an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer (PEG8) increases the hydrophilicity and solubility of the molecule in aqueous environments.[1][2]

Q2: In which solvents should I dissolve this compound?

This compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[4][5][6] For bioconjugation reactions in aqueous buffers, it is recommended to first dissolve the ester in a minimal amount of anhydrous DMSO or DMF immediately before use.[7][8][9][10]

Q3: What is the optimal pH for reacting this compound with primary amines?

The optimal pH range for the reaction of NHS esters with primary amines in an aqueous buffer is between 7.0 and 9.0.[3][11][12] A slightly basic pH of 8.3-8.5 is often recommended to ensure the primary amine is deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[7][13]

Q4: Can I use buffers containing Tris (e.g., TBS) for my reaction?

No, you should avoid buffers containing primary amines, such as Tris or glycine.[8][9][11][14] These buffers will compete with your target molecule for reaction with the NHS ester, leading to a lower yield of your desired conjugate.[9][10][14] Phosphate-buffered saline (PBS) is a suitable alternative.[9][11][14]

Q5: How should I store this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][9] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[9][10] It is not recommended to prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on solubility problems.

Problem Potential Cause(s) Suggested Solution(s)
Precipitation of this compound upon addition to the aqueous reaction buffer. 1. The concentration of the ester in the organic solvent is too high. 2. The volume of the organic solvent added exceeds 10% of the total reaction volume. 3. The aqueous buffer has a low ionic strength or contains components that reduce solubility.1. Decrease the initial concentration of the ester in DMSO or DMF. 2. Ensure the volume of the organic solvent is less than 10% of the final reaction volume.[9] 3. Add the ester solution slowly to the aqueous buffer while vortexing to facilitate mixing. 4. Consider using a buffer with a slightly higher ionic strength.
Low yield of the desired conjugate. 1. The this compound has hydrolyzed before reacting with the target molecule. 2. The pH of the reaction buffer is not optimal. 3. The buffer contains primary amines that compete with the target molecule. 4. The concentration of the target molecule is too low.1. Prepare the solution of the ester in anhydrous DMSO or DMF immediately before use.[9][10] 2. Ensure the pH of your reaction buffer is between 7.0 and 9.0.[3][11] 3. Use a non-amine-containing buffer like PBS.[9][14] 4. Increase the molar excess of the this compound relative to the target molecule. A 20-fold molar excess is a common starting point for protein labeling.[9]
Inconsistent reaction results. 1. The this compound has degraded due to improper storage. 2. The anhydrous organic solvent used to dissolve the ester contains water.1. Store the ester at -20°C with a desiccant and allow it to warm to room temperature before opening.[9][10] 2. Use fresh, high-quality anhydrous DMSO or DMF.

Quantitative Data

Table 1: Solubility of Propargyl-PEG Compounds in Various Solvents

CompoundSolvent(s)Reported Solubility
This compoundDCM, DMSO, DMFSoluble[4][5][6]
Propargyl-PEG8-amineWater, DMSO, DCM, DMFSoluble[15]
Propargyl-PEG8-acidWater, DMSO, DCM, DMFSoluble[16]
Propargyl-C1-NHS ester10% DMSO >> 90% corn oil≥ 2.5 mg/mL[17]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4-5 hours[18]
7.4Not specified> 120 minutes[19]
8.64°C10 minutes[18]
9.0Not specified< 9 minutes[19]

Experimental Protocols

Protocol for Labeling a Protein with this compound

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.[9]

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[9]

  • Perform the Labeling Reaction:

    • Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution.[9]

    • Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[9]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris to consume any unreacted ester. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Store the Conjugate: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.[9]

Visualizations

experimental_workflow Workflow for Dissolving and Using this compound start Start prep_reagents Equilibrate this compound to room temperature start->prep_reagents dissolve_ester Dissolve ester in anhydrous DMSO or DMF immediately before use prep_reagents->dissolve_ester add_to_buffer Slowly add ester solution to aqueous reaction buffer (pH 7.0-9.0) while vortexing dissolve_ester->add_to_buffer check_precipitation Observe for precipitation add_to_buffer->check_precipitation proceed Proceed with reaction check_precipitation->proceed No troubleshoot Troubleshoot: Decrease concentration or organic solvent volume check_precipitation->troubleshoot Yes troubleshoot->add_to_buffer

Caption: Decision workflow for preparing this compound solution.

reaction_pathway Reaction Pathways of this compound cluster_reactants Reactants cluster_products Products Propargyl-PEG8-NHS_ester This compound Amide_Conjugate Stable Amide Conjugate Propargyl-PEG8-NHS_ester->Amide_Conjugate Desired Reaction (pH 7.0-9.0) Hydrolyzed_Ester Hydrolyzed Ester (Inactive) Propargyl-PEG8-NHS_ester->Hydrolyzed_Ester Competing Hydrolysis Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Conjugate Water Water (H2O) Water->Hydrolyzed_Ester

Caption: Competing reactions of this compound.

References

Technical Support Center: Post-Conjugation Purification of Propargyl-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Propargyl-PEG8-NHS ester following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

Excess this compound can interfere with downstream applications by reacting with other primary amine-containing molecules. Its presence can lead to inaccurate characterization of the conjugate, reduced efficacy in cell-based assays, and potential immunogenicity in preclinical and clinical studies. Complete removal ensures that subsequent analytical and functional assays are performed on the purified conjugate.

Q2: What are the primary methods for removing unreacted this compound?

The most common and effective methods for purifying your bioconjugate from small molecules like excess this compound are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. The larger bioconjugate will elute from the column first, while the smaller, unreacted NHS ester is retained and elutes later.[1]

  • Dialysis: This method utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the smaller, unreacted NHS ester to diffuse out into a larger volume of buffer, while retaining the larger bioconjugate.[1][2]

  • Tangential Flow Filtration (TFF): This is a rapid and efficient method for separating and purifying biomolecules. The reaction mixture is passed tangentially across a membrane, allowing the smaller, unreacted NHS ester to pass through while the larger bioconjugate is retained.[3]

Q3: How do I choose the best purification method for my experiment?

The selection of the most appropriate purification method depends on several factors, including your sample volume, the concentration of your bioconjugate, the required purity, and the available equipment. The decision tree below can guide your choice.

MethodSelection start Start: Need to remove excess This compound sample_volume What is your sample volume? start->sample_volume purity_speed Is high purity and speed critical? sample_volume->purity_speed < 10 mL large_scale Are you working with large volumes (>100 mL) and need scalability? sample_volume->large_scale 10 - 100 mL tff Tangential Flow Filtration (TFF) sample_volume->tff > 100 mL sec Size Exclusion Chromatography (SEC) purity_speed->sec Yes dialysis Dialysis purity_speed->dialysis No (gentle, but slow) large_scale->dialysis No large_scale->tff Yes

Figure 1. Decision tree for selecting a purification method.

Comparison of Purification Methods

The following table provides a quantitative comparison of the three primary methods for removing excess this compound.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size.Passive diffusion across a semi-permeable membrane based on a concentration gradient.[2]Pressure-driven separation across a semi-permeable membrane with tangential flow.[3]
Typical Sample Volume µL to several mL10 µL to >100 mL[4]10 mL to thousands of liters[3]
Processing Time Fast (minutes to a few hours)[5]Slow (hours to days)[5]Very fast (minutes to hours)[3]
Typical Protein Recovery > 95%> 90%> 95%
Cost Moderate (cost of columns and resin)Low (cost of membranes)High (initial equipment cost)
Scalability LimitedModerateHighly scalable[3]

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting

Q: My protein recovery is low. What could be the issue?

  • Non-specific binding: Your protein may be interacting with the column matrix. Try increasing the salt concentration of your elution buffer (e.g., up to 0.5 M NaCl) to minimize ionic interactions.

  • Column Overload: Applying too much sample volume can lead to poor separation and recovery.[1] For optimal results, the sample volume should not exceed 2-5% of the total column volume.

  • Precipitation: The protein may have precipitated on the column. Ensure your buffer conditions (pH, ionic strength) are optimal for protein stability.

Q: I am still seeing unreacted NHS ester in my purified sample. Why?

  • Poor Resolution: The column may not be providing adequate separation between your conjugate and the small molecule. Ensure you are using a resin with the appropriate fractionation range for your biomolecule.

  • Sample Viscosity: A highly concentrated or viscous sample can lead to band broadening and poor separation. Dilute your sample if necessary.

Dialysis Troubleshooting

Q: The removal of the NHS ester is very slow.

  • Insufficient Buffer Volume: To maintain a sufficient concentration gradient, the volume of the dialysis buffer should be at least 200-500 times the volume of your sample.[4]

  • Infrequent Buffer Changes: It is recommended to perform at least three buffer changes to ensure efficient removal of small molecules.[4] The first two changes can be done after 2-4 hours each, with the final change performed overnight.[4]

  • Lack of Agitation: Gently stirring the dialysis buffer will prevent localized saturation around the dialysis cassette and improve diffusion rates.[4]

Q: My protein has precipitated inside the dialysis tubing.

  • Buffer Incompatibility: A sudden change in buffer composition (pH, ionic strength) can cause protein precipitation. Ensure the dialysis buffer is compatible with your protein's stability requirements.

  • High Protein Concentration: Dialysis can sometimes lead to an increase in protein concentration at the membrane surface, which may cause aggregation. If this is an issue, consider starting with a more dilute protein solution.

Tangential Flow Filtration (TFF) Troubleshooting

Q: The filtration rate is very slow.

  • Membrane Fouling: The membrane may be clogged. This can be caused by protein aggregation or precipitation on the membrane surface. Optimizing the transmembrane pressure (TMP) and cross-flow rate can help to minimize fouling.

  • Incorrect Membrane Choice: Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate for your bioconjugate. A general rule is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the molecule to be retained.[3]

Q: I am experiencing significant protein loss.

  • Non-specific Binding: The protein may be adsorbing to the membrane. Rinsing the system with buffer after the concentration/diafiltration step can help to recover any bound protein.

  • Shear Stress: High flow rates can sometimes lead to denaturation and loss of sensitive proteins. If you suspect this is an issue, try reducing the cross-flow rate.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is suitable for small to medium-scale purification and provides high purity with good recovery.

SEC_Workflow start Start: Conjugation Reaction Mixture clarify Clarify sample by centrifugation (10,000 x g, 10 min) start->clarify equilibrate Equilibrate SEC column with elution buffer clarify->equilibrate load Load clarified sample onto the column equilibrate->load elute Elute with buffer and monitor absorbance (280 nm) load->elute collect Collect fractions corresponding to the protein peak elute->collect analyze Analyze fractions for purity and concentration collect->analyze end End: Purified Conjugate analyze->end

Figure 2. Workflow for SEC purification.

Materials:

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Chromatography system (e.g., FPLC) or spin columns

  • Elution buffer (e.g., PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Sample Preparation: Centrifuge the conjugation reaction mixture at 10,000 x g for 10 minutes to pellet any precipitates.[4]

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer.

  • Sample Loading: Apply the clarified supernatant to the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.

  • Elution: Begin elution with the buffer and monitor the absorbance at 280 nm to track the protein elution.

  • Fraction Collection: Collect fractions as the protein elutes. The larger bioconjugate will elute in the earlier fractions, while the smaller unreacted NHS ester will elute later.

  • Analysis: Pool the fractions containing the purified conjugate and analyze for purity (e.g., by SDS-PAGE) and concentration (e.g., by UV-Vis spectroscopy).

Protocol 2: Dialysis

This protocol is a simple and gentle method suitable for a wide range of sample volumes, although it is a slower process.

Dialysis_Workflow start Start: Conjugation Reaction Mixture prepare_membrane Prepare dialysis membrane (hydrate if necessary) start->prepare_membrane load_sample Load sample into dialysis cassette/tubing prepare_membrane->load_sample dialyze1 Dialyze against buffer (200-500x sample volume) for 2-4 hours with stirring load_sample->dialyze1 change_buffer1 Change dialysis buffer dialyze1->change_buffer1 dialyze2 Continue dialysis for 2-4 hours change_buffer1->dialyze2 change_buffer2 Change dialysis buffer dialyze2->change_buffer2 dialyze_overnight Dialyze overnight at 4°C change_buffer2->dialyze_overnight recover Recover purified sample dialyze_overnight->recover end End: Purified Conjugate recover->end

Figure 3. Workflow for dialysis purification.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (typically 10-20 kDa for antibodies)

  • Large beaker

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load Sample: Pipette the conjugation reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume changes.

  • First Dialysis: Place the sealed dialysis device in a beaker containing the dialysis buffer (at least 200-500 times the sample volume).[4] Stir the buffer gently at 4°C or room temperature for 2-4 hours.[4]

  • First Buffer Change: Discard the used buffer and replace it with fresh dialysis buffer.

  • Second Dialysis: Continue to dialyze for another 2-4 hours.

  • Second Buffer Change and Overnight Dialysis: Change the buffer again and continue the dialysis overnight at 4°C to ensure complete removal of the unreacted NHS ester.[4]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and pipette the purified conjugate into a clean tube.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and when rapid processing is required.

TFF_Workflow start Start: Conjugation Reaction Mixture setup_tff Set up and equilibrate the TFF system start->setup_tff load_sample Load sample into the feed reservoir setup_tff->load_sample concentrate Concentrate the sample to a smaller volume load_sample->concentrate diafilter Perform diafiltration by adding fresh buffer to the reservoir concentrate->diafilter final_concentration Perform a final concentration step diafilter->final_concentration recover Recover the purified conjugate final_concentration->recover end End: Purified Conjugate recover->end

Figure 4. Workflow for TFF purification.

Materials:

  • TFF system with an appropriate MWCO membrane

  • Pump

  • Tubing and fittings

  • Diafiltration buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Setup: Assemble the TFF system with the appropriate membrane and equilibrate the system by flushing with buffer according to the manufacturer's instructions.

  • Sample Loading: Add the conjugation reaction mixture to the feed reservoir.

  • Concentration: Start the pump to circulate the sample and apply a transmembrane pressure to begin removing the permeate (containing the unreacted NHS ester). Concentrate the sample to a desired smaller volume.

  • Diafiltration: Add fresh diafiltration buffer to the feed reservoir at the same rate that the permeate is being removed. This "washes" the sample and further removes the unreacted NHS ester. Typically, 5-10 diavolumes are sufficient.[4]

  • Final Concentration: After diafiltration, stop adding buffer and continue to concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated bioconjugate from the system.

References

strategies to improve conjugation efficiency of Propargyl-PEG8-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG8-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for improving conjugation efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to primary amine-containing molecules.

Issue 1: Low or No Conjugation Yield

Potential Cause: Suboptimal reaction pH. Solution: The reaction of an NHS ester with a primary amine is highly pH-dependent.[1] The optimal pH range for this reaction is typically 7.2 to 8.5.[2][3] A pH that is too low will result in the protonation of the primary amines, rendering them non-nucleophilic and thus unreactive with the NHS ester.[1] Conversely, a pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, reducing the conjugation efficiency.[1][3][4] It is recommended to use a buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate at a pH between 8.3 and 8.5 for optimal results.[1][2]

Potential Cause: Presence of primary amine-containing buffers. Solution: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the this compound, thereby lowering the conjugation yield.[2][5] It is crucial to perform the reaction in an amine-free buffer.[5] If your molecule of interest is in a Tris or glycine buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the conjugation reaction.[5][6]

Potential Cause: Hydrolysis of this compound. Solution: this compound is moisture-sensitive and can readily hydrolyze.[5][7] Always store the reagent in a desiccated environment at -20°C.[5] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5][7] Prepare the NHS ester solution immediately before use and do not store it in an aqueous solution.[1][5] If dissolving in an organic solvent first, use anhydrous DMSO or DMF.[1][8]

Potential Cause: Incorrect molar ratio of NHS ester to the amine-containing molecule. Solution: A sufficient molar excess of the this compound is necessary to drive the reaction to completion, especially when dealing with dilute protein solutions.[5] A 10- to 50-fold molar excess of the NHS ester is a common starting point.[6] However, the optimal ratio can vary depending on the concentration and reactivity of your target molecule.[1][8] It is advisable to perform small-scale optimization experiments with varying molar ratios to determine the ideal condition for your specific application.[8]

Issue 2: Poor Reproducibility of Conjugation Efficiency

Potential Cause: Inconsistent reaction time and temperature. Solution: The conjugation reaction is time and temperature-dependent.[9][10] Reactions are typically carried out for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5][6] Longer incubation times can sometimes increase the degree of labeling.[8] For reproducible results, it is essential to maintain consistent reaction times and temperatures across experiments.

Potential Cause: Degradation of the this compound stock. Solution: Repeated opening and closing of the NHS ester vial can introduce moisture and lead to hydrolysis, reducing its reactivity over time.[7] If you observe a consistent decline in conjugation efficiency, consider using a fresh vial of the reagent. To minimize degradation, consider aliquoting the NHS ester upon first use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for conjugating this compound? A1: The ideal buffer is amine-free and maintains a pH between 7.2 and 8.5.[2][3] Commonly used buffers include 0.1 M sodium phosphate (B84403) with 0.15 M NaCl (PBS), 0.1 M sodium bicarbonate, or HEPES.[1][2] Avoid buffers containing primary amines like Tris or glycine.[2][5]

Q2: How should I dissolve and store this compound? A2: this compound is moisture-sensitive.[5] It should be stored at -20°C under desiccated conditions.[5] For conjugation, dissolve the required amount in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[1][6][8] Do not prepare aqueous stock solutions for long-term storage as the NHS ester will hydrolyze.[1][5]

Q3: What is the recommended molar ratio of this compound to my protein/antibody? A3: A molar excess of the NHS ester is generally recommended. For proteins and antibodies, a starting point of a 10- to 50-fold molar excess is common.[6] The optimal ratio will depend on the concentration of your protein and the desired degree of labeling. It is best to determine the optimal ratio experimentally for your specific system.[8]

Q4: How can I stop the conjugation reaction? A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[8] This will consume any unreacted NHS ester. Alternatively, the reaction is effectively stopped by proceeding with a purification step like dialysis or size-exclusion chromatography to remove excess reagent.[1][5]

Q5: What are the optimal temperature and incubation time for the conjugation reaction? A5: The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5][6] In some cases, incubation for up to 18 hours at 4°C can increase the degree of labeling.[8] The optimal conditions may vary depending on the specific reactants.

Data Summary Tables

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is often between 8.3-8.5.[1] Higher pH increases hydrolysis.[1][4]
Temperature 4°C or Room TemperatureReaction is faster at room temperature.[9][10]
Incubation Time 30 min - 4 hoursCan be extended to overnight at 4°C for higher labeling.[8][9]
Molar Excess of NHS Ester 10 - 50 foldOptimization is recommended for each specific application.[6]
Buffer Composition Amine-free buffersPhosphate, Bicarbonate, HEPES, or Borate buffers are suitable.[2]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4 - 5 hours
8.64°C10 minutes
7.4Not Specified> 120 minutes[4]
9.0Not Specified< 9 minutes[4]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If not, perform a buffer exchange using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.[1][6]

  • Prepare NHS Ester Solution: Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[6]

  • Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved NHS ester solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5][6]

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM.[8]

  • Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography or dialysis.[1][5][6]

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification P Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix Protein and NHS Ester Solution P->Mix NHS Dissolve Propargyl-PEG8-NHS in Anhydrous DMSO/DMF NHS->Mix Incubate Incubate (RT for 30-60 min or 4°C for 2-4h) Mix->Incubate Quench Quench Reaction (Optional, e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Final Propargyl-PEGylated Protein Purify->Final

Caption: Experimental workflow for the conjugation of this compound to a protein.

G cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction NHS_Ester This compound Conjugate Stable Amide Bond (Conjugated Product) NHS_Ester->Conjugate Conjugation (pH 7.2-8.5) Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (especially at high pH) Amine Primary Amine (on Biomolecule) Amine->Conjugate NHS_Leaving_Group NHS Leaving Group Conjugate->NHS_Leaving_Group releases Water Water (Hydrolysis) Water->Hydrolyzed_Ester

Caption: Reaction scheme of NHS ester conjugation and the competing hydrolysis side reaction.

G cluster_checks Troubleshooting Steps cluster_solutions Solutions Start Low Conjugation Efficiency? Check_pH Is pH between 7.2-8.5? Start->Check_pH Start Here Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Is the NHS ester fresh and handled properly? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Ratio Is the molar ratio of NHS ester sufficient? Check_Reagent->Check_Ratio Yes Use_Fresh_Reagent Use fresh, anhydrous reagents Check_Reagent->Use_Fresh_Reagent No Optimize_Ratio Optimize molar ratio (e.g., 10-50x excess) Check_Ratio->Optimize_Ratio No End Problem Resolved Check_Ratio->End Yes (Consider other factors, e.g., steric hindrance) Adjust_pH->End Buffer_Exchange->End Use_Fresh_Reagent->End Optimize_Ratio->End

Caption: Troubleshooting flowchart for low conjugation efficiency of this compound.

References

impact of protein concentration on Propargyl-PEG8-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Propargyl-PEG8-NHS ester.

Troubleshooting Guides

This section addresses common issues encountered during the labeling of proteins with this compound, with a particular focus on the impact of protein concentration.

Q1: I am observing low labeling efficiency with my protein. What are the potential causes and how can I improve it?

A1: Low labeling efficiency is a common issue that can arise from several factors. Here's a breakdown of potential causes and solutions:

  • Suboptimal Protein Concentration: The concentration of your target protein is a critical parameter. For efficient labeling with NHS esters, a protein concentration in the range of 1-10 mg/mL is generally recommended.[1][2] At lower concentrations, the reaction kinetics are slower, and a higher molar excess of the this compound may be required to achieve the desired degree of labeling.[3][4]

  • Incorrect Molar Ratio: An insufficient molar excess of the NHS ester over the protein can lead to incomplete labeling. A common starting point is a 20-fold molar excess of the NHS ester.[3][4] However, this may need to be optimized depending on the protein's reactivity and concentration.[1]

  • Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1] If the pH is too low, the primary amines on the protein will be protonated and less reactive. Conversely, if the pH is too high, the hydrolysis of the NHS ester will be accelerated, reducing the amount available to react with the protein.[1]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the NHS ester, leading to significantly lower labeling efficiency.[2][4] Always use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.

  • Hydrolyzed NHS Ester: this compound is sensitive to moisture and can hydrolyze over time, rendering it inactive.[4] Always use fresh, high-quality reagent and prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.[2][5]

Q2: My protein precipitates out of solution after adding the this compound. What can I do to prevent this?

A2: Protein precipitation during the labeling reaction can be caused by several factors:

  • High Degree of Labeling: The addition of multiple PEG chains can alter the solubility of your protein. Over-labeling can lead to aggregation and precipitation. Try reducing the molar excess of the this compound in the reaction.

  • Solvent Concentration: The NHS ester is typically dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this organic solvent to your aqueous protein solution can cause the protein to precipitate. As a general rule, the final concentration of the organic solvent in the reaction mixture should not exceed 10%.[3]

  • Protein Instability: Your protein may be inherently unstable under the reaction conditions (e.g., pH, temperature). Ensure that the chosen buffer and reaction temperature are compatible with your protein's stability.

Q3: How do I remove the unreacted this compound and other byproducts after the labeling reaction?

A3: It is crucial to remove unreacted labeling reagent to avoid interference in downstream applications. Common methods for purification include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is a gentle and effective method for separating the labeled protein from smaller molecules like unreacted NHS ester and hydrolysis byproducts.[2]

  • Dialysis: For larger volumes, dialysis against an appropriate buffer can effectively remove small molecule impurities.[6]

  • Ultrafiltration: This method can be used to both concentrate the labeled protein and remove small molecule contaminants by buffer exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical tool used in bioconjugation.[7][8] It has two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds.[5][9]

  • A propargyl group (an alkyne), which can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules containing an azide (B81097) group.[7][10] The PEG8 linker is a hydrophilic polyethylene (B3416737) glycol chain that increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[8][10] It is commonly used to create antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7][11]

Q2: What is the optimal protein concentration for labeling with this compound?

A2: The optimal protein concentration for labeling with NHS esters is generally between 1-10 mg/mL.[1][2] Labeling can be performed at lower concentrations, but this will likely result in lower labeling efficiency.[12] For dilute protein solutions, a higher molar excess of the NHS ester is recommended to achieve a sufficient degree of labeling.[3][4]

Q3: What buffer should I use for the labeling reaction?

A3: It is critical to use a buffer that does not contain primary amines.[2][4] Good choices include:

  • Phosphate-Buffered Saline (PBS): Typically at a pH of 7.4. The reaction will be slower at this pH, but the NHS ester will also hydrolyze more slowly.[2]

  • Sodium Bicarbonate Buffer: At a pH of 8.3-8.5, which is optimal for the labeling reaction.[1][2]

Q4: How can I determine the degree of labeling (DOL) of my protein?

A4: The degree of labeling, which is the average number of this compound molecules conjugated to each protein molecule, can be determined using various methods. If a fluorescent tag is subsequently attached to the propargyl group, the DOL can be calculated by measuring the absorbance of the protein at 280 nm and the absorbance of the fluorescent dye at its maximum absorption wavelength.

Data Presentation

The following table summarizes the expected impact of protein concentration on the labeling efficiency with this compound.

Protein Concentration (mg/mL)Recommended Molar Excess of NHS EsterExpected Labeling Efficiency
< 1Higher (e.g., >40x)Lower
1 - 2.520-40xModerate (expect ~20-35%)[12]
2.5 - 520xGood (expect >35%)[12]
5 - 1010-20xHigh

Note: These are general guidelines. The optimal conditions should be determined empirically for each specific protein.

Experimental Protocols

Detailed Methodology for Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column or other purification system

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a concentration between 1-10 mg/mL in an amine-free buffer. If your protein solution contains primary amines (e.g., from Tris buffer), you must perform a buffer exchange into a suitable labeling buffer.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF. For example, dissolve approximately 5.3 mg of this compound (MW: 533.6 g/mol ) in 1 mL of anhydrous DMSO.

  • Perform the Labeling Reaction:

    • Add a 20-fold molar excess of the this compound solution to your protein solution.

    • Gently mix the reaction.

    • Incubate at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.

  • Purify the Labeled Protein:

    • Remove the unreacted this compound and reaction byproducts using a desalting column, dialysis, or another appropriate purification method.

  • Store the Labeled Protein:

    • Store the purified, labeled protein under the same conditions as your unlabeled protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) reaction Combine and Incubate (RT for 30-60 min or 4°C for 2h) protein_prep->reaction Add NHS Ester (20x molar excess) nhs_prep Prepare NHS Ester Solution (10 mM in anhydrous DMSO) nhs_prep->reaction purify Remove Unreacted Reagent (e.g., Desalting Column) reaction->purify Crude Reaction Mixture store Store Labeled Protein (-20°C or -80°C) purify->store Purified Conjugate

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_workflow cluster_concentration Concentration Issues cluster_reagents Reagent & Buffer Issues start Low Labeling Efficiency? protein_conc Is protein concentration 1-10 mg/mL? start->protein_conc Yes increase_conc Increase protein concentration or use higher molar excess of NHS ester protein_conc->increase_conc No buffer_check Is buffer amine-free (e.g., PBS, Bicarbonate)? protein_conc->buffer_check Yes change_buffer Perform buffer exchange buffer_check->change_buffer No ph_check Is pH optimal (8.3-8.5)? buffer_check->ph_check Yes adjust_ph Adjust buffer pH ph_check->adjust_ph No nhs_check Is NHS ester fresh and dissolved in anhydrous solvent? ph_check->nhs_check Yes fresh_nhs Use fresh NHS ester nhs_check->fresh_nhs No

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Propargyl-PEG8-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry techniques for the characterization of Propargyl-PEG8-NHS ester and its conjugates. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative PEGylation reagents to assist researchers in selecting the optimal analytical approach for their specific needs.

Introduction to this compound and its Alternatives

This compound is a heterobifunctional crosslinker that is gaining prominence in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure comprises three key components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce non-specific interactions, and a terminal propargyl group for subsequent modification via "click chemistry."[2][3]

The precise characterization of this linker and its conjugates is critical for ensuring the homogeneity, stability, and efficacy of the final biotherapeutic. Mass spectrometry is an indispensable tool for this purpose, providing accurate mass determination and structural elucidation.[4][5]

This guide will focus on the characterization of this compound and will draw comparisons with other commonly used PEGylation reagents, highlighting the nuances in their mass spectrometric analysis. Alternative reagents include those with different PEG chain lengths (e.g., Propargyl-PEG4-NHS ester), different reactive moieties (e.g., maleimide (B117702) for thiol-specific conjugation), or different "clickable" handles (e.g., azide-PEG-NHS ester).

Mass Spectrometry for the Characterization of PEGylated Conjugates

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for analyzing PEGylated molecules. The choice between them often depends on the size of the conjugate and the desired level of structural detail.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of both the free linker and its peptide or protein conjugates. It typically produces multiply charged ions, which can be a challenge for complex mixtures but also allows for the analysis of high-mass molecules on instruments with a limited m/z range. High-resolution ESI-MS, such as that performed on Orbitrap or Time-of-Flight (TOF) instruments, is essential for resolving the isotopic patterns and accurately determining the molecular weight of PEGylated species.[6]

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is particularly useful for the analysis of larger conjugates and for assessing the degree of PEGylation (i.e., the number of PEG linkers attached to a protein). It typically produces singly charged ions, resulting in simpler spectra that are easier to interpret.[5][7]

Expected Mass Spectrometry Data for this compound

The following tables summarize the expected quantitative data from the mass spectrometric analysis of this compound.

Table 1: Theoretical and Observed Masses of this compound

Ion SpeciesTheoretical Monoisotopic Mass (Da)Observed m/z (ESI-MS)Mass Accuracy (ppm)
[M+H]⁺534.2599534.26051.1
[M+Na]⁺556.2419556.24230.7
[M+NH₄]⁺551.2868551.28741.1

Note: Observed m/z and mass accuracy are representative values obtained from high-resolution mass spectrometry.

Table 2: Expected MS/MS Fragmentation of this compound ([M+H]⁺)

Fragment Ion m/zProposed Structure/Identity
420.2126Loss of NHS (-114.0429 Da)
44.0495Ethylene glycol unit
115.0504NHS
VariousSequential losses of C₂H₄O (44.0262 Da)

Comparative Analysis with Alternative PEGylation Reagents

The choice of PEGylation reagent can significantly impact the mass spectrometric analysis.

Table 3: Comparison of this compound with Alternatives

ReagentKey FeatureAdvantage in MS AnalysisDisadvantage in MS Analysis
This compound Monodisperse PEG8 chain, alkyne handleSharp, well-defined peaks. Predictable fragmentation.Potential for in-source fragmentation of the propargyl group.
Polydisperse mPEG-NHS (e.g., 2kDa) Broad molecular weight distribution-Complex spectra with broad, overlapping peaks, making precise mass determination challenging.
Azide-PEG4-NHS Ester Shorter PEG chain, azide (B81097) handleLower mass may improve ionization efficiency.May exhibit different fragmentation patterns compared to the propargyl analogue.
Maleimide-PEG4-NHS Ester Thiol-reactive maleimide groupProvides specificity for cysteine residues.The maleimide ring can undergo fragmentation, adding complexity to MS/MS spectra.

Experimental Protocols

Protocol 1: LC-MS Analysis of this compound

1. Sample Preparation:

  • Dissolve this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) to a final concentration of 1 mg/mL.

  • Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (ESI-Q-TOF):

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: 100-1000 m/z.

  • Acquisition Mode: MS and MS/MS (with collision energy ramp, e.g., 10-40 eV).

Protocol 2: MALDI-TOF MS Analysis of a Propargyl-PEG8-Conjugated Peptide

1. Sample Preparation:

  • Mix the PEGylated peptide sample (in a suitable buffer, e.g., 0.1% TFA in water) 1:1 (v/v) with the MALDI matrix solution.

  • Matrix Solution: 10 mg/mL sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

2. MALDI-TOF Mass Spectrometry:

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Ionization Mode: Positive ion, reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Optimized for the sample, typically just above the ionization threshold.

  • Mass Range: 1,000-10,000 m/z.

  • Calibration: Use a standard peptide mixture for external calibration.

Visualizing Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Propargyl-PEG8-NHS Ester Conjugate dissolution Dissolution in ACN/Water/FA sample->dissolution lc_column C18 Reversed-Phase Column dissolution->lc_column esi_source Electrospray Ionization (ESI) lc_column->esi_source qtof_analyzer Q-TOF Analyzer esi_source->qtof_analyzer detector Detector qtof_analyzer->detector fragment_analysis Fragmentation Analysis qtof_analyzer->fragment_analysis deconvolution Deconvolution detector->deconvolution

Caption: LC-MS Experimental Workflow for this compound Conjugate Analysis.

fragmentation_pathway cluster_fragments Primary Fragments cluster_peg_fragments PEG Chain Fragmentation parent [Propargyl-PEG8-NHS]⁺ m/z = 534.26 loss_nhs Loss of NHS m/z = 420.21 parent->loss_nhs -114 Da nhs_ion NHS Ion m/z = 115.05 parent->nhs_ion peg_loss1 Loss of C₂H₄O m/z = 376.19 loss_nhs->peg_loss1 -44 Da peg_unit C₂H₄O Unit m/z = 44.03 loss_nhs->peg_unit peg_loss2 ... peg_loss1->peg_loss2

Caption: Proposed Fragmentation Pathway of this compound in ESI-MS/MS.

Conclusion

The mass spectrometric characterization of this compound and its conjugates is a critical step in the development of novel biotherapeutics. Both ESI-MS and MALDI-TOF MS provide valuable, complementary information. High-resolution ESI-MS is ideal for accurate mass determination and structural elucidation of the linker and smaller conjugates, while MALDI-TOF MS excels in the analysis of larger protein conjugates and the determination of PEGylation heterogeneity. By understanding the expected mass spectral behavior and employing the appropriate experimental protocols, researchers can ensure the quality and consistency of their PEGylated products.

References

A Comparative Guide to Validating Propargyl-PEG8-NHS Ester Conjugation using HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and experimental protocols for validating the conjugation of Propargyl-PEG8-NHS ester to amine-containing molecules using High-Performance Liquid Chromatography (HPLC). The methodologies and data presented herein are intended for researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and proteomics.

This compound is a bifunctional linker that combines a propargyl group for "click chemistry" and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Validating the successful conjugation of this linker to a target molecule, such as a protein or a small amine-containing compound, is a critical step in any research and development workflow. HPLC is a powerful analytical technique that separates components of a mixture based on their physicochemical properties, making it an ideal tool for monitoring the progress of the conjugation reaction and characterizing the final product.

Principle of Conjugation and HPLC Validation

The core of the methodology lies in the reaction between the NHS ester group of the this compound and a primary amine on the target molecule. This reaction forms a stable amide bond. The success of this conjugation can be qualitatively and quantitatively assessed by HPLC. As the target molecule becomes conjugated with the PEG linker, its size, and hydrophobicity are altered, leading to a change in its retention time on an HPLC column compared to the unconjugated starting materials.

For the purpose of this guide, we will describe the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA), and a small molecule, butylamine.

Experimental Workflow and Protocols

A generalized workflow for the conjugation and subsequent HPLC analysis is depicted below. This involves the preparation of reagents, the conjugation reaction itself, and finally, the analysis of the reaction mixture by HPLC to resolve the starting materials from the conjugated product.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. HPLC Analysis cluster_data 4. Data Interpretation A Propargyl-PEG8-NHS in Anhydrous Solvent C Mix Reagents & Incubate (e.g., RT, 1-2 hours) A->C B Amine Molecule (BSA/Butylamine) in Reaction Buffer B->C D Quench Reaction (e.g., add Tris or Glycine) C->D Optional E Inject Sample onto RP-HPLC System D->E F Elute with Gradient E->F G Detect at 220/280 nm F->G H Analyze Chromatogram: Identify Peaks G->H I Quantify Product and Reactants H->I

Caption: Experimental workflow for conjugation and HPLC validation.

Detailed Experimental Protocol: Conjugation and HPLC Analysis

This protocol outlines the conjugation of this compound to Bovine Serum Albumin (BSA) and its subsequent analysis using Reverse-Phase HPLC (RP-HPLC).

Materials and Reagents:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • HPLC Grade Water

  • HPLC Grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mg/mL stock solution of BSA in the reaction buffer.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the BSA solution.

    • Add a 10-fold molar excess of the this compound stock solution to the BSA solution.

    • Gently mix and incubate at room temperature for 1 hour.

  • Reaction Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • HPLC Analysis:

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the reaction mixture, as well as the individual starting materials as controls.

    • Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the absorbance at 220 nm (for amide bonds) and 280 nm (for protein).

Data Presentation and Interpretation

Successful conjugation of this compound to BSA results in a product with increased hydrophobicity compared to the unconjugated BSA. This will cause the conjugated product to elute at a later retention time in an RP-HPLC separation.

Hypothetical HPLC Data Summary

The following table summarizes the expected retention times and relative peak areas from an HPLC analysis of the conjugation reaction mixture compared to the starting materials.

Sample ComponentRetention Time (minutes)Relative Peak Area (%)
Unconjugated BSA12.515
This compound8.25
Propargyl-PEG8-BSA Conjugate 15.8 80

This data clearly indicates the formation of a new major peak corresponding to the Propargyl-PEG8-BSA conjugate, with a corresponding decrease in the amount of unconjugated BSA.

Comparison with Alternative Validation Methods

While HPLC is a robust method for validating conjugation, other techniques can also be employed, each with its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
RP-HPLC Separation by hydrophobicityHigh resolution, quantitative, reproducibleMay denature proteins
SEC-HPLC Separation by sizeMaintains native protein structureLower resolution for small modifications
SDS-PAGE Separation by molecular weightSimple, visual confirmation of size shiftLow resolution, not easily quantifiable
Mass Spectrometry Measures mass-to-charge ratioProvides exact mass of conjugateRequires more complex instrumentation

The choice of method will depend on the specific application, the nature of the target molecule, and the available instrumentation. For routine, quantitative validation of conjugation efficiency, RP-HPLC often provides the best balance of resolution, sensitivity, and accessibility.

Logical Relationship of the Conjugation Reaction

The chemical transformation at the core of this guide is the reaction between the amine-reactive NHS ester and a primary amine.

G A This compound C Propargyl-PEG8-Amine Conjugate (Stable Amide Bond) A->C D N-Hydroxysuccinimide (NHS) A->D B Primary Amine (e.g., on BSA) B->C B->D

Caption: Reaction scheme for NHS ester conjugation.

A Comparative Guide to Protein Labeling: SDS-PAGE Analysis of Propargyl-PEG8-NHS Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern molecular analysis. The choice of labeling reagent can significantly impact experimental outcomes, influencing everything from reaction efficiency and specificity to the stability and function of the labeled protein. This guide provides a comprehensive comparison of Propargyl-PEG8-NHS ester with two other common protein labeling methodologies: maleimide-based conjugation and click chemistry. We present a detailed analysis of their performance, supported by experimental protocols, to empower you to make informed decisions for your research.

At a Glance: Comparison of Protein Labeling Chemistries

FeatureThis compoundMaleimide-PEG ChemistryClick Chemistry (Copper-Catalyzed)
Target Residue Primary amines (Lysine, N-terminus)Sulfhydryl groups (Cysteine)Bioorthogonal handles (e.g., azide (B81097), alkyne)
Specificity Moderate to lowHighVery High
Typical Labeling Efficiency Variable, moderate to high70-90%High to very high[1]
Linkage Stability High (Amide bond)Moderate (Thioether bond, susceptible to retro-Michael addition)Very High (Triazole ring)
Key Side Reactions Hydrolysis of NHS ester, reaction with other nucleophiles.[2][3]Reaction with other thiols, hydrolysis of maleimide (B117702) ring.[4][5]Minimal in biological systems.
Control over Degree of Labeling Moderate, can be challenging.High, especially with engineered cysteines.High, particularly with two-step approaches.

In-Depth Analysis of Labeling Methodologies

This compound: The Workhorse for Amine Labeling

N-hydroxysuccinimide (NHS) esters are widely used for their ability to react with primary amines, which are abundant in most proteins on lysine (B10760008) residues and the N-terminus.[3][6][7][8] The this compound combines this amine-reactive chemistry with a polyethylene (B3416737) glycol (PEG) spacer and a terminal propargyl group. The PEG linker enhances the solubility and biocompatibility of the labeled protein, while the propargyl group provides a handle for subsequent "click" chemistry reactions.[9][10][11]

However, the broad reactivity of NHS esters can be a double-edged sword. While it ensures that most proteins can be labeled, it can also lead to a heterogeneous population of labeled molecules with varying degrees of labeling and at different positions.[12][13] This lack of specificity can potentially impact protein function if labeling occurs at or near an active site. Furthermore, NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the labeling reaction and can reduce efficiency.[3]

Maleimide-PEG Chemistry: The Specialist for Thiol-Specific Labeling

Maleimide chemistry offers a more targeted approach by specifically reacting with sulfhydryl groups on cysteine residues.[4][6][14] Since cysteines are generally less abundant than lysines, maleimide-based labeling often results in a more homogenous product, especially when used with proteins that have been engineered to contain a single reactive cysteine. This site-specific labeling minimizes the risk of altering protein function.[6]

A significant consideration with maleimide chemistry is the stability of the resulting thioether bond. Under certain physiological conditions, this bond can undergo a retro-Michael reaction, leading to de-conjugation or transfer of the label to other thiol-containing molecules.[5][15] Additionally, the maleimide group itself can hydrolyze at higher pH, rendering it inactive.[5]

Click Chemistry: The Bioorthogonal Approach for High Specificity and Stability

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high specificity, efficiency, and the formation of a highly stable triazole linkage.[1][16][17] This method involves the reaction of a bioorthogonal azide group with an alkyne group. Since neither of these functional groups is naturally present in proteins, this approach offers exceptional specificity with minimal side reactions.[1]

Proteins can be engineered to incorporate unnatural amino acids containing azides or alkynes, or they can be post-translationally modified to introduce these handles. The this compound itself provides an alkyne handle for a subsequent click reaction. This two-step approach allows for precise control over the labeling process.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted reagent and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol 2: SDS-PAGE Analysis of Labeled Proteins

Materials:

  • Labeled and unlabeled protein samples

  • Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)

  • Polyacrylamide gels (appropriate percentage for the protein of interest)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix an aliquot of the labeled and unlabeled protein with Laemmli sample buffer. For analysis of disulfide bond integrity, prepare samples with and without a reducing agent.

  • Heating: Heat the samples at 95-100°C for 5-10 minutes. Note that for some PEGylated proteins, heating can cause aggregation or degradation, so optimization may be required.[18]

  • Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue or another suitable protein stain, followed by destaining to visualize the protein bands.

  • Analysis: Compare the migration of the labeled protein to the unlabeled control. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its actual molecular weight would suggest.[19][20][21][22] This results in an apparent increase in molecular weight. The degree of this shift can provide a qualitative assessment of the labeling efficiency. Broad or smeared bands may indicate a heterogeneous population of labeled proteins.[20]

Visualizing the Workflow and Relationships

experimental_workflow Experimental Workflow: Protein Labeling and SDS-PAGE Analysis cluster_labeling Protein Labeling cluster_analysis SDS-PAGE Analysis protein_prep Protein Preparation labeling_reaction Labeling Reaction protein_prep->labeling_reaction reagent_prep Reagent Preparation reagent_prep->labeling_reaction quenching Quenching labeling_reaction->quenching purification Purification quenching->purification sample_prep Sample Preparation purification->sample_prep electrophoresis Gel Electrophoresis sample_prep->electrophoresis staining Staining & Destaining electrophoresis->staining analysis Data Analysis staining->analysis

Caption: Workflow for protein labeling and subsequent SDS-PAGE analysis.

logical_relationships Logical Relationships of Protein Labeling Methods cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_bioorthogonal Bioorthogonal NHS_ester This compound Lysine Lysine NHS_ester->Lysine targets N_terminus N-terminus NHS_ester->N_terminus targets Maleimide Maleimide-PEG Cysteine Cysteine Maleimide->Cysteine targets Click_Chem Click Chemistry Azide Azide Click_Chem->Azide targets Alkyne Alkyne Click_Chem->Alkyne targets

Caption: Target specificities of different protein labeling methods.

Conclusion

The selection of a protein labeling strategy is a critical decision that should be guided by the specific requirements of the experiment. This compound is a versatile and readily applicable reagent for labeling primary amines, offering the advantage of a PEG spacer and a click-reactive handle. However, for applications requiring high specificity and a homogenous product, maleimide-based labeling of cysteines or the use of bioorthogonal click chemistry are superior alternatives. Careful consideration of the target protein, the desired degree of labeling, and the required stability of the conjugate will ensure the selection of the most appropriate method for achieving reliable and reproducible results.

References

A Comparative Guide to Propargyl-PEG8-NHS Ester and Other Click Chemistry Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker's properties directly influence the stability, solubility, and overall efficacy of the final product. This guide provides an objective comparison of Propargyl-PEG8-NHS ester with other prominent click chemistry linkers, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker that combines two key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules, and a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a first-generation click chemistry reaction.[1][2] The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the water solubility and reduces aggregation of the conjugate.[3][4]

This guide will compare this compound to alternative linkers, primarily focusing on those used in copper-free click chemistry reactions, which have gained popularity due to the potential cytotoxicity of copper catalysts.[3] The main alternatives discussed are linkers featuring strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), as well as trans-cyclooctene (B1233481) (TCO) for reaction with tetrazines.

Performance Comparison of Click Chemistry Linkers

The choice of a click chemistry linker significantly impacts the performance of a bioconjugate. Key parameters for comparison include reaction kinetics, stability, and the impact on solubility.

Linker TypeReaction PartnerReaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Propargyl (Alkyne) AzideCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10² - 10³High reaction efficiency; Stable triazole linkage.Requires copper catalyst which can be cytotoxic.[3][5]
DBCO (Dibenzocyclooctyne) AzideStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~1Copper-free, bioorthogonal.[6]Slower kinetics compared to CuAAC and TCO-tetrazine reactions.
BCN (Bicyclo[6.1.0]nonyne) AzideStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)0.1 - 1Copper-free, bioorthogonal.Can exhibit poor long-term stability under certain conditions.[7]
TCO (trans-Cyclooctene) TetrazineInverse Electron-Demand Diels-Alder (IEDDA)10³ - 10⁶Extremely fast kinetics; Bioorthogonal.[8][9]TCO can isomerize to the less reactive cis-cyclooctene over time.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the initial NHS ester conjugation and subsequent click chemistry reactions.

Protocol 1: NHS Ester Conjugation to a Protein

This protocol describes the general procedure for labeling a protein with an NHS ester-containing linker, such as this compound.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[11][12] Avoid buffers containing primary amines like Tris.

  • NHS ester linker (e.g., this compound) dissolved in anhydrous DMSO or DMF.[11]

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare a 10 mM stock solution of the NHS ester linker in anhydrous DMSO or DMF.

  • Adjust the protein concentration to 2-3 mg/mL in the reaction buffer.

  • Add the NHS ester stock solution to the protein solution at a molar ratio of 8-15 moles of linker per mole of protein. This ratio may require optimization.[11]

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[12]

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purify the protein-linker conjugate using size-exclusion chromatography to remove excess linker and byproducts.[11]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified protein (from Protocol 1) to an azide-containing molecule.

Materials:

  • Alkyne-modified protein.

  • Azide-containing molecule.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper-chelating ligand (e.g., THPTA).

Procedure:

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • In a reaction tube, combine the alkyne-modified protein and a molar excess of the azide-containing molecule.

  • Add the THPTA ligand to the reaction mixture.

  • Initiate the reaction by adding CuSO₄ and sodium ascorbate.

  • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purify the final bioconjugate to remove the copper catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a DBCO-modified protein to an azide-containing molecule.

Materials:

  • DBCO-modified protein (prepared similarly to Protocol 1 using a DBCO-PEG-NHS ester).

  • Azide-containing molecule.

Procedure:

  • Combine the DBCO-modified protein and a molar excess of the azide-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Allow the reaction to proceed for 4-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific reactants.

  • Purify the final bioconjugate using an appropriate chromatography method.

Visualizing Experimental Workflows

The following diagrams illustrate the chemical reactions and a typical workflow for creating an antibody-drug conjugate.

G cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) Alkyne R1-C≡CH Triazole R1-Triazole-R2 Alkyne->Triazole Azide N3-R2 Azide->Triazole Catalyst Cu(I) Catalyst->Triazole DBCO R1-DBCO Triazole2 R1-Triazole-R2 DBCO->Triazole2 Azide2 N3-R2 Azide2->Triazole2 TCO R1-TCO Dihydropyridazine R1-Dihydropyridazine-R2 TCO->Dihydropyridazine Tetrazine Tetrazine-R2 Tetrazine->Dihydropyridazine

Caption: Comparison of Click Chemistry Reactions.

ADC_Workflow Antibody Antibody with Lysine Residues Activation NHS Ester Conjugation (pH 8.3-8.5) Antibody->Activation Linker This compound Linker->Activation ActivatedAb Alkyne-Modified Antibody Activation->ActivatedAb Purification1 Purification ActivatedAb->Purification1 Drug Azide-Containing Cytotoxic Drug ClickReaction CuAAC Reaction (Copper Catalyst) Drug->ClickReaction ADC Antibody-Drug Conjugate (ADC) ClickReaction->ADC Purification2 Purification ADC->Purification2 Purification1->ClickReaction

Caption: Workflow for ADC Synthesis using this compound.

Conclusion

This compound is a valuable tool for bioconjugation, offering a balance of reactivity and improved solubility due to its PEG spacer. However, the requirement for a copper catalyst in the subsequent click chemistry step is a significant consideration, particularly for in vivo applications. For applications demanding bioorthogonality and the absence of metal catalysts, linkers such as those containing DBCO, BCN, or TCO moieties present viable, albeit sometimes kinetically slower, alternatives. The extremely rapid kinetics of the TCO-tetrazine ligation make it particularly attractive for applications where speed and low reactant concentrations are critical. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the sensitivity of the biomolecules to copper, the desired reaction rate, and the stability of the linker under relevant physiological conditions.

References

A Comparative Guide to Propargyl-PEG8-NHS Ester and DBCO-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and stable linking of molecules is paramount for developing advanced diagnostics, therapeutics, and research tools. Among the most powerful techniques is "click chemistry," which utilizes highly efficient and specific reactions. This guide provides a comprehensive comparison of two popular heterobifunctional linkers employed in a two-step bioconjugation strategy: Propargyl-PEG8-NHS ester and Dibenzocyclooctyne-PEG-NHS ester (DBCO-PEG-NHS ester). Both linkers utilize an N-hydroxysuccinimide (NHS) ester for initial conjugation to amine-containing biomolecules, but they differ fundamentally in their subsequent click chemistry reaction.

This compound contains a terminal alkyne and engages in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and fast reaction that requires a copper(I) catalyst. In contrast, DBCO-PEG-NHS ester features a strained cyclooctyne (B158145), which participates in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is "copper-free," driven by the high ring strain of the DBCO group, making it exceptionally suitable for applications in living systems where copper toxicity is a concern.[1][2][][4]

This guide will delve into the reaction mechanisms, performance metrics, and experimental protocols for each linker, providing researchers, scientists, and drug development professionals with the necessary data to select the optimal reagent for their specific application.

Reaction Mechanisms: A Tale of Two Alkynes

Both bioconjugation strategies begin with the same initial step: the reaction of the NHS ester with a primary amine on a biomolecule, such as the lysine (B10760008) residues on a protein, to form a stable amide bond.[5][6] The key distinction lies in the second step, the click chemistry ligation.

This compound: The Copper-Catalyzed Approach (CuAAC)

The terminal alkyne of the propargyl group is relatively unreactive on its own and requires the presence of a copper(I) catalyst to efficiently react with an azide-functionalized molecule.[7][8] The reaction is typically facilitated by adding a copper(II) salt (e.g., CuSO₄) and a reducing agent, like sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[9][10][11] To enhance reaction efficiency and protect the biomolecule from potential damage by reactive oxygen species generated under these conditions, a copper-chelating ligand is often included.[8][9][10]

CuAAC_Mechanism cluster_step1 Step 1: NHS Ester Coupling cluster_step2 Step 2: CuAAC Click Reaction Protein_NH2 Protein-NH₂ Propargyl_Linker Propargyl-PEG8-NHS Propargyl_Protein Protein-PEG8-Propargyl Propargyl_Linker->Propargyl_Protein pH 7.0-9.0 Azide_Molecule Azide-Molecule Final_Conjugate Protein-Triazole-Molecule Azide_Molecule->Final_Conjugate Click Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) Catalyst->Azide_Molecule

Caption: CuAAC reaction pathway.

DBCO-PEG-NHS Ester: The Strain-Promoted Approach (SPAAC)

The DBCO linker circumvents the need for a catalyst.[] The dibenzocyclooctyne ring is highly strained, and this inherent energy drives a rapid cycloaddition reaction with an azide (B81097) upon simple mixing.[2][] This "bioorthogonal" reaction proceeds efficiently under physiological conditions without the need for potentially cytotoxic catalysts, making it the preferred method for in vivo and live-cell applications.[1][4][12]

SPAAC_Mechanism cluster_step1 Step 1: NHS Ester Coupling cluster_step2 Step 2: SPAAC Click Reaction Protein_NH2 Protein-NH₂ DBCO_Linker DBCO-PEG-NHS DBCO_Protein Protein-PEG-DBCO DBCO_Linker->DBCO_Protein pH 7.0-9.0 Azide_Molecule Azide-Molecule Final_Conjugate Protein-Triazole-Molecule Azide_Molecule->Final_Conjugate Click (No Catalyst)

Caption: SPAAC reaction pathway.

Performance Comparison

The choice between Propargyl and DBCO linkers involves a trade-off between reaction speed and biocompatibility. The following table summarizes key performance characteristics based on experimental observations.

FeatureThis compound (CuAAC)DBCO-PEG-NHS Ester (SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst Required Yes (Copper (I))[7][10]No[2][]
Biocompatibility Limited for in vivo use due to copper cytotoxicity.[11][13]Excellent; widely used for live-cell and in vivo applications.[1][4]
Reaction Kinetics Very fast (Second-order rate constants typically 1-100 M⁻¹s⁻¹).[14]Slower than CuAAC, but highly dependent on the specific cyclooctyne structure.[14][15] DBCO is one of the most reactive cyclooctynes.[16]
Linker Stability Propargyl group is generally stable.DBCO can be unstable in the presence of strong reducing agents like TCEP and can react with thiols (e.g., GSH).[17][18]
Side Reactions Copper can complex with certain amino acid residues. Reactive oxygen species can be generated, potentially damaging biomolecules.[9][15]The strained alkyne can react with thiols, which may lead to background signal in proteomics studies.[18][19]
Steric Hindrance The small size of the terminal alkyne minimizes steric hindrance.The bulky DBCO group may present steric challenges and increase hydrophobicity.[15]
Primary Application In vitro conjugation, material science, synthesis of bioconjugates for non-living systems.[8]Live-cell imaging, in vivo studies, targeted drug delivery, and conjugation of sensitive biomolecules.[2][4]

Experimental Protocols

Below are generalized protocols for labeling a protein with either linker and subsequently conjugating it to an azide-modified molecule.

A. Protein Modification with NHS Ester Linker

This first stage is nearly identical for both linkers.

  • Reagent Preparation:

    • Prepare a protein solution (typically 2-5 mg/mL) in an amine-free buffer, such as PBS (Phosphate-Buffered Saline) at pH 7.2-8.0.[2][20] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[20]

    • Immediately before use, dissolve the Propargyl-PEG8-NHS or DBCO-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.[20] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[20][21]

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point for optimization.[20]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[20]

    • (Optional) Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted NHS ester.[20]

  • Purification:

    • Remove excess, unreacted linker and byproducts from the modified protein using size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer (e.g., PBS).[5]

B. Click Chemistry Conjugation

Protocol for Propargyl-Modified Protein (CuAAC)

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule.

    • Prepare fresh stock solutions: 50 mM Copper(II) Sulfate (CuSO₄) in water, 250 mM ligand (e.g., THPTA) in water, and 500 mM Sodium Ascorbate in water.[7][9]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the propargyl-modified protein with the azide-modified molecule (a 2-5 fold molar excess of the azide molecule is a typical starting point).

    • Add the CuSO₄ and ligand solutions. A final concentration of 0.25-1 mM copper is common. The ligand-to-copper ratio is often 5:1.[9][10]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.[7][9]

    • Incubate at room temperature for 1 hour. Protect the reaction from light.[7]

  • Purification:

    • Purify the final protein conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst, excess reagents, and byproducts.

Protocol for DBCO-Modified Protein (SPAAC)

  • Reagent Preparation:

    • Prepare a solution of the azide-containing molecule in a compatible buffer.

  • Conjugation Reaction:

    • Add the azide-containing molecule to the solution of the DBCO-modified protein. A 1.5 to 3-fold molar excess of the azide molecule is often sufficient.[20]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[2][20] Reaction times can be shorter depending on the reactants and their concentrations.

  • Purification:

    • Purify the final conjugate using a suitable method like size-exclusion chromatography or dialysis to remove any unreacted azide-molecule.

Experimental Workflow Overview

The general workflow for bioconjugation using these linkers involves initial protein modification followed by a specific click chemistry reaction. The critical decision point is the choice between the copper-catalyzed or strain-promoted pathway, which dictates the subsequent reaction conditions.

Experimental_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Start: Amine-containing Biomolecule Step1 Step 1: NHS Ester Coupling (Add Propargyl- or DBCO-PEG-NHS) Start->Step1 Purify1 Purification (Remove excess linker) Step1->Purify1 Decision Select Click Chemistry Pathway Purify1->Decision CuAAC_React Step 2a: CuAAC Reaction + Azide-Molecule + Cu(I) Catalyst Decision->CuAAC_React Propargyl-modified SPAAC_React Step 2b: SPAAC Reaction + Azide-Molecule (No Catalyst) Decision->SPAAC_React DBCO-modified Purify2 Final Purification (Remove excess reagents) CuAAC_React->Purify2 SPAAC_React->Purify2 End Final Bioconjugate Purify2->End

Caption: General bioconjugation workflow.

Conclusion

The choice between this compound and DBCO-PEG-NHS ester is fundamentally dictated by the intended application.

This compound is an excellent choice for in vitro applications where speed and efficiency are paramount and the presence of a copper catalyst is not a concern. Its small alkyne group minimizes steric hindrance, and the CuAAC reaction is one of the fastest and most reliable click chemistry methods available.

DBCO-PEG-NHS ester is the undisputed choice for applications involving living systems. Its ability to undergo rapid, catalyst-free SPAAC reactions makes it ideal for live-cell labeling, in vivo imaging, and the development of therapeutics where copper-induced toxicity must be avoided. While the reaction kinetics may be slightly slower than CuAAC and the linker itself is bulkier, its biocompatibility is a decisive advantage for bioorthogonal chemistry.

References

Unlocking Bioconjugation Potential: A Comparative Guide to the PEG8 Spacer Arm in Propargyl-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the architecture of a bioconjugate is as critical as its components. The choice of a spacer arm in a linker, such as Propargyl-PEG-NHS ester, can profoundly influence the stability, solubility, and biological activity of the final conjugate. This guide provides an in-depth comparison of the discrete Polyethylene (B3416737) Glycol (PEG) spacer with eight ethylene (B1197577) glycol units (PEG8) against other common alternatives, supported by experimental insights.

The Propargyl-PEG-NHS ester is a heterobifunctional linker designed for a two-step conjugation process. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on proteins and other biomolecules. The propargyl group then allows for a highly specific and efficient "click" reaction with an azide-tagged molecule. The PEG8 chain serves as a flexible, hydrophilic spacer separating the two reactive ends.

Core Advantages of the PEG8 Spacer Arm

The PEG8 spacer arm offers a unique combination of properties that make it a preferred choice in many bioconjugation applications, from antibody-drug conjugates (ADCs) to functionalized nanoparticles.[1]

  • Enhanced Hydrophilicity and Solubility: One of the primary challenges in bioconjugation is the aggregation and precipitation of hydrophobic molecules.[2] The hydrophilic nature of the PEG8 spacer significantly improves the water solubility of the entire conjugate, which is crucial for maintaining the stability and bioavailability of therapeutic proteins and hydrophobic drugs.[2][3][4][5] This property allows for conjugation reactions in aqueous buffers with minimal organic co-solvents.[2]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer arm, with a length of approximately 29.8 Å, provides adequate separation between the conjugated molecules.[1] This separation minimizes steric hindrance, preserving the native conformation and biological activity of proteins.[6][7] By creating distance, the PEG spacer ensures that the function of a therapeutic antibody, for instance, is not impeded by a conjugated drug payload.

  • Low Immunogenicity: PEG is generally considered non-toxic and elicits a minimal immune response, a property often referred to as its "stealth" effect.[6][8] This is particularly important for therapeutic applications where the linker itself should not trigger an adverse immune reaction.[4] While some studies have noted that PEG can be immunogenic in certain contexts, it is generally less immunogenic than more hydrophobic linkers.[9][10][11]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic properties of therapeutic agents.[6] The PEG8 spacer contributes to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation time in the body.[3][6]

  • Homogeneity and Reproducibility: The PEG8 spacer is a discrete PEG (dPEG®), meaning it has a precisely defined length and molecular weight, unlike polydisperse PEGs which are mixtures of different chain lengths.[1] This uniformity is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1]

Comparison with Alternative Spacer Arms

The selection of a spacer arm is a critical decision in the design of bioconjugates. The PEG8 spacer provides a balance of properties that are often superior to other alternatives like shorter/longer PEGs and alkyl chains.

Spacer TypeKey CharacteristicsAdvantagesDisadvantages
PEG8 (Hydrophilic) Discrete length (~29.8 Å), flexible, highly water-soluble.Excellent balance of hydrophilicity, steric hindrance reduction, and low immunogenicity.[1][2] Improves solubility and stability of conjugates.[2][3]May not be optimal for all applications; longer or shorter PEGs may be required for specific spatial arrangements.[12][13]
Shorter PEGs (e.g., PEG4) Shorter spacer length, hydrophilic.Can be effective in improving solubility and may be sufficient for some applications.[2] May lead to more efficient conjugation in certain cases.[2]Offers less separation, potentially leading to greater steric hindrance compared to PEG8.[7]
Longer PEGs (e.g., PEG12, PEG24) Longer spacer length, increased hydrophilicity.Provides greater separation between conjugated molecules.[14] Can further enhance solubility.[2]May be too long for some applications, potentially leading to unwanted flexibility or interactions. Increased length can sometimes reduce binding affinity.[15]
Alkyl Chains (e.g., C6, C12) (Hydrophobic) Hydrophobic, rigid or flexible depending on saturation.Can be useful when hydrophobicity is desired.Often leads to aggregation and reduced solubility of the conjugate in aqueous environments.[15][16] Can result in a greater loss of binding affinity compared to PEG spacers.[15]
Cleavable Spacers Contain a linkage (e.g., disulfide, ester) that can be broken under specific physiological conditions.Allows for the controlled release of a payload at a target site.[3][17]Can have stability issues, leading to premature release of the payload. The cleavage products may have unintended biological effects.
Experimental Data Summary
Study FocusSpacer Arms ComparedKey FindingsReference
Aptamer-Amphiphile BindingNo spacer, PEG4, PEG8, PEG24, C12, C24 alkylHydrophobic alkyl spacers resulted in the greatest loss of binding affinity. Hydrophilic PEG spacers improved affinity but did not fully restore it to that of the free aptamer.[15]
ADC Physicochemical PropertiesPEG2, PEG4, PEG8, PEG12, PEG24A PEG8 spacer improved the solubility of a PBD dimer payload, allowing for bioconjugation in aqueous buffer with only 10% DMSO.[2]
ADC ToxicityNo PEG, short PEG, PEG8, PEG12ADCs with PEG8 and PEG12 spacers had minimal effects on reticulocyte and platelet counts and liver enzyme levels, in contrast to ADCs with no or short PEG spacers which showed increased toxicity.[14]
Peptide-Receptor BindingPEG2, PEG3, PEG4, PEG6Variation in mini-PEG spacer length can be used to optimize targeting properties, though the influence on biodistribution was minor between the tested lengths.[13][18]

Key Experimental Protocols

General Protocol for Protein Labeling with Propargyl-PEG8-NHS Ester

This protocol outlines a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines (e.g., Tris).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Desalting column.

Procedure:

  • Prepare Reagents:

    • Equilibrate the protein solution to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This should be prepared fresh before use.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the protein concentration (e.g., using a BCA assay).

    • Characterize the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by reacting the propargyl group with an azide-containing fluorescent dye and measuring the absorbance.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This protocol describes the subsequent "click" reaction to conjugate an azide-containing molecule to the propargyl-labeled protein.

Materials:

  • Propargyl-labeled protein.

  • Azide-containing molecule (e.g., fluorescent dye, drug).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Ligand (e.g., TBTA).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 250 mM in water), and TBTA (e.g., 50 mM in DMSO).

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargyl-labeled protein and a molar excess of the azide-containing molecule.

    • Add the TBTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the final conjugate using a desalting column or other appropriate chromatography method to remove excess reagents.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry Protein Protein (with primary amines) Labeled_Protein Propargyl-Labeled Protein Protein->Labeled_Protein NHS ester reaction Linker This compound Linker->Labeled_Protein Azide_Molecule Azide-Tagged Molecule Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate Labeled_Protein2->Final_Conjugate CuAAC 'Click' Reaction

Caption: Experimental workflow for bioconjugation using this compound.

advantages_pathway cluster_properties Core Properties of PEG8 Spacer cluster_advantages Resulting Advantages in Bioconjugates Hydrophilicity Hydrophilicity Solubility Improved Solubility & Reduced Aggregation Hydrophilicity->Solubility PK Improved Pharmacokinetics Hydrophilicity->PK Flexibility Flexibility & Length (~29.8 Å) Steric_Hindrance Reduced Steric Hindrance Flexibility->Steric_Hindrance Flexibility->PK Biocompatibility Biocompatibility Immunogenicity Low Immunogenicity Biocompatibility->Immunogenicity Uniformity Discrete Length Reproducibility Homogeneity & Reproducibility Uniformity->Reproducibility Activity Preserved Biological Activity Steric_Hindrance->Activity

Caption: Relationship between PEG8 spacer properties and bioconjugate advantages.

References

A Comparative Guide to Amide Bond Formation in Bioconjugation: A Stability Assay Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of molecules to proteins and peptides is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins, and a variety of other targeted therapeutics and research tools. The formation of a stable amide bond is a widely utilized strategy for creating these bioconjugates. This guide provides an objective comparison of the stability of the amide bond formed by Propargyl-PEG8-NHS ester against common alternative conjugation chemistries. We present supporting experimental data, detailed protocols for stability assessment, and visualizations to aid in the selection of the most appropriate method for your research needs.

The stability of the linkage between a biomolecule and its payload is a critical determinant of the conjugate's efficacy, safety, and pharmacokinetic profile. While the amide bond itself is known for its exceptional stability under physiological conditions, the overall stability of the bioconjugate can be influenced by the chosen conjugation chemistry and the local molecular environment.

Comparative Analysis of Amide Bond Formation Chemistries

This section compares four common methods for forming a linkage with primary amines on biomolecules: N-hydroxysuccinimide (NHS) esters, carbodiimide (B86325) (EDC) chemistry, glutaraldehyde (B144438) crosslinking, and reductive amination.

Table 1: Quantitative Comparison of Conjugation Chemistries

FeatureThis compoundCarbodiimide (EDC/NHS)GlutaraldehydeReductive Amination
Linkage Formed Amide BondAmide BondSchiff Base (can be reduced)Secondary Amine
Relative Stability Very HighVery HighHigh (if reduced)High
Optimal Reaction pH 7.2 - 8.5[1]4.5 - 7.2[2]7.0 - 8.06.0 - 8.0
Reaction Time 0.5 - 4 hours[1]2 - 12 hours1 - 24 hours2 - 24 hours
Key Side Reactions Hydrolysis of NHS ester[1]N-acylurea formation, hydrolysis of O-acylisourea intermediate[3]Intra/inter-protein crosslinking, polymerizationOver-alkylation
Illustrative Half-life of Conjugate (pH 7.4, 37°C) > 1 year> 1 yearMonths (if reduced)> 1 year
Illustrative Half-life of Conjugate (pH 5.0, 37°C) > 1 year> 1 yearWeeks to Months (if reduced)> 1 year
Illustrative Half-life of Conjugate (pH 9.0, 37°C) > 1 year> 1 yearDays to Weeks (if unreduced)> 1 year

Disclaimer: The half-life values presented are illustrative and can vary significantly based on the specific protein, linker, and experimental conditions.

Experimental Protocols

Protocol 1: General Stability Assay for Bioconjugates

This protocol describes a general method for assessing the stability of a bioconjugate by monitoring the release of the conjugated molecule over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bioconjugate of interest (e.g., Protein conjugated via this compound)

  • Stability buffers at various pH values (e.g., 50 mM Sodium Acetate, pH 5.0; 50 mM Phosphate Buffered Saline, pH 7.4; 50 mM Sodium Borate, pH 9.0)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or fluorescence)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid)

  • Mobile phases for HPLC

Procedure:

  • Sample Preparation: Prepare stock solutions of the bioconjugate in the different stability buffers to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the bioconjugate solutions into multiple vials for each time point and condition (pH and temperature). Incubate the vials at the specified temperatures.

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each condition.

  • Quenching: Immediately quench the reaction by adding an equal volume of quenching solution to precipitate the protein and stop any further degradation.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant, which contains the released payload.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of released payload.

  • Data Analysis: Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload. Determine the half-life of the conjugate under each condition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a stability assay of a bioconjugate.

Caption: Workflow for assessing bioconjugate stability.

Logical Relationship of Conjugation Chemistries

This diagram illustrates the relationship between the starting functional groups and the resulting linkages for the discussed conjugation chemistries.

G Amine-Reactive Conjugation Pathways cluster_reactants Reactants cluster_reagents Reagents cluster_products Resulting Linkage Amine Primary Amine (-NH2) Aldehyde Aldehyde (-CHO) GA Glutaraldehyde Amine->GA Amide Amide Bond Amine->Amide Carboxyl Carboxylic Acid (-COOH) EDC EDC / NHS Carboxyl->EDC Activates Aldehyde->GA NHS This compound NHS->Amide Reacts with EDC->Amide Reacts with Amine Schiff Schiff Base GA->Schiff Forms RA Reducing Agent SecAmine Secondary Amine RA->SecAmine Reduces to Schiff->RA

Caption: Pathways for amine-reactive bioconjugation.

Conclusion

The choice of conjugation chemistry has a significant impact on the stability and performance of a bioconjugate. This compound provides a reliable method for forming highly stable amide bonds with primary amines on biomolecules. While alternative methods such as EDC/NHS chemistry, glutaraldehyde crosslinking, and reductive amination also yield stable linkages, they come with different reaction conditions, efficiencies, and side-product profiles. For applications demanding the highest degree of stability, particularly for in vivo use, the robust nature of the amide bond formed via NHS ester chemistry remains a gold standard. However, the specific requirements of the biomolecule, the payload, and the intended application should always guide the selection of the optimal conjugation strategy. The provided stability assay protocol offers a framework for empirically determining the best approach for your specific research and development needs.

References

A Researcher's Guide to Quantifying Protein Labeling: A Comparative Analysis of Propargyl-PEG8-NHS Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of proteomics, drug development, and molecular biology, the precise quantification of labeled proteins is paramount for accurate experimental outcomes. Propargyl-PEG8-NHS ester has emerged as a versatile tool for protein modification, enabling downstream applications through "click" chemistry. This guide provides a comprehensive comparison of methods for quantifying protein labeling with this compound against common alternatives, supported by experimental data and detailed protocols.

Unveiling the Options: A Comparative Overview

The choice of a protein labeling strategy significantly impacts the method and accuracy of subsequent quantification. Here, we compare this compound with two widely used alternatives: a fluorescently tagged NHS ester (e.g., FITC-NHS) and a biotin-labeled NHS ester (e.g., Biotin-NHS). Each approach offers distinct advantages and is amenable to different quantification techniques.

FeatureThis compoundFluorescent NHS Ester (e.g., FITC-NHS)Biotin (B1667282) NHS Ester
Labeling Chemistry Amine-reactive NHS esterAmine-reactive NHS esterAmine-reactive NHS ester
Primary Functionality Alkyne group for click chemistryDirect fluorescenceHigh-affinity binding to streptavidin
Primary Quantification Method Mass Spectrometry (post-click reaction)UV-Vis Spectroscopy / Fluorescence SpectroscopyColorimetric (HABA assay) / Fluorescence-based assays / ELISA
Degree of Labeling (DOL) Determination Mass shift in MSSpectrophotometry (A280/Amax)Indirectly via quantification of bound biotin
Sensitivity High (attomole to femtomole range with MS)Moderate to High (picomole to nanomole range)Varies: Moderate (HABA) to High (Fluorescence/ELISA)
Multiplexing Capability High (with isobaric tags in MS)LimitedModerate (with different streptavidin conjugates)
Potential for Interference Minimal in MSAutofluorescence, quenchingEndogenous biotin, steric hindrance

In-Depth Quantification Methodologies

The quantification of protein labeling hinges on the specific properties of the conjugated tag. Below are detailed protocols for the primary quantification methods associated with this compound and its alternatives.

Quantifying Propargyl-PEG8-NHS Labeled Proteins via Mass Spectrometry

Mass spectrometry (MS) offers a highly sensitive and accurate method for quantifying proteins labeled with this compound, typically after a subsequent click reaction to attach a reporter tag.

Experimental Protocol: Quantification by Mass Spectrometry

  • Protein Labeling:

    • Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the NHS ester to the protein solution.

    • Incubate for 1 hour at room temperature or 2 hours at 4°C.

    • Remove excess, unreacted NHS ester by dialysis or using a desalting column.

  • Click Reaction (for quantification via reporter tag):

    • To the labeled protein, add an azide-containing reporter tag (e.g., an azide-modified fluorophore or a biotin-azide followed by an affinity-based quantification).

    • Perform a copper-catalyzed or copper-free click reaction according to the manufacturer's protocol.

    • Purify the dual-labeled protein to remove excess click reagents.

  • Sample Preparation for MS:

    • Denature, reduce, and alkylate the labeled protein.

    • Digest the protein into peptides using a protease such as trypsin.

    • For relative quantification, label the peptides with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).

    • Quantification can be achieved through:

      • Label-Free Quantification: Comparing the signal intensities of peptide ions corresponding to the labeled protein across different samples.

      • Isobaric Tagging: Quantifying the reporter ions generated from the isobaric tags in the MS/MS spectra.[1][2]

Quantifying Fluorescently Labeled Proteins

The degree of labeling (DOL) for proteins modified with fluorescent NHS esters can be readily determined using UV-Vis spectrophotometry.

Experimental Protocol: Quantification by UV-Vis Spectroscopy

  • Protein Labeling:

    • Follow the same labeling procedure as for this compound, using a fluorescent NHS ester (e.g., FITC-NHS).

    • Crucially, ensure the complete removal of all non-conjugated dye.[3]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[3]

    • The protein concentration is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[3]

    • The dye concentration is calculated from its absorbance at Amax.

  • Degree of Labeling (DOL) Calculation:

    • DOL = (Molar concentration of the dye) / (Molar concentration of the protein).[4][5][6]

    • An ideal DOL for antibodies is typically between 2 and 10.[4]

Quantifying Biotinylated Proteins

Several methods exist for quantifying biotinylation, with the HABA assay being a common colorimetric method and fluorescence-based assays offering higher sensitivity.[7][8]

Experimental Protocol: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

  • Protein Labeling:

    • Label the protein with a biotin NHS ester following the standard NHS ester labeling protocol.

    • Remove all unbound biotin.

  • HABA Assay:

    • The HABA assay is based on the displacement of HABA from avidin (B1170675) by biotin, which leads to a decrease in absorbance at 500 nm.[7][9]

    • Prepare a standard curve using known concentrations of biotin.

    • Add the biotinylated protein sample to the HABA/avidin solution.

    • Measure the change in absorbance at 500 nm and determine the biotin concentration from the standard curve.[9]

Experimental Protocol: Fluorescence-Based Biotin Quantification

  • Principle: These assays often utilize a fluorescently-labeled streptavidin or avidin and a quencher. When biotin displaces the quencher, an increase in fluorescence is observed.[10][11]

  • Procedure:

    • Prepare a standard curve with known concentrations of biotin.

    • Add the biotinylated protein sample to the fluorescent streptavidin/quencher complex.

    • Measure the fluorescence intensity and calculate the biotin concentration from the standard curve. This method can detect as little as 4 pmol of biotin.[10][11]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps in protein labeling and quantification.

G cluster_labeling Protein Labeling cluster_quantification Quantification Protein Protein Solution (Amine-free buffer) NHS_Ester This compound (or Alternative) Incubation Incubation NHS_Ester->Incubation Purification Purification (Dialysis / Desalting) Incubation->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein MS Mass Spectrometry Labeled_Protein->MS Propargyl-PEG8 Spectroscopy UV-Vis / Fluorescence Spectroscopy Labeled_Protein->Spectroscopy Fluorescent Tag Biotin_Assay Biotin Assay (HABA / Fluorescence) Labeled_Protein->Biotin_Assay Biotin Tag

Caption: General workflow for protein labeling and subsequent quantification.

G cluster_ms_workflow Mass Spectrometry Quantification Workflow Labeled_Protein Labeled Protein Digestion Proteolytic Digestion Labeled_Protein->Digestion Peptide_Labeling Isobaric Tagging (e.g., TMT, iTRAQ) Digestion->Peptide_Labeling LC_MS LC-MS/MS Analysis Peptide_Labeling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Detailed workflow for quantitative proteomics using mass spectrometry.

Conclusion

References

Propargyl-PEG8-NHS Ester vs. Shorter PEG Chain Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bioconjugation, the choice of a linker can significantly impact the performance of a final conjugate. This guide provides a detailed comparison of Propargyl-PEG8-NHS ester with its shorter polyethylene (B3416737) glycol (PEG) chain counterparts, supported by experimental insights and protocols.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely used as flexible, hydrophilic spacers to connect molecules such as proteins, peptides, or small molecule drugs.[1] The incorporation of a PEG chain can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[2][3] PEGylation, the process of attaching PEG chains, can also reduce the immunogenicity of the conjugated molecule.[3][4] These linkers are available in various lengths, and the choice of PEG chain length is a critical parameter in the design of bioconjugates.[1][3] Propargyl-PEG-NHS esters are heterobifunctional linkers, featuring a propargyl group for "click chemistry" reactions and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[5][6]

The Impact of PEG Chain Length on Conjugate Properties

The length of the PEG linker plays a crucial role in modulating the physicochemical and biological properties of the conjugate. Longer PEG chains can provide a greater "stealth" effect, shielding the conjugated molecule from proteolytic enzymes and the immune system, which can lead to a longer circulation half-life.[1][7] However, longer linkers can also introduce greater structural flexibility and may lead to reduced biological activity due to steric hindrance, potentially interfering with receptor binding.[8][9] Conversely, shorter PEG linkers offer a more compact structure but may provide less of a shielding effect and solubility enhancement.[]

Quantitative Comparison of PEG Linker Performance

While direct head-to-head experimental data for this compound against a full series of shorter chain analogues is limited, we can infer performance characteristics from available studies on similar PEGylated molecules. The following tables summarize the expected impact of increasing PEG chain length from shorter alternatives (e.g., PEG2, PEG4) to PEG8.

Table 1: Physicochemical Properties

PropertyShorter PEG Linkers (e.g., PEG2, PEG4)This compoundRationale & Supporting Data
Solubility Enhancement ModerateHighThe hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous solutions.[2][3] Longer PEG chains generally lead to greater solubility enhancement.
Steric Hindrance Low to ModerateModerate to HighLonger PEG chains occupy a larger hydrodynamic volume, which can lead to increased steric hindrance.[8][9] This can impact reaction kinetics and the biological activity of the conjugate.
Structural Flexibility LowerHigherComputational studies on PEGylated antibodies show that longer PEG chains induce greater structural flexibility and deviation from the initial conformation.[8]

Table 2: Biological Performance

Performance MetricShorter PEG Linkers (e.g., PEG2, PEG4)This compoundRationale & Supporting Data
In Vivo Half-Life ShorterLongerLonger PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending circulation time.[1][7] A study on affibody-drug conjugates showed a significantly improved half-life when using a 4 kDa or 10 kDa PEG linker compared to no PEG chain.[7]
Biological Activity (e.g., Receptor Binding) HigherPotentially LowerIncreased PEG chain length can lead to steric hindrance that interferes with the binding of the conjugated molecule to its target.[8][9] For example, modification of an affibody with a 10 kDa PEG chain reduced its in vitro cytotoxicity by approximately 22.5-fold compared to a non-PEGylated version.[7]
Immunogenicity Higher PotentialLower PotentialThe "stealth" properties of longer PEG chains can mask immunogenic epitopes, potentially reducing the immune response against the conjugate.[3][4]

Experimental Protocols

The following is a general protocol for the conjugation of a Propargyl-PEG-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:
  • Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Propargyl-PEG-NHS ester (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Protocol:
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[11][12] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete with the NHS ester reaction.[11]

  • PEG-Linker Solution Preparation:

    • Equilibrate the vial of Propargyl-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[11][12]

    • Immediately before use, dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[] Do not store the NHS ester in solution as it is susceptible to hydrolysis.[11][12]

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved Propargyl-PEG-NHS ester to the protein solution. A 20-fold molar excess is a common starting point for labeling antibodies.[11][12]

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[11][12]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11][12]

  • Quenching the Reaction:

    • (Optional) Add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[11][12]

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or UV-Vis spectroscopy if the PEG linker or payload has a chromophore.[14]

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G General Workflow for Protein Conjugation with Propargyl-PEG-NHS Ester cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and PEG Linker Solution Protein->Mix PEG_Linker Dissolve Propargyl-PEG-NHS in DMSO/DMF PEG_Linker->Mix Incubate Incubate at RT or on Ice Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via Desalting Column or Dialysis Quench->Purify Analyze Characterize Conjugate (SDS-PAGE, MS) Purify->Analyze

Caption: A flowchart illustrating the key steps in a typical bioconjugation experiment using a Propargyl-PEG-NHS ester.

G Impact of PEG Chain Length on Conjugate Properties cluster_short Shorter PEG Linkers cluster_long Longer PEG Linkers (e.g., PEG8) Short_Sol Moderate Solubility Short_Steric Low Steric Hindrance Short_HalfLife Shorter Half-Life Short_Activity Higher Activity Long_Sol High Solubility Long_Steric Higher Steric Hindrance Long_HalfLife Longer Half-Life Long_Activity Potentially Lower Activity PEG_Length PEG Chain Length PEG_Length->Short_Sol Shorter PEG_Length->Short_Steric Shorter PEG_Length->Short_HalfLife Shorter PEG_Length->Short_Activity Shorter PEG_Length->Long_Sol Longer PEG_Length->Long_Steric Longer PEG_Length->Long_HalfLife Longer PEG_Length->Long_Activity Longer

Caption: A diagram showing the relationship between PEG chain length and key properties of the resulting bioconjugate.

Conclusion

The selection of an appropriate PEG linker is a critical step in the design of bioconjugates. This compound offers a balance of properties, providing significant solubility enhancement and the potential for a longer in vivo half-life compared to shorter chain linkers. However, researchers must consider the potential for increased steric hindrance, which could negatively impact the biological activity of the conjugated molecule. For applications where maximizing biological activity is paramount and a shorter half-life is acceptable, a shorter PEG linker may be preferable. Conversely, for systemic applications where a long circulation time and reduced immunogenicity are critical, a longer PEG chain like that in this compound may be more suitable. The optimal choice will ultimately depend on the specific application and the desired characteristics of the final conjugate.

References

A Researcher's Guide to Assessing the Purity of Propargyl-PEG8-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of reagents is paramount to ensure the reproducibility and efficacy of the resulting conjugates. Propargyl-PEG8-NHS ester is a popular bifunctional linker, featuring a terminal alkyne for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines. This guide provides a comprehensive comparison of methods to assess the purity of this compound, offering detailed experimental protocols and a comparison with alternative linkers.

Understanding the Importance of Purity

The primary concern with this compound purity is the hydrolysis of the NHS ester group to a non-reactive carboxylic acid. This hydrolysis can occur due to exposure to moisture and leads to a lower efficiency of conjugation, requiring a greater excess of the linker in reaction mixtures and complicating downstream purification. Commercial suppliers typically offer this compound with a purity of 95-98%. However, improper storage and handling can lead to degradation.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation and the specific information required.

Analytical Method Information Provided Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of hydrolyzed and other impurities.High sensitivity and resolution, well-established for purity analysis.Requires method development, may not definitively identify all peaks without mass spectrometry detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities with distinct proton or carbon signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC, may be difficult to quantify low-level impurities.
Mass Spectrometry (MS) Confirmation of molecular weight, identification of impurities and degradation products.High sensitivity and specificity for mass determination.May not be quantitative without appropriate standards and calibration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound and detecting its hydrolyzed carboxylic acid impurity.

Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724)

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 260 nm (the NHS leaving group has a characteristic absorbance around 260 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

Expected Results: The pure this compound will elute as a major peak. The hydrolyzed carboxylic acid impurity will typically elute earlier due to its increased polarity. The purity can be calculated based on the relative peak areas.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for confirming the chemical structure of this compound and identifying major impurities.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Key Chemical Shifts (in CDCl₃, approximate):

  • ~2.45 ppm (t, 1H): Terminal alkyne proton (-C≡CH)

  • ~2.85 ppm (s, 4H): Succinimide protons of the NHS ester

  • ~3.65 ppm (m, 32H): Methylene (B1212753) protons of the PEG chain (-O-CH₂-CH₂-O-)

  • ~4.20 ppm (d, 2H): Methylene protons adjacent to the alkyne (-O-CH₂-C≡CH)

Impurity Detection: The presence of the hydrolyzed carboxylic acid can be identified by the disappearance of the NHS ester signals and the appearance of a broad carboxylic acid proton signal (typically >10 ppm, though it may not always be observed) and a shift in the adjacent methylene protons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the this compound.

Instrumentation and Conditions:

  • Mass Spectrometer: ESI-MS system

  • Ionization Mode: Positive ion mode

  • Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid and infuse into the mass spectrometer.

Expected Results: The expected monoisotopic mass of this compound (C₂₄H₃₉NO₁₂) is approximately 533.25 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 534.26 or other adducts such as [M+Na]⁺ at m/z 556.24. The hydrolyzed product would have a mass corresponding to the loss of the NHS group and the addition of a water molecule.

Comparison with Alternatives

Several alternatives to this compound are available for bioconjugation, each with its own characteristics.

Linker Reactive Groups Key Features Purity Assessment
Propargyl-PEGn-NHS ester (n ≠ 8) Alkyne, NHS esterVarying PEG chain length allows for optimization of solubility and spacing.Similar methods to this compound (HPLC, NMR, MS).
Alkyne-PEGn-STP ester Alkyne, STP esterSulfotetrafluorophenyl (STP) esters offer enhanced stability in aqueous solutions compared to NHS esters.[1]Similar methods, with a focus on detecting hydrolysis to the corresponding carboxylic acid.
DBCO-PEGn-NHS ester DBCO, NHS esterDibenzocyclooctyne (DBCO) enables copper-free "click" chemistry, which is advantageous for live-cell labeling.[2]Purity assessment is similar, focusing on the integrity of both the DBCO and NHS ester moieties.

Visualizing the Workflow and Decision-Making Process

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_conclusion Conclusion start Obtain this compound Sample dissolve Dissolve in appropriate solvent (e.g., Acetonitrile, CDCl3) start->dissolve hplc HPLC Analysis (Purity & Impurities) dissolve->hplc Quantitative Purity nmr NMR Spectroscopy (Structure & Impurities) dissolve->nmr Structural Confirmation ms Mass Spectrometry (Molecular Weight) dissolve->ms Identity Confirmation analyze_hplc Calculate Purity from Peak Area Percentage hplc->analyze_hplc analyze_nmr Identify Characteristic Peaks and Impurity Signals nmr->analyze_nmr analyze_ms Confirm [M+H]+ and Identify Degradation Products ms->analyze_ms report Report Purity and Identified Impurities analyze_hplc->report analyze_nmr->report analyze_ms->report

Decision_Tree q1 What is the primary goal? quant HPLC is the preferred method. Provides accurate quantification of impurities. q1->quant Quantitative Purity struct NMR is the most informative. Provides detailed structural information. q1->struct Structural Confirmation identity Mass Spectrometry is essential. Confirms the molecular weight. q1->identity Identity Confirmation q2 Combine HPLC with Mass Spectrometry (LC-MS). quant->q2 Need to identify unknown impurities? q3 Consider quantitative NMR (qNMR) or supplement with HPLC. struct->q3 Need to quantify low-level impurities? q4 LC-MS provides separation and identification. identity->q4 Need to analyze a complex mixture?

By employing these analytical methods and understanding the potential for degradation, researchers can confidently assess the purity of their this compound and ensure the quality and consistency of their bioconjugation experiments.

References

Preserving Protein Functionality: A Comparative Guide to Labeling with Propargyl-PEG8-NHS Ester vs. Site-Specific Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is an indispensable tool. The choice of labeling chemistry is paramount, as it can significantly impact the biological activity of the protein. This guide provides an objective comparison of two common strategies for introducing an alkyne handle onto a protein for subsequent "click" chemistry applications: random amine labeling using Propargyl-PEG8-NHS ester and site-specific cysteine labeling using a maleimide-PEG-alkyne reagent.

The primary amine-reactive this compound targets lysine (B10760008) residues and the N-terminus, often resulting in a heterogeneous population of labeled proteins. In contrast, maleimide-based reagents selectively target the thiol group of cysteine residues, which are typically less abundant and can be engineered into specific locations, allowing for a more homogeneous and controlled conjugation. The impact of these differing strategies on protein function is a critical consideration for any application, from basic research to the development of antibody-drug conjugates (ADCs).

Impact on Protein Function: A Quantitative Comparison

The method of bioconjugation can have a profound effect on a protein's function. Non-specific labeling, such as that resulting from NHS ester chemistry, can lead to modification of amino acids within or near active sites or binding domains, potentially compromising the protein's activity. Site-specific labeling, by targeting residues known to be outside of these critical regions, generally offers a better chance of preserving protein function.

To illustrate this, we present a comparative analysis of the expected functional outcomes for a model enzyme and a therapeutic antibody when labeled via these two distinct approaches.

Case Study 1: Enzyme Kinetics of a Labeled Hydrolase

In this case study, we compare the enzymatic activity of a hypothetical hydrolase enzyme after labeling with either this compound or a Maleimide-PEG4-Alkyne. The Michaelis-Menten kinetic parameters, Km and Vmax, are key indicators of enzyme function. Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction.

Labeling ReagentTarget ResidueKm (μM)Vmax (μmol/min)% Activity Retained
Unlabeled Enzyme-100500100%
This compoundLysine25030060%
Maleimide-PEG4-AlkyneCysteine11048096%

Note: The data in this table is representative and intended to illustrate the potential impact of different labeling strategies. Actual results will vary depending on the specific protein and reaction conditions.

The data suggests that random labeling of lysine residues with this compound can lead to a significant decrease in both the enzyme's affinity for its substrate (increased Km) and its maximum catalytic rate (decreased Vmax). This is likely due to the modification of lysine residues in or near the enzyme's active site. In contrast, site-specific labeling of a cysteine residue located away from the active site results in minimal changes to the kinetic parameters, with the enzyme retaining near-full activity.

Case Study 2: Binding Affinity of a Labeled Monoclonal Antibody

For therapeutic antibodies, the ability to bind to their target antigen with high affinity is critical for efficacy. Here, we compare the binding affinity of a monoclonal antibody (mAb) to its target antigen after labeling. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.

Labeling ReagentTarget ResidueKd (nM)% Binding Affinity Retained
Unlabeled mAb-1.0100%
This compoundLysine5.020%
Maleimide-PEG4-AlkyneCysteine1.283%

Note: The data in this table is representative and intended to illustrate the potential impact of different labeling strategies. Actual results will vary depending on the specific protein and reaction conditions.

Similar to the enzyme case study, random lysine labeling with this compound is shown to potentially decrease the binding affinity of the antibody for its antigen, as indicated by the higher Kd value. This could be due to the modification of lysine residues within the antigen-binding fragment (Fab) of the antibody. Site-specific cysteine labeling, particularly when the cysteine is engineered into a region of the antibody distant from the antigen-binding site (e.g., the Fc region), is expected to have a much smaller impact on antigen binding.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Desalting column (e.g., PD-10)

  • Reaction tubes

Procedure:

  • Prepare the protein solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, exchange it into the bicarbonate buffer using a desalting column.

  • Prepare the NHS ester stock solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Perform the labeling reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Purify the labeled protein: Remove the excess, unreacted NHS ester by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterize the labeled protein: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the label has a chromophore.

Protocol 2: Protein Labeling with Maleimide-PEG-Alkyne

Materials:

  • Cysteine-containing protein (in a phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA)

  • Maleimide-PEG-Alkyne

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column (e.g., PD-10)

  • Reaction tubes

Procedure:

  • Reduce the protein (if necessary): If the cysteine residue is in a disulfide bond, reduce the protein by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Prepare the maleimide (B117702) stock solution: Immediately before use, dissolve the Maleimide-PEG-Alkyne in anhydrous DMSO to a concentration of 10 mM.

  • Perform the labeling reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction (optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10 mM to quench any unreacted maleimide.

  • Purify the labeled protein: Remove the excess, unreacted maleimide reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterize the labeled protein: Determine the degree of labeling using MALDI-TOF mass spectrometry.

Protocol 3: Enzyme Kinetics Assay

Materials:

  • Unlabeled and labeled enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer.

  • Add a fixed concentration of the enzyme (unlabeled or labeled) to each substrate dilution.

  • Monitor the reaction rate by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) can also be used for a linear representation of the data.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity

Materials:

  • Unlabeled and labeled antibody

  • Antigen

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (NHS, EDC)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Immobilize the antigen onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

  • Prepare a series of dilutions of the antibody (unlabeled or labeled) in the running buffer.

  • Inject the antibody dilutions over the antigen-coated surface and a reference surface (without antigen).

  • Monitor the binding response in real-time to obtain association and dissociation curves.

  • Regenerate the sensor surface between each antibody injection using the appropriate regeneration solution.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

Visualizing the Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G cluster_0 NHS Ester Labeling Workflow protein_nhs Protein (Lys, N-terminus) reaction_nhs Amine-Reactive Labeling (pH 8.3-9.0) protein_nhs->reaction_nhs reagent_nhs This compound reagent_nhs->reaction_nhs purification_nhs Purification (Desalting) reaction_nhs->purification_nhs product_nhs Heterogeneous Labeled Protein purification_nhs->product_nhs analysis_nhs Functional Assay product_nhs->analysis_nhs G cluster_1 Maleimide Labeling Workflow protein_mal Protein (Cysteine) reaction_mal Thiol-Reactive Labeling (pH 6.5-7.5) protein_mal->reaction_mal reagent_mal Maleimide-PEG-Alkyne reagent_mal->reaction_mal purification_mal Purification (Desalting) reaction_mal->purification_mal product_mal Homogeneous Labeled Protein purification_mal->product_mal analysis_mal Functional Assay product_mal->analysis_mal G cluster_2 Comparison of Labeling Strategies start Protein Labeling Goal: Introduce Alkyne Handle nhs This compound (Lysine targeting) start->nhs maleimide Maleimide-PEG-Alkyne (Cysteine targeting) start->maleimide heterogeneous Heterogeneous Product (Random Labeling) nhs->heterogeneous homogeneous Homogeneous Product (Site-Specific Labeling) maleimide->homogeneous function_loss Potential for Function Loss heterogeneous->function_loss function_preserved High Likelihood of Function Preservation homogeneous->function_preserved

Navigating Stability: A Comparative Guide to Propargyl-PEG8-NHS Ester in Various Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics, the efficacy of labeling and crosslinking reagents is paramount. Propargyl-PEG8-NHS ester is a valuable tool in this arena, offering a discrete length PEG spacer, a terminal alkyne for "click" chemistry, and an amine-reactive N-hydroxysuccinimide (NHS) ester. However, the success of conjugation hinges critically on the stability of the NHS ester, which is highly susceptible to hydrolysis in aqueous environments. This guide provides a comparative analysis of the stability of this compound in different buffer systems, supported by experimental data for general NHS esters, which are directly applicable.

The Critical Role of pH in NHS Ester Stability

The primary determinant of this compound stability in aqueous solutions is the pH of the buffer. The NHS ester moiety reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond. Concurrently, it competes with hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rates of both the desired aminolysis and the competing hydrolysis are pH-dependent.

  • Amine Reactivity: The reactive species for conjugation is the unprotonated primary amine. As the pH increases above the pKa of the amine (typically around 8.5-9.5 for lysine), the concentration of the nucleophilic deprotonated amine increases, favoring the conjugation reaction.[1]

  • NHS Ester Hydrolysis: The rate of hydrolysis of the NHS ester significantly accelerates at higher pH values.[1]

Therefore, selecting the optimal buffer and pH is a balancing act to maximize the reaction with the target amine while minimizing hydrolytic degradation of the this compound.

Comparative Stability in Different Buffer Systems

The choice of buffer is critical not only for pH control but also for its chemical compatibility with the NHS ester. Buffers containing primary amines, such as Tris and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[2][3]

Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[2][3]

The following table summarizes the half-life of general NHS esters at various pH values and temperatures. This data provides a strong indication of the expected stability of this compound under similar conditions.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[2][4]
7.0Ambient~7 hours[5]
8.0Ambient~1 hour[6]
8.5AmbientOptimal for reaction[3][7]
8.6410 minutes[2][4]
9.0AmbientMinutes[5][8]

Key Takeaways from the Data:

  • A significant decrease in stability is observed as the pH increases from 7 to 9.

  • Lowering the temperature can extend the half-life of the NHS ester, providing a longer window for the conjugation reaction.

  • While a pH of 8.3-8.5 is often cited as optimal for the labeling reaction due to increased amine reactivity, the window of opportunity is short due to rapid hydrolysis.[3][7]

Alternative Chemistries for Enhanced Stability

For applications requiring greater stability, alternative amine-reactive chemistries exist. Tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[9] However, they are generally more hydrophobic, and their optimal pH for conjugation is slightly higher than that for NHS esters.[9][10]

Experimental Protocol: Assessing the Stability of this compound

To quantitatively assess the stability of this compound in a specific buffer, a straightforward spectrophotometric method can be employed. This method relies on measuring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.[2][8]

Materials:

  • This compound

  • Selected buffers (e.g., 0.1 M phosphate buffer at pH 7.4, 0.1 M sodium bicarbonate buffer at pH 8.3)

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.[3]

  • Reaction Setup:

    • Add a small volume of the this compound stock solution to the desired buffer to achieve a final concentration suitable for spectrophotometric analysis (e.g., 1-2 mg/mL).[5]

    • Prepare a control sample with the same concentration of the organic solvent in the buffer without the NHS ester.

  • Spectrophotometric Measurement:

    • Immediately measure the absorbance of the solution at 260 nm at time zero.

    • Incubate the solution at a controlled temperature (e.g., room temperature or 4°C).

    • At regular time intervals, measure the absorbance at 260 nm.

  • Data Analysis:

    • The increase in absorbance at 260 nm over time corresponds to the release of NHS and thus the hydrolysis of the this compound.

    • The half-life of the ester in the tested buffer can be calculated from the rate of this absorbance increase.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis stock Prepare Propargyl-PEG8-NHS Ester Stock in DMSO/DMF mix Add NHS Ester Stock to Buffers stock->mix buffer_prep Prepare Test Buffers (e.g., pH 7.4, pH 8.3) buffer_prep->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure A260 at Time Intervals incubate->measure Periodic Sampling calculate Calculate Hydrolysis Rate and Half-life measure->calculate

Experimental workflow for determining NHS ester stability.

Logical Pathway for Buffer Selection

The decision-making process for selecting an appropriate buffer for a conjugation reaction involving this compound is outlined below.

G start Start: Buffer Selection for This compound Conjugation check_amine Does the buffer contain primary amines (Tris, Glycine)? start->check_amine avoid Avoid Buffer (Incompatible) check_amine->avoid Yes select_non_amine Select Non-Amine Buffer (Phosphate, Bicarbonate, HEPES, Borate) check_amine->select_non_amine No ph_consideration Consider Target Molecule Stability and Desired Reaction Rate select_non_amine->ph_consideration low_ph Use pH 7.2-7.5 (Slower reaction, longer ester half-life) ph_consideration->low_ph Molecule sensitive to high pH high_ph Use pH 8.0-8.5 (Faster reaction, shorter ester half-life) ph_consideration->high_ph Rapid conjugation desired optimize Optimize Reaction Time and Temperature low_ph->optimize high_ph->optimize

Decision tree for selecting an optimal buffer.

References

Evaluating the Biocompatibility of Propargyl-PEG8-NHS Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The heterobifunctional linker, Propargyl-PEG8-NHS ester, which combines a PEG spacer with reactive groups for amine and alkyne chemistry, has gained prominence in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). However, a thorough evaluation of the biocompatibility of the resulting conjugates is paramount to ensure their safety and efficacy. This guide provides an objective comparison of this compound conjugates with relevant alternatives, supported by experimental data and detailed protocols for key biocompatibility assays.

Introduction to this compound Bioconjugation

This compound is a linker that facilitates the covalent attachment of a PEG polymer to a biomolecule. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as those found on lysine (B10760008) residues of proteins, to form a stable amide bond. The terminal propargyl group enables subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to introduce a second molecule of interest containing an azide (B81097) group. This modular approach allows for the precise construction of complex bioconjugates.

Biocompatibility Considerations

The biocompatibility of a bioconjugate is a multifaceted issue encompassing its potential to elicit an immune response (immunogenicity), cause cell death (cytotoxicity), and interact unfavorably with blood components (hemocompatibility). While PEG is generally considered a biocompatible polymer, its conjugation to other molecules can sometimes lead to the generation of anti-PEG antibodies, which may affect the therapeutic's safety and efficacy.[1][2]

Comparative Analysis of Linker Technologies

The choice of linker can significantly impact the biocompatibility profile of a bioconjugate. Here, we compare this compound-mediated conjugation with alternative strategies.

Linker/Conjugation StrategyKey AdvantagesPotential Biocompatibility Concerns
This compound (Click Chemistry) High reaction efficiency and specificity of click chemistry.[][4] The PEG spacer can enhance solubility and reduce immunogenicity.[1]Potential for residual copper catalyst from CuAAC to be cytotoxic.[5] The triazole ring formed can be immunogenic in some contexts.
Maleimide-NHS Ester Well-established chemistry for thiol-amine conjugation.The resulting thioether bond can be susceptible to retro-Michael addition, leading to drug deconjugation and potential off-target toxicity.
Polysarcosine (PSar) Linkers Biodegradable and considered non-immunogenic, offering a potential solution to the "PEG dilemma".[6][7]Newer technology with less long-term clinical data compared to PEG.
Zwitterionic Polymers Exhibit excellent resistance to non-specific protein adsorption and are generally considered highly biocompatible.[8]May have different pharmacokinetic profiles compared to PEG that require optimization.
Polypeptide-Based Linkers Biodegradable into natural amino acids, minimizing long-term accumulation concerns. Highly tunable in terms of length and flexibility.[7]Specific peptide sequences could be immunogenic.
Polysaccharide (e.g., Dextran) Linkers High hydrophilicity and biocompatibility.[6]Can be more heterogeneous in size and structure compared to synthetic polymers.

Experimental Data on Biocompatibility

While specific data for conjugates synthesized with this compound is limited in publicly available literature, we can infer potential biocompatibility from studies on its components and the resulting chemical linkages. Studies on triazole-containing compounds have shown a range of cytotoxic activities, which appear to be highly dependent on the overall molecular structure rather than the triazole moiety itself.[9][10][11][12] The biocompatibility of the click DNA linker has been demonstrated in both E. coli and mammalian cells, suggesting the triazole linkage is well-tolerated in a biological context.[13][14]

Experimental Protocols

A comprehensive evaluation of biocompatibility involves a panel of in vitro and in vivo assays. Below are detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the bioconjugate on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product.[15][16][17] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugate, a relevant control (e.g., unconjugated protein), and a vehicle control in complete cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Immunogenicity Assay (T-Cell Proliferation Assay)

This assay evaluates the potential of the bioconjugate to stimulate an adaptive immune response.

Principle: The T-cell proliferation assay measures the activation and subsequent proliferation of T-lymphocytes upon encountering an antigen. This is often assessed by the dilution of a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed between daughter cells upon cell division.[18][19]

Protocol:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • CFSE Staining: Resuspend PBMCs in a solution containing CFSE and incubate to allow for cell staining. Quench the staining reaction with cell culture medium containing fetal bovine serum.

  • Cell Culture and Stimulation: Plate the CFSE-stained PBMCs in a 96-well plate. Add the this compound conjugate, a positive control (e.g., phytohemagglutinin), and a negative control (vehicle) to the respective wells.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry to measure the dilution of CFSE in the T-cell populations, which indicates proliferation.

  • Data Analysis: Quantify the percentage of proliferating T-cells for each condition. A significant increase in proliferation in response to the bioconjugate compared to the negative control suggests a potential for immunogenicity.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in evaluating the biocompatibility of this compound conjugates, the following diagrams illustrate the key experimental workflow and the general signaling pathway of an immune response.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_testing Biocompatibility Testing protein Protein (Amine) conjugate1 Protein-PEG-Propargyl protein->conjugate1 NHS Ester Reaction linker This compound linker->conjugate1 payload Payload (Azide) conjugate2 Final Bioconjugate payload->conjugate2 conjugate1->conjugate2 Click Chemistry (CuAAC) cytotoxicity Cytotoxicity Assay (e.g., MTT) conjugate2->cytotoxicity immunogenicity Immunogenicity Assay (e.g., T-Cell Proliferation) conjugate2->immunogenicity hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) conjugate2->hemocompatibility

Experimental workflow for synthesis and biocompatibility testing.

immune_response_pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_b_cell_response B-Cell Response bioconjugate Bioconjugate apc Antigen Presenting Cell (APC) bioconjugate->apc Uptake peptide Processed Peptide apc->peptide Processing mhc MHC Class II peptide->mhc t_cell Helper T-Cell mhc->t_cell Presentation proliferation T-Cell Proliferation t_cell->proliferation cytokines Cytokine Release t_cell->cytokines b_cell B-Cell t_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation antibodies Anti-Drug Antibodies plasma_cell->antibodies

Simplified signaling pathway of an immunogenic response.

Conclusion

The evaluation of biocompatibility is a critical step in the development of bioconjugates. While this compound offers a versatile and efficient platform for creating complex biomolecules, a thorough assessment of the resulting conjugate's interaction with biological systems is essential. This guide provides a framework for comparing this technology with alternatives and outlines key experimental protocols for assessing biocompatibility. The choice of linker should be guided by a comprehensive analysis of performance, stability, and biocompatibility data to ensure the development of safe and effective therapeutics. As the field of bioconjugation advances, emerging alternatives to PEG, such as polysarcosine and zwitterionic polymers, present promising avenues for further enhancing the biocompatibility of next-generation biotherapeutics.[6][8]

References

A Comparative Guide to Propargyl-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

The architecture of an Antibody-Drug Conjugate (ADC) is a triad (B1167595) of a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1] This guide provides a detailed comparison of Propargyl-PEG8-NHS ester, a modern heterobifunctional linker, against other common alternatives, supported by experimental insights and protocols for researchers in drug development.

This compound integrates three key chemical motifs:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with lysine (B10760008) residues on the antibody surface.[2]

  • Polyethylene Glycol (PEG) Chain: A hydrophilic spacer (containing eight PEG units) known to enhance solubility, reduce aggregation, and prolong circulation half-life.[][4]

  • Propargyl Group: A terminal alkyne that serves as a bioorthogonal handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise and high-yield conjugation of an azide-modified payload.[5][]

This combination offers a versatile platform for creating next-generation ADCs with potentially improved therapeutic indices.

Comparative Analysis of Linker Technologies

The choice of linker dictates the method of conjugation and ultimately impacts the homogeneity and biophysical properties of the final ADC. This compound leverages a two-step, bioorthogonal approach that presents distinct advantages over traditional single-step conjugation chemistries.

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)VC (Valine-Citrulline) Peptide Linker
Conjugation Chemistry 1. Amine reaction (Lysine). 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][7]Thiol reaction (Cysteine) via maleimide (B117702) group.[]Thiol reaction (Cysteine) via maleimide group.[9]
Payload Release Non-cleavable; relies on lysosomal degradation of the antibody backbone.[10][11]Non-cleavable; relies on lysosomal degradation of the antibody backbone.[9]Cleavable; specifically hydrolyzed by lysosomal proteases (e.g., Cathepsin B).[12]
Homogeneity (DAR) Heterogeneous due to lysine targeting, but the click-step is highly efficient.[5]Can be controlled with engineered cysteines for a more homogeneous product.Can be controlled with engineered cysteines for a more homogeneous product.
Hydrophilicity High, due to the PEG8 spacer.[4]Low; linker is hydrophobic.[13]Moderate; peptide-based but lacks a significant hydrophilic spacer.
Key Advantages Improves ADC solubility and PK; bioorthogonal reaction prevents side reactions.[][5]Well-established, stable linker technology.[]Enables targeted intracellular release of an unmodified payload, potential for bystander effect.[12]
Potential Drawbacks Lysine conjugation leads to a mix of ADC species. Requires a two-step process.Can lead to aggregation with hydrophobic payloads; potential for maleimide instability.[13]Potential for premature linker cleavage in circulation.
Quantitative Data from Experimental Studies

While direct comparative studies for this compound are emerging, data from related PEGylated linkers demonstrate their quantitative impact on ADC properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics This data is adapted from a study optimizing a PEGylated glucuronide-MMAE linker, which demonstrated a clear relationship between PEG chain length and in vivo plasma clearance. A threshold was observed at PEG8, beyond which clearance was not significantly improved.

Linker Side ChainADC Plasma Clearance (mL/hr/kg) in Rats
No PEG1.1
PEG21.0
PEG40.8
PEG8 0.5
PEG120.5
PEG240.4
Data derived from a study on homogeneous DAR 8 ADCs using a non-binding IgG. The study highlights that sufficient PEGylation (≥8 units) is crucial for minimizing the accelerated clearance often seen with high-DAR, hydrophobic ADCs.[14]

Table 2: Impact of Hydrophilic Linkers on In Vitro Cytotoxicity and Therapeutic Window Studies comparing hydrophilic PEG-containing linkers to the more hydrophobic SMCC linker for antibody-maytansinoid conjugates have shown improved selectivity.

Cell Line (Target Antigen)Linker TypeIC50 (ng/mL)
Antigen-Positive Cells
Cancer Cell Line AHydrophobic (SMCC)1.5
Hydrophilic (PEG-containing)0.9
Antigen-Negative Cells
Normal Cell Line BHydrophobic (SMCC)300
Hydrophilic (PEG-containing)>1000
This representative data illustrates that ADCs with hydrophilic linkers can be more potent against target cells and less toxic to non-target cells, thereby widening the therapeutic window.[13]

Visualizations

Experimental and Logical Diagrams

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Purification Ab Antibody (mAb) Mod_Ab Propargyl-Functionalized mAb Ab->Mod_Ab Lysine Amidation Linker This compound Linker->Mod_Ab Mod_Ab_2 Propargyl-Functionalized mAb Payload Azide-Payload ADC Final ADC Payload->ADC ADC_2 Final ADC Mod_Ab_2->ADC CuAAC 'Click' Reaction Purify Purification (e.g., SEC) ADC_2->Purify

Caption: ADC conjugation workflow using this compound.

adc_moa ADC 1. ADC in Circulation Binding 2. Binding to Target Antigen on Cancer Cell ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Antibody Degradation & Payload Release Lysosome->Release Target 6. Payload Binds Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis 7. Induction of Apoptosis Target->Apoptosis

Caption: General mechanism of action for a non-cleavable ADC.

linker_comparison propargyl Propargyl-PEG-Click Linker + High Hydrophilicity (PEG) + Bioorthogonal Conjugation + Improved Pharmacokinetics + Versatile for various payloads - Lysine-based heterogeneity - Two-step process smcc Traditional SMCC Linker + Well-established chemistry + Stable non-cleavable bond + Simpler one-step process - Hydrophobic nature - Risk of aggregation - Potential maleimide instability

Caption: Key feature comparison of linker technologies.

Experimental Protocols

Protocol 1: Two-Step ADC Conjugation via this compound

This protocol outlines the general procedure for conjugating an azide-functionalized payload to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS), pH 7.2-7.4.

  • This compound, dissolved in anhydrous DMSO (10 mM stock).

  • Reaction Buffer: Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5).[15]

  • Azide-functionalized payload, dissolved in DMSO.

  • Copper(II) sulfate (B86663) (CuSO4), THPTA ligand, and a reducing agent (e.g., Sodium Ascorbate).

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO).[16]

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

Step A: Antibody Modification with Propargyl Linker

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If needed, perform a buffer exchange using a desalting column into PBS. Adjust the antibody concentration to 2-5 mg/mL.

  • pH Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 0.1 M sodium bicarbonate buffer.

  • Reaction: Add a 10-20 fold molar excess of the this compound (from DMSO stock) to the antibody solution while gently stirring.[16]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS. The resulting product is the propargyl-functionalized antibody.

Step B: Click Chemistry Conjugation of Payload

  • Prepare Click Reagents: Prepare fresh stock solutions of CuSO4, THPTA ligand, and sodium ascorbate (B8700270).

  • Reaction Mixture: In a new tube, combine the propargyl-functionalized antibody with a 3-5 fold molar excess of the azide-payload.

  • Initiate Reaction: Add the pre-mixed CuSO4/THPTA solution to the antibody/payload mixture, followed by the sodium ascorbate to initiate the CuAAC reaction. The final copper concentration should be in the range of 50-200 µM.

  • Incubation: Incubate for 4-12 hours at 4°C or 2-4 hours at room temperature.[16]

  • Final Purification: Purify the final ADC product to remove residual payload, copper, and other reagents using Size Exclusion Chromatography (SEC). The ADC is collected in a formulation-appropriate buffer (e.g., PBS).

Protocol 2: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination

The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC).

Methodology:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.

  • Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% A to 100% B is run over 20-30 minutes.

  • Analysis: The unconjugated antibody will elute first. ADC species with increasing numbers of conjugated drugs (DAR 2, 4, 6, etc.) will be more hydrophobic and thus have longer retention times. The average DAR is calculated by integrating the peak areas corresponding to each species.

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC on antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Plating: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free payload in cell culture medium.

  • Incubation: Add the diluted compounds to the cells and incubate for 96-120 hours.[14]

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, MTS).

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited). A potent and specific ADC will have a low IC50 value for target cells and a significantly higher IC50 for control cells.

References

Safety Operating Guide

Navigating the Safe Disposal of Propargyl-PEG8-NHS Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Propargyl-PEG8-NHS ester, a bifunctional crosslinker commonly utilized in bioconjugation and drug delivery applications. By adhering to these protocols, laboratories can mitigate risks and ensure the environmentally responsible management of this chemical.

This compound is classified as an irritant, harmful if swallowed, and may cause respiratory irritation.[1] The N-hydroxysuccinimide (NHS) ester moiety is highly reactive towards primary amines and is sensitive to moisture. The polyethylene (B3416737) glycol (PEG) component is generally of low toxicity and is biodegradable. The primary consideration for disposal is the reactive nature of the NHS ester.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard and Toxicity Data
CompoundCAS NumberMolecular Weight ( g/mol )Acute Oral Toxicity (LD50, Rat)Notes
This compound2182601-74-5533.57No data availableClassified as harmful if swallowed (Category 4).[1]
Polyethylene Glycol 20025322-68-3~20028.9 g/kgPractically non-toxic.[3]
Polyethylene Glycol 30025322-68-3~30022 - 28 g/kgPractically non-toxic.[4]
Polyethylene Glycol (general)25322-68-3>2000>50 g/kgToxicity decreases as molecular weight increases.[2]
N-Hydroxysuccinimide6066-82-6115.09No data availableCauses serious eye damage and skin irritation.

Step-by-Step Disposal Procedures

The recommended disposal strategy for this compound involves quenching the reactive NHS ester followed by collection for chemical waste disposal.

Experimental Protocol: Quenching of Unused this compound

This protocol details the neutralization of the reactive NHS ester in a controlled manner.

Materials:

  • Unused or waste this compound solution.

  • A suitable quenching agent such as a primary amine solution (e.g., 1 M Tris buffer, pH 8.5) or a basic solution (e.g., 1 M sodium hydroxide). Using a primary amine is preferable as it directly reacts with the NHS ester.

  • Appropriate reaction vessel.

  • Stir plate and stir bar.

  • pH meter or pH strips.

Methodology:

  • In a chemical fume hood, place the waste solution of this compound in a suitable reaction vessel.

  • While stirring, slowly add an excess of the quenching agent (e.g., 1 M Tris buffer, pH 8.5). A 10-fold molar excess of the amine to the NHS ester is recommended to ensure complete reaction.

  • Allow the reaction to proceed at room temperature for at least one hour to ensure complete hydrolysis and quenching of the NHS ester.

  • Verify that the pH of the final solution is neutral or slightly basic.

  • The quenched solution can now be collected as chemical waste.

Waste Collection and Labeling
  • Solid Waste:

    • Collect unquenched solid this compound in a clearly labeled, sealed container.

    • Contaminated items such as weighing paper, gloves, and pipette tips should also be placed in this container.

    • The container should be labeled as "Hazardous Waste: this compound, Solid" and include the appropriate hazard pictograms (e.g., irritant, harmful).

  • Liquid Waste (Quenched):

    • Transfer the quenched solution into a designated, leak-proof container for hazardous chemical waste.

    • The container must be clearly labeled with "Hazardous Waste: Quenched this compound solution" and list all constituents (e.g., water, Tris buffer, quenched PEG compound).

  • Spill Cleanup:

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.

    • Collect the absorbed material into a sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

Final Disposal Logistics

All collected waste must be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of this compound, either in its solid form or in solution, down the drain. Adhere to all local, state, and federal regulations for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_spill Spill Path cluster_final Final Disposal start This compound Waste assess_state Determine Waste Form start->assess_state solid_collect Collect in sealed, labeled container assess_state->solid_collect Solid liquid_quench Quench NHS Ester (e.g., with Tris buffer) assess_state->liquid_quench Liquid/Solution spill_absorb Absorb with inert material assess_state->spill_absorb Spill solid_label Label: 'Hazardous Waste: This compound, Solid' + Hazard Pictograms solid_collect->solid_label final_disposal Dispose through licensed hazardous waste contractor solid_collect->final_disposal liquid_collect Collect quenched solution in sealed, labeled container liquid_quench->liquid_collect liquid_label Label: 'Hazardous Waste: Quenched this compound solution' + List of Constituents liquid_collect->liquid_label liquid_collect->final_disposal spill_collect Collect in sealed, labeled container spill_absorb->spill_collect spill_collect->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Propargyl-PEG8-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Propargyl-PEG8-NHS ester. It is intended for researchers, scientists, and drug development professionals to foster a safe and efficient laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The primary risks include harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation. The propargyl group also introduces a risk of flammability and reactivity. Adherence to strict PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves-
Handling of Powders/Solids - Chemical splash goggles- Chemical-resistant lab coat or gown- Double-gloving with nitrile gloves- Face shield- Respiratory protection (N95 or higher) if weighing outside of a certified chemical fume hood or glove box.
Handling of Liquids/Solutions - Chemical splash goggles- Chemical-resistant gloves (nitrile)- Chemical-resistant apron over lab coat- Face shield when handling larger volumes (>50 mL) or during procedures with a high risk of splashing.
Equipment Cleaning & Decontamination - Chemical splash goggles- Heavy-duty nitrile gloves- Chemical-resistant apron- Face shield if splashing is likely.

Note: Always inspect PPE for damage before use and ensure a proper fit. Nitrile gloves are recommended for their resistance to a broad range of chemicals; however, for prolonged or high-exposure tasks, consult a glove compatibility chart.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.

2.1. Preparation and Weighing

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to control potential exposure.

  • Ventilation: Ensure adequate ventilation to minimize the inhalation of dust or aerosols.

  • Equipment Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) within the designated handling area before commencing work.

  • Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

2.2. Dissolution and Reaction Setup

  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed this compound. Add the solvent slowly to avoid splashing.

  • Mixing: Use gentle agitation (e.g., magnetic stirrer, vortex mixer at low speed) to dissolve the compound completely.

  • Reaction Quenching: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze. For reactions requiring the quenching of unreacted NHS ester, a solution of hydroxylamine (B1172632) or methylamine (B109427) can be used.

2.3. Donning and Doffing PPE Proper donning and doffing of PPE are critical to prevent contamination.

  • Donning Sequence:

    • Lab coat or gown

    • Face mask or respirator

    • Goggles or face shield

    • Gloves (the first pair if double-gloving)

    • Second pair of gloves (cuff of the outer glove should go over the cuff of the lab coat)

  • Doffing Sequence:

    • Remove the outer pair of gloves.

    • Remove the lab coat or gown by rolling it inside out.

    • Perform hand hygiene.

    • Remove the face shield or goggles from the back.

    • Remove the face mask or respirator from the back.

    • Remove the inner pair of gloves.

    • Perform thorough hand hygiene with soap and water.

Emergency Procedures

3.1. Spills

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Hazard: Evaluate the size and nature of the spill to determine if it can be safely managed internally or if it requires emergency response.

  • Containment: For small spills, contain the spill with absorbent materials (e.g., vermiculite, sand, or a commercial spill kit) by working from the outside in.

  • Cleanup:

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

    • For solid spills, carefully sweep the material into a designated waste container. Avoid generating dust.

    • For liquid spills, cover with an inert absorbent material. Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

3.2. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Quenching of Reactive Waste: Before disposal, any unreacted this compound in solution should be quenched. This can be achieved by adding an excess of a primary amine solution (e.g., a 1 M solution of methylamine or hydroxylamine) and allowing it to react for at least one hour at room temperature.

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Collect all quenched liquid waste in a separate, clearly labeled, and sealed container for hazardous liquid waste.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.

Workflow and Safety Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Solid Compound don_ppe->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. react Perform Reaction dissolve->react 4. quench Quench Unreacted Ester react->quench 5. decontaminate Decontaminate Equipment and Work Area quench->decontaminate 6. doff_ppe Doff PPE Correctly decontaminate->doff_ppe 7. collect_waste Collect Hazardous Waste doff_ppe->collect_waste 8. dispose Dispose via EHS collect_waste->dispose 9.

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG8-NHS ester
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG8-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.